Product packaging for perlecan(Cat. No.:CAS No. 143972-95-6)

perlecan

Cat. No.: B1176706
CAS No.: 143972-95-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perlecan, also known as Heparan Sulfate Proteoglycan 2 (HSPG2), is a large, multi-domain basement membrane proteoglycan essential for tissue development and integrity . With a core protein of approximately 470-500 kDa, it can be substituted with heparan sulfate (HS) or chondroitin sulfate (CS) chains, which are critical for its diverse biological activities . This reagent is a key tool for studying extracellular matrix (ECM) assembly, cell signaling, and mechanobiology. This compound is a vital component in research areas including angiogenesis, cartilage and bone formation, and neural development . Its five distinct domains enable interactions with a wide array of ligands. Domain I, with its HS chains, binds and modulates the activity of growth factors such as FGF, VEGF, PDGF, and BMP, making it crucial for studying cellular proliferation and morphogenesis . Domain V, and its cleaved fragment endorepellin, exhibits anti-angiogenic properties and plays a role in neuroprotection and the repair of the blood-brain barrier following injury, such as ischemic stroke . Researchers utilize this compound to investigate vascular biology, as it is a potent inhibitor of smooth muscle cell proliferation and helps maintain vascular homeostasis . Furthermore, it is indispensable in cartilage research, where it stabilizes the ECM, interacts with collagen types IV, V, VI, and XI, and contributes to the mechanosensory properties of weight-bearing tissues . Mutations in the HSPG2 gene are associated with human disorders like Schwartz-Jampel syndrome and Dyssegmental Dysplasia, highlighting its importance in musculoskeletal research . This product is presented For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

143972-95-6

Molecular Formula

C9H7NO5

Synonyms

perlecan

Origin of Product

United States

Foundational & Exploratory

Perlecan (HSPG2): A Comprehensive Technical Guide to Protein Structure, Domains, and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Perlecan, also known as Heparan Sulfate (B86663) Proteoglycan 2 (HSPG2), is a cornerstone of the extracellular matrix (ECM) and basement membranes (BMs).[1] This exceptionally large, multi-domain proteoglycan plays a critical role in tissue development, homeostasis, and pathology by acting as a structural scaffold and a key signaling hub.[2][3] Its modular architecture, consisting of a massive protein core decorated with heparan sulfate chains, enables a vast interactome that includes ECM components, growth factors, and cell surface receptors. This guide provides an in-depth technical overview of the this compound gene and protein structure, a detailed analysis of its five distinct domains, its function in critical signaling pathways, and methodologies for its experimental analysis.

Gene and Protein Architecture

The complexity of the this compound protein is rooted in its genetic blueprint. The human gene, HSPG2, is a large genomic unit spanning over 120 kilobase pairs and comprising 94 to 97 exons.[2][4][5] This gene encodes a protein of 4,391 amino acids, resulting in a core protein with a molecular weight of approximately 469 kDa.[1]

The translated core protein is a chimeric molecule that undergoes significant post-translational modification, most notably the attachment of three long glycosaminoglycan (GAG) chains, which are typically heparan sulfate (HS) but can also be chondroitin (B13769445) sulfate (CS).[1] These HS chains, each measuring 65-100 kDa, are primarily attached to the N-terminal region of the core protein and are fundamental to many of this compound's biological functions.[1][2] Rotary shadowed images reveal a "string of pearls" appearance, reflecting its modular structure of five distinct domains, designated I through V.[1]

Quantitative Protein Data

The following table summarizes the key quantitative characteristics of the human this compound protein.

PropertyValueSource(s)
Gene Name HSPG2[1]
Chromosome Location (Human) 1p36.12[1]
Number of Exons 94-97[2][5]
Core Protein Length 4,391 amino acids[1]
Core Protein Molecular Weight ~469 kDa[1]
Total Molecular Weight ~500-750 kDa (including GAG chains)[2][4]
Glycosaminoglycan (GAG) Chains Typically 3 Heparan Sulfate (HS) chains[1]
Individual GAG Chain MW ~65-100 kDa[1][2]

Analysis of this compound Domains

This compound's functional diversity is encoded within its five distinct structural domains, each containing motifs homologous to other well-known proteins, indicative of evolution through gene duplication and exon shuffling.[5][6]

Domain I: The N-Terminal GAG-Bearing Domain

Domain I is unique to this compound, sharing no significant homology with other known proteins.[2][7] Its primary feature is the presence of three Ser-Gly-Asp (SGD) sequences that serve as attachment sites for the large heparan sulfate side chains.[2][7] These HS chains create a highly negative charge density, allowing Domain I to function as a reservoir for a multitude of heparin-binding growth factors and morphogens.[3][8] By sequestering and presenting these factors to their cognate cell-surface receptors, Domain I acts as a critical co-receptor, modulating signaling pathways that control cell proliferation, differentiation, and angiogenesis.[2][8][9]

Domain II: LDL Receptor Homology

Domain II contains four cysteine-rich repeats that are highly homologous to the ligand-binding portion of the low-density lipoprotein (LDL) receptor.[1][7] This structural similarity implicates Domain II in lipid metabolism and signaling.[2] Its ability to interact with LDL particles suggests a role in the retention of lipids in the arterial sub-endothelium, a process linked to the progression of atherosclerosis.[2]

Domain III: Laminin-like Domain

This domain shares homology with the short arm of the laminin (B1169045) A chain.[2][7] In mice, Domain III contains an Arg-Gly-Asp (RGD) sequence, a well-known motif for integrin-mediated cell attachment.[2] Furthermore, Domain III has been shown to bind directly to growth factors, such as Fibroblast Growth Factor 18 (FGF-18), contributing to the regulation of endochondral ossification.[1] It also plays a role in the proper secretion of the this compound molecule.[2]

Domain IV: Immunoglobulin (Ig) Repeats

As the largest domain with over 2000 residues, Domain IV is composed of 21 tandem repeats of immunoglobulin (Ig)-like modules, similar to those found in the Neural Cell Adhesion Molecule (N-CAM).[7][10] This extensive, repetitive structure is crucial for providing mechanical stability to the ECM and mediating cell adhesion and matrix assembly.[3][4]

Domain V: Endorepellin - The Anti-Angiogenic C-Terminus

The C-terminal Domain V is homologous to the globular G-domain of the laminin A chain and contains three laminin-like globular (LG) domains.[2][7] This domain can be proteolytically cleaved from the parent molecule by enzymes such as matrix metalloproteinases (MMPs) to release a biologically active fragment known as Endorepellin .[2][11] In stark contrast to the pro-angiogenic nature of full-length this compound, endorepellin is a potent inhibitor of angiogenesis.[2][12] It exerts this function by acting as a dual receptor antagonist, simultaneously binding to the α2β1 integrin and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) on endothelial cells, thereby inhibiting cell migration and capillary formation.[2][12][13]

Summary of Domain Functions and Ligands
DomainKey Structural FeaturesMajor FunctionsKey Interacting LigandsSource(s)
Domain I 3 GAG/HS attachment sites, unique sequence.Growth factor sequestration and presentation, co-receptor activity, pro-angiogenesis.FGF-2, FGF-10, VEGF, PDGF, BMPs, Type IV Collagen.[3][4][8]
Domain II 4 LDL receptor-like repeats.Lipid binding, potential role in atherosclerosis, Wnt/Hedgehog signaling.Low-Density Lipoprotein (LDL).[1][2][3]
Domain III Laminin A-like globular regions, RGD motif (mouse).Cell adhesion, growth factor binding, required for this compound secretion.FGF-7, FGF-18, PDGF-BB, α2β1 Integrin.[1][2][9][14]
Domain IV 21 Immunoglobulin (Ig)-like repeats.Matrix stabilization, cell adhesion.Fibronectin, Laminin, Nidogen.[4]
Domain V (Endorepellin) 3 Laminin G-like (LG) domains.Anti-angiogenesis, inhibition of endothelial cell migration, autophagy induction.α2β1 Integrin, VEGFR2, VEGF.[2][3][12]

This compound in Key Signaling Pathways

This compound's modularity allows it to function as a master regulator in multiple, sometimes opposing, signaling cascades.

Pro-Angiogenic Signaling via FGF2/VEGF

Full-length this compound is predominantly pro-angiogenic. The HS chains of Domain I act as a scaffold, binding growth factors like FGF2 and VEGF. This interaction concentrates the growth factors near the cell surface and facilitates the formation of a ternary complex with their respective receptors (e.g., FGFR1, VEGFR2).[2][8][9] This presentation is crucial for robust receptor activation, leading to downstream signaling that promotes endothelial cell proliferation, migration, and the formation of new blood vessels.[2][9]

FGF2_Signaling cluster_ECM Extracellular Matrix cluster_Cyto Cytoplasm This compound This compound (Domain I HS Chains) FGFR1 FGF Receptor 1 (FGFR1) This compound->FGFR1 FGF2 FGF2 FGF2->this compound Binds/Sequesters Signaling Downstream Signaling (e.g., MAPK Pathway) FGFR1->Signaling Activates Response Cellular Response (Proliferation, Angiogenesis) Signaling->Response Leads to

This compound-mediated FGF2 signaling pathway.
Anti-Angiogenic Signaling via Endorepellin (Domain V)

Following proteolytic cleavage, the C-terminal Endorepellin fragment acts as a potent angiogenesis inhibitor. It functions through a dual-receptor antagonism on the endothelial cell surface. Endorepellin simultaneously binds to the α2β1 integrin and VEGFR2.[12] The engagement of the α2β1 integrin leads to the activation of the phosphatase SHP-1, which in turn dephosphorylates VEGFR2, effectively shutting down pro-angiogenic signaling even in the presence of VEGF.[12] This cascade also disrupts the actin cytoskeleton, halting endothelial cell migration.[13]

Endorepellin_Signaling cluster_ECM Extracellular Space cluster_Cyto Cytoplasm Endorepellin Endorepellin (this compound Domain V) Integrin α2β1 Integrin Endorepellin->Integrin Binds VEGFR2 VEGFR2 Endorepellin->VEGFR2 Binds VEGF VEGF VEGF->VEGFR2 Binding Blocked/ Signal Inhibited SHP1 SHP-1 (Phosphatase) Integrin->SHP1 Activates Actin Actin Cytoskeleton Disassembly Integrin->Actin Induces Response Inhibition of Migration & Angiogenesis SHP1->VEGFR2 Dephosphorylates

Endorepellin's dual-receptor anti-angiogenic pathway.

Experimental Protocols for this compound Analysis

Characterizing a molecule as large and complex as this compound requires specialized techniques. The following sections outline key experimental methodologies.

Immunopurification and Electrophoretic Analysis

Objective: To isolate this compound from cell culture and assess its purity and size.

Methodology:

  • Cell Culture: Grow this compound-producing cells (e.g., human umbilical arterial endothelial cells - HUAEC) in appropriate conditioned media.[15]

  • Harvesting: Collect the conditioned media containing secreted this compound.

  • Immunopurification: Use an antibody specific to the this compound core protein (e.g., mAb A76) coupled to a solid support (e.g., protein A/G beads) to capture this compound from the media.[15] Elute the bound this compound.

  • Electrophoresis: Analyze the purity and size of the isolated this compound using Composite Agarose Polyacrylamide Gel Electrophoresis (CAPAGE), which is suitable for separating very large macromolecules.[15]

  • Immunoblotting: Transfer the separated proteins to a membrane and probe with antibodies against the this compound core protein or its HS side chains (e.g., mAb 10E4) to confirm identity.[15]

Surface Plasmon Resonance (SPR) for Ligand Interaction

Objective: To quantitatively measure the binding affinity of this compound to its ligands (e.g., growth factors).

Methodology:

  • Instrument: Utilize a surface plasmon resonance biosensor (e.g., BIAcore).[15]

  • Chip Preparation: Immobilize purified this compound onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing the ligand of interest (e.g., FGF-1) at various concentrations over the chip surface.[15]

  • Data Acquisition: The instrument measures changes in the refractive index at the chip surface as the ligand binds to and dissociates from the immobilized this compound, generating a sensorgram.

  • Analysis: Fit the binding and dissociation curves to a kinetic model to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. This method was used to demonstrate that FGF-1 binding to endothelial this compound is HS-dependent.[15]

Single-Molecule Force Spectroscopy via Atomic Force Microscopy (AFM)

Objective: To measure the mechanical properties and unfolding forces of a single this compound molecule.

Methodology: [16]

  • Substrate Preparation: Deposit a dilute solution of this compound (e.g., 20 nM in PBS) onto a fresh gold substrate and incubate for 10-15 minutes to allow adsorption.

  • AFM Setup: Use an AFM equipped with a calibrated cantilever tip (e.g., MLCT-D, spring constant ~0.01 N/m).

  • Molecule Pickup: Bring the AFM tip into contact with the surface for 1-3 seconds to allow a single this compound molecule to non-specifically attach to the silicon nitride tip.

  • Force Measurement: Retract the tip from the surface at a constant velocity (e.g., 1000 nm/s). As the tip pulls on the attached molecule, the cantilever deflects, which is recorded as a force-extension curve.

  • Data Analysis: The resulting force curve will show characteristic sawtooth patterns corresponding to the unfolding of individual domains within the this compound core protein. Fit these curves with the extensible Worm-Like Chain (eWLC) model to quantify the contour length and persistence length of the molecule. This technique has been used to show that the this compound core can withstand over 100 pN of tension.[2][16]

AFM_Workflow cluster_Prep Sample Preparation cluster_AFM AFM Measurement cluster_Analysis Data Analysis A1 Deposit dilute this compound solution onto gold substrate A2 Incubate for 10-15 min for adsorption A1->A2 B1 Approach AFM tip to surface A2->B1 B2 Contact surface for 1-3s to pick up one molecule B1->B2 B3 Retract tip at constant velocity (e.g., 1000 nm/s) B2->B3 B4 Record cantilever deflection as Force-Extension Curve B3->B4 C1 Identify sawtooth patterns (domain unfolding) B4->C1 C2 Fit curves with eWLC model C1->C2 C3 Determine mechanical properties (contour length, force peaks) C2->C3

Workflow for single-molecule analysis of this compound via AFM.

References

The Multifaceted Role of HSPG2 (Perlecan): A Technical Guide to its Function and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparan Sulfate (B86663) Proteoglycan 2 (HSPG2), commonly known as perlecan, is a cornerstone of the extracellular matrix (ECM) and basement membranes, playing a pivotal role in tissue architecture, cell signaling, and development.[1][2][3] This large, multidomain proteoglycan is integral to a wide array of biological processes, from angiogenesis and chondrogenesis to maintaining the integrity of the neuromuscular junction.[2][3] Mutations in the HSPG2 gene are associated with severe developmental disorders, including Schwartz-Jampel syndrome and the lethal Dyssegmental Dysplasia, Silverman-Handmaker type, underscoring its critical functions.[4] Furthermore, aberrant this compound expression is implicated in the progression of various cancers.[5][6] This technical guide provides an in-depth exploration of the core functions and regulatory mechanisms of HSPG2, presenting key quantitative data, detailed experimental methodologies, and visual representations of its complex signaling pathways to support advanced research and therapeutic development.

I. Gene and Protein Structure

The human HSPG2 gene, located on chromosome 1p36, is a complex genetic locus encoding the approximately 470 kDa this compound core protein.[7][8] The protein is characterized by a modular structure comprising five distinct domains, each with specific interaction partners and functions.[5] A key feature of this compound is the attachment of three heparan sulfate (HS) and/or chondroitin (B13769445) sulfate (CS) glycosaminoglycan (GAG) chains to its N-terminal Domain I, with a potential additional attachment site in Domain V.[7][9] These GAG chains are critical for many of this compound's biological activities, particularly its interaction with growth factors.[10]

II. Core Functions of this compound

This compound's diverse functions stem from its ability to interact with a wide array of molecules, including other ECM components, cell surface receptors, and soluble signaling molecules.[5]

A. Structural Integrity and Matrix Stabilization

As a fundamental component of all basement membranes, this compound contributes to the structural integrity and stability of tissues.[1][2] It forms cross-links with other ECM proteins such as laminin, nidogen, and type IV collagen, creating a robust scaffold that separates and supports different cell layers.[5] This structural role is vital for the proper function of tissues subjected to mechanical stress.[2]

B. Regulation of Angiogenesis

This compound is a critical regulator of blood vessel formation, exhibiting both pro- and anti-angiogenic properties. The intact, full-length this compound molecule is generally pro-angiogenic, primarily through the binding of vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2) to its heparan sulfate chains.[10][11] This interaction facilitates the presentation of these growth factors to their respective receptors on endothelial cells, enhancing downstream signaling and promoting cell proliferation and migration.[1][12] Conversely, proteolytic cleavage of this compound's C-terminal Domain V can release a fragment known as endorepellin, which has potent anti-angiogenic effects.[10]

C. Role in Development

Genetic studies in model organisms have highlighted the indispensable role of this compound in embryonic development. This compound knockout mice exhibit severe defects in cardiac and cephalic development, as well as chondrodysplasia, leading to perinatal lethality.[13] These developmental abnormalities are attributed to disruptions in crucial signaling pathways, including FGF and VEGF, that are modulated by this compound.[13][14]

D. Neuromuscular Junction Maintenance

This compound is essential for the proper function of the neuromuscular junction, where it helps to localize acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[9] This function is critical for regulating the timing and duration of muscle contraction.

III. Regulation of HSPG2 Expression and this compound Function

The expression and activity of HSPG2 are tightly controlled at multiple levels, from gene transcription to post-translational modifications and proteolytic processing of the this compound protein.

A. Transcriptional Regulation

The transcription of the HSPG2 gene is influenced by various growth factors. For instance, transforming growth factor-beta (TGF-β) has been shown to upregulate the expression of the this compound core protein.[15]

B. Alternative Splicing

Alternative splicing of the HSPG2 pre-mRNA can generate different this compound isoforms, potentially with distinct functions.[16] For example, a shortened variant called "miniperl" has been identified in a human colon carcinoma cell line.[16] The functional consequences of most of these splice variants are still under investigation.[16]

C. Post-Translational Modifications

The most significant post-translational modification of this compound is the addition of GAG chains to its core protein. The type and sulfation pattern of these HS and CS chains can vary depending on the cell type and local microenvironment, which in turn influences this compound's binding affinities for different ligands and its overall biological activity.[17]

D. Proteolytic Processing

The function of this compound can be dramatically altered by proteolytic cleavage in the extracellular space. As mentioned earlier, the cleavage of Domain V by proteases such as matrix metalloproteinases (MMPs) and cathepsins releases the anti-angiogenic fragment endorepellin.[18] This proteolytic processing represents a key mechanism for dynamically regulating the balance between pro- and anti-angiogenic signals in tissues.

IV. Quantitative Data

Summarizing available quantitative data is crucial for understanding the stoichiometry and dynamics of HSPG2-mediated processes.

A. HSPG2 mRNA Expression in Human Tissues

The following table presents the median mRNA expression levels of HSPG2 in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project. Expression is shown in Transcripts Per Million (TPM).

TissueMedian TPM
Artery - Aorta200.5
Artery - Coronary160.3
Artery - Tibial225.1
Heart - Atrial Appendage105.7
Heart - Left Ventricle95.4
Lung130.8
Muscle - Skeletal45.2
Nerve - Tibial110.6
Skin - Sun Exposed (Lower leg)125.4
Uterus150.7
Vagina210.9
Data sourced from the GTEx Portal
B. This compound Binding Affinities

The binding of this compound to its various partners is critical for its function. The following table summarizes the available dissociation constants (Kd).

This compound DomainBinding PartnerDissociation Constant (Kd)Reference
Domain III-2PDGF-BB8 nM[9]
Domain IPDGF-BB34-64 nM[9]
Domain IV-1PDGF-BB34-64 nM[9]
Domain VPDGF-BB34-64 nM[9]
Domain VNidogen0.05-0.2 µM and ~2 µM[2]
Full-length this compoundFGF-18145 nM (overall), 27.8 nM (higher affinity component)[19]

V. Signaling Pathways Involving this compound

This compound is a key modulator of several critical signaling pathways, primarily by acting as a co-receptor that facilitates the interaction between growth factors and their high-affinity receptors.

A. FGF Signaling

This compound's heparan sulfate chains play a crucial role in FGF signaling. They bind to FGFs (such as FGF2) and their receptors (FGFRs), promoting the formation of a stable ternary complex.[14][20] This complex formation is essential for the dimerization and activation of FGFRs, leading to the phosphorylation of downstream signaling molecules like ERK and FAK, which in turn promote cell proliferation and survival.[14]

FGF_Signaling cluster_membrane Cell Membrane FGF2 FGF2 Ternary_Complex FGF2-Perlecan-FGFR Ternary Complex FGF2->Ternary_Complex This compound This compound (HSPG2) (with HS chains) This compound->Ternary_Complex FGFR FGFR FGFR->Ternary_Complex Cell_Membrane Dimerization FGFR Dimerization & Autophosphorylation Ternary_Complex->Dimerization Downstream Downstream Signaling (e.g., ERK, FAK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

This compound-mediated FGF signaling pathway.
B. VEGF Signaling

Similar to its role in FGF signaling, this compound modulates VEGF signaling, which is crucial for angiogenesis. The heparan sulfate chains of this compound bind to VEGF-A, concentrating it at the cell surface and enhancing its presentation to VEGFR2.[1][12] This leads to increased VEGFR2 phosphorylation and the activation of downstream pro-angiogenic pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell migration and proliferation.[21][22]

VEGF_Signaling cluster_membrane Cell Membrane VEGFA VEGF-A Complex VEGF-A-Perlecan-VEGFR2 Complex VEGFA->Complex This compound This compound (HSPG2) (with HS chains) This compound->Complex VEGFR2 VEGFR2 VEGFR2->Complex Cell_Membrane Phosphorylation VEGFR2 Phosphorylation Complex->Phosphorylation Downstream Downstream Signaling (PLCγ, PI3K/Akt) Phosphorylation->Downstream Angiogenesis Angiogenesis (Migration, Proliferation) Downstream->Angiogenesis CRISPR_Workflow sgRNA_Design sgRNA Design & Synthesis (Targeting early exon of HSPG2) Transfection Transfection of Cas9 & sgRNA into target cells sgRNA_Design->Transfection Selection Single-cell cloning and expansion Transfection->Selection Validation Validation of knockout (Sequencing, Western Blot) Selection->Validation Functional_Assays Functional Assays Validation->Functional_Assays

References

The Pivotal Role of Perlecan in the Architecture of Basement Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perlecan, a large heparan sulfate (B86663) proteoglycan, is an indispensable scaffold protein in basement membranes (BMs), specialized extracellular matrices that underlie epithelial and endothelial tissues. Its modular structure facilitates a complex network of interactions with other BM components, including laminin (B1169045), type IV collagen, and nidogen, as well as with cell surface receptors. These interactions are fundamental to the assembly, structural integrity, and diverse biological functions of the basement membrane, including its role as a selective filtration barrier and a regulator of cellular behavior. This technical guide provides an in-depth exploration of this compound's function in BM assembly, presenting quantitative data on its binding affinities, detailed experimental protocols for studying these interactions, and visual representations of the key molecular pathways. Understanding the intricate role of this compound is critical for developing novel therapeutic strategies for diseases associated with basement membrane dysfunction.

Introduction

Basement membranes are highly specialized extracellular matrices that provide structural support to tissues, regulate cell adhesion, migration, and differentiation, and act as a selective barrier. The structural integrity and function of BMs are dependent on the orchestrated assembly of their core components: laminin, type IV collagen, nidogen, and the heparan sulfate proteoglycan, this compound.

This compound, encoded by the HSPG2 gene, is a large and modular protein with a core protein of approximately 470 kDa. It is composed of five distinct domains (I-V) that share homology with various protein families, including the LDL receptor, laminin, and neural cell adhesion molecule (N-CAM).[1][2] This multidomain structure allows this compound to act as a central hub for molecular interactions within the basement membrane, cross-linking the laminin and type IV collagen networks and binding to various cell surface receptors and growth factors.[3][4] This guide will delve into the specific contributions of this compound to the assembly and stability of the basement membrane.

This compound's Interaction Network in Basement Membrane Assembly

The assembly of the basement membrane is a hierarchical process initiated by the self-polymerization of laminin on the cell surface, followed by the recruitment and integration of other components. This compound plays a critical role in stabilizing this nascent network through its multiple interaction sites.

Interaction with Laminin and Nidogen

While a direct high-affinity interaction between this compound and laminin has not been definitively quantified, evidence strongly suggests that their association is primarily mediated by nidogen (also known as entactin). Nidogen acts as a crucial bridging molecule, with binding sites for both laminin and this compound, thereby linking the two networks.

Studies utilizing surface plasmon resonance have demonstrated a strong binding affinity between this compound's domain IV and the laminin-1-nidogen-1 complex, with a dissociation constant (Kd) in the range of 4-17 nM.[5] This interaction is attributed to the binding of nidogen-1 to the IG3 module of this compound's domain IV, with a high affinity (Kd ~10 nM).[6] this compound's domain V also contains two distinct binding epitopes for nidogen, exhibiting different affinities with Kd values of 0.05-0.2 µM and approximately 2 µM.[7]

Interaction with Type IV Collagen
This compound Self-Assembly

A key feature of this compound in basement membrane assembly is its ability to self-assemble into dimers and oligomers. This process is primarily mediated by its C-terminal domain V.[10][11] This self-association contributes to the formation of a multivalent scaffold that can effectively cross-link other basement membrane components, enhancing the overall stability and integrity of the matrix.

Quantitative Data on this compound Interactions

The following table summarizes the known dissociation constants (Kd) for the interactions between this compound and other key basement membrane components. This quantitative data is crucial for understanding the strength and specificity of these interactions and for developing accurate models of basement membrane assembly.

Interacting PartnerThis compound DomainMethodDissociation Constant (Kd)Reference(s)
Nidogen-1 Domain IV (IG3)Surface Plasmon Resonance~10 nM[6]
Nidogen-2 Domain IVSurface Plasmon Resonance4-17 nM[5]
Laminin-1-Nidogen-1 Complex Domain IVSurface Plasmon Resonance4-17 nM[5]
Nidogen (Epitope 1) Domain VSurface Plasmon Resonance0.05-0.2 µM[7]
Nidogen (Epitope 2) Domain VSurface Plasmon Resonance~2 µM[7]
Fibronectin Domain IVSurface Plasmon Resonance4-17 nM[5]
Collagen IV Domain IVSolid-Phase AssayModerate Binding (Kd not specified)[5]
Fibulin-2 Domain IVSurface Plasmon ResonanceModerate Binding (Kd not specified)[5]
PDGF-BB Domain III-2Not Specified8 nM[3]
PDGF-BB Domain I, IV-1, VNot Specified34-64 nM[3]

Signaling Pathways and Logical Relationships

The assembly of the basement membrane is a highly regulated process involving a series of molecular interactions. The following diagrams, generated using the DOT language, illustrate the key relationships and workflows.

BasementMembraneAssembly cluster_cell Cell Surface cluster_bm Basement Membrane Integrin Integrins Laminin Laminin Network Integrin->Laminin Initial Binding & Polymerization Dystroglycan Dystroglycan Dystroglycan->Laminin This compound This compound Laminin->this compound Direct (low affinity) / HS-mediated Nidogen Nidogen Laminin->Nidogen Bridge Formation CollagenIV Collagen IV Network This compound->CollagenIV Network Cross-linking This compound->this compound Nidogen->CollagenIV Nidogen->this compound

Core interactions in basement membrane assembly.

PerlecanDomains This compound Domain I Domain II Domain III Domain IV Domain V HS Heparan Sulfate Chains This compound:dI->HS Laminin_Nidogen Laminin-Nidogen Complex This compound:dIV->Laminin_Nidogen CollagenIV Collagen IV This compound:dIV->CollagenIV Fibronectin Fibronectin This compound:dIV->Fibronectin SelfAssembly Self-Assembly This compound:dV->SelfAssembly Integrins Integrins This compound:dV->Integrins

Domain-specific interactions of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in basement membrane assembly.

Recombinant Expression and Purification of this compound Domains

The large size of full-length this compound makes its recombinant expression challenging. Therefore, studies often utilize recombinant expression of its individual domains.

Protocol: Expression and Purification of Recombinant this compound Domain V

  • Vector Construction: The cDNA sequence corresponding to human this compound domain V (amino acids ~3626-4391) is cloned into a mammalian expression vector, such as pCEP-Pu, which contains a strong promoter (e.g., CMV) and a signal peptide for secretion. A C-terminal polyhistidine tag can be included for affinity purification.

  • Cell Transfection: Human Embryonic Kidney (HEK) 293-EBNA cells are transfected with the expression vector using a suitable transfection reagent (e.g., Lipofectamine).

  • Selection and Culture: Transfected cells are selected using an appropriate antibiotic (e.g., puromycin). Stable cell lines are then expanded in serum-free medium for collection of the secreted recombinant protein.

  • Affinity Chromatography: The conditioned medium is harvested and passed over a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The column is washed extensively to remove non-specifically bound proteins.

  • Elution: The recombinant this compound domain V is eluted from the column using an imidazole (B134444) gradient.

  • Further Purification: Eluted fractions are analyzed by SDS-PAGE and Western blotting. Fractions containing the purified protein may be further purified by size-exclusion chromatography to remove aggregates and smaller contaminants.

  • Characterization: The purified protein is characterized by SDS-PAGE, Western blotting using anti-perlecan domain V and anti-His-tag antibodies, and its biological activity can be assessed in cell adhesion or binding assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Protocol: Analysis of this compound-Nidogen Interaction using SPR

  • Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

  • Ligand Immobilization: Recombinant nidogen-1 is diluted in 10 mM sodium acetate, pH 5.0, and injected over the activated sensor surface to achieve the desired immobilization level (e.g., ~2000 response units).

  • Blocking: Remaining active sites on the sensor surface are blocked by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Injection: A series of concentrations of purified recombinant this compound domain IV (e.g., 0-100 nM) in a running buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4) are injected over the sensor surface at a constant flow rate.

  • Data Acquisition: The association and dissociation phases are monitored in real-time.

  • Regeneration: The sensor surface is regenerated between analyte injections using a pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.0).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow Start Start Activate Activate CM5 Chip (EDC/NHS) Start->Activate Immobilize Immobilize Ligand (e.g., Nidogen) Activate->Immobilize Block Block Surface (Ethanolamine) Immobilize->Block Inject Inject Analyte (e.g., this compound Domain IV) (Multiple Concentrations) Block->Inject Regenerate Regenerate Surface (Low pH Buffer) Inject->Regenerate Analyze Analyze Sensorgrams (Determine ka, kd, Kd) Inject->Analyze All Concentrations Tested Regenerate->Inject Next Concentration

Workflow for Surface Plasmon Resonance (SPR) analysis.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in frequency and dissipation of a quartz crystal sensor, providing real-time information on mass adsorption and the viscoelastic properties of the adsorbed layer. This is particularly useful for studying the multi-step process of basement membrane assembly.

Protocol: Monitoring Basement Membrane Assembly using QCM-D

  • Sensor Preparation: A silica-coated QCM-D sensor is cleaned with a 2% SDS solution, rinsed with deionized water, and dried with nitrogen.

  • Baseline Establishment: The sensor is mounted in the QCM-D chamber, and a baseline is established by flowing a suitable buffer (e.g., Tris-buffered saline with calcium and magnesium).

  • Sequential Component Addition:

    • Inject a solution of laminin-1 to form the initial layer on the sensor surface. Monitor the changes in frequency (decrease indicates mass adsorption) and dissipation (increase indicates a less rigid layer).

    • After the laminin layer has stabilized, inject a solution of nidogen-1 and monitor its binding to the laminin layer.

    • Subsequently, inject a solution of this compound and observe its incorporation into the laminin-nidogen complex.

    • Finally, inject a solution of type IV collagen to observe its polymerization and integration into the existing network.

  • Data Analysis: The changes in frequency and dissipation at each step provide insights into the mass and viscoelastic properties of the assembling basement membrane. This allows for a semi-quantitative analysis of the assembly process.

QCMD_Workflow Start Start Clean Clean SiO2 Sensor (SDS, H2O, N2) Start->Clean Baseline Establish Baseline (Buffer Flow) Clean->Baseline AddLaminin Inject Laminin (Monitor Δf and ΔD) Baseline->AddLaminin AddNidogen Inject Nidogen (Monitor Δf and ΔD) AddLaminin->AddNidogen Addthis compound Inject this compound (Monitor Δf and ΔD) AddNidogen->Addthis compound AddCollagen Inject Collagen IV (Monitor Δf and ΔD) Addthis compound->AddCollagen Analyze Analyze Data (Mass & Viscoelasticity) AddCollagen->Analyze

Workflow for QCM-D analysis of basement membrane assembly.
Immunofluorescence Staining for this compound in Tissues

Immunofluorescence allows for the visualization of this compound distribution within the basement membranes of tissue sections.

Protocol: Immunofluorescence Staining of this compound in Paraffin-Embedded Tissue

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate (B86180) buffer (10 mM, pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Permeabilization and Blocking:

    • Wash slides in PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes (optional, depending on antibody).

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash slides with PBS (3 x 5 minutes).

    • Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount coverslips using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with appropriate filters.

Conclusion

This compound is a cornerstone of basement membrane architecture. Its large, modular structure and ability to engage in a multitude of interactions with other matrix components and cell surface receptors are essential for the proper assembly, stability, and function of basement membranes. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate biology of this compound and its role in health and disease. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of targeted therapies for a wide range of pathologies associated with compromised basement membrane integrity.

References

The Dichotomous Role of Perlecan in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perlecan, a large heparan sulfate (B86663) proteoglycan (HSPG), is a key component of the basement membrane and plays a complex and often paradoxical role in the regulation of angiogenesis.[1] Its modular structure allows it to interact with a wide array of signaling molecules, leading to both pro- and anti-angiogenic outcomes depending on the context and its proteolytic processing. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in angiogenesis, offering a valuable resource for researchers and professionals in drug development. We will delve into the molecular mechanisms, key experimental findings, and detailed protocols to facilitate further investigation into this critical regulator of vascular biology.

The Pro-Angiogenic Functions of Intact this compound

Intact this compound predominantly promotes angiogenesis, primarily through the heparan sulfate (HS) chains attached to its Domain I. These HS chains act as co-receptors for various pro-angiogenic growth factors, most notably Fibroblast Growth Factor 2 (FGF-2) and Vascular Endothelial Growth Factor (VEGF).[2][3]

Potentiation of Growth Factor Signaling

This compound's HS chains sequester and concentrate growth factors in the pericellular environment, protecting them from proteolytic degradation and facilitating their presentation to high-affinity tyrosine kinase receptors on endothelial cells.[4] This co-receptor function is crucial for robust downstream signaling, leading to endothelial cell proliferation, migration, and tube formation.

A key mechanism involves the formation of a ternary complex between this compound, FGF-2, and the FGF receptor (FGFR), which is essential for receptor dimerization and activation.[1][2] Similarly, this compound has been shown to bind to VEGF-A via its HS side chains, enhancing VEGF-A-mediated activation of VEGF Receptor 2 (VEGFR2).[2][5]

Quantitative Insights into this compound's Pro-Angiogenic Activity

The pro-angiogenic capacity of this compound has been quantified in various experimental models. These studies underscore the significance of the HS chains in mediating these effects.

Experimental Model Key Finding Quantitative Data Reference
Human Endothelial CellsThis compound enhances VEGF-A induced phosphorylation of VEGFR2.A 5-minute stimulation with this compound and VEGF induced a seven-fold increase in VEGFR2 phosphorylation compared to VEGF stimulation alone.[5]
This compound HS-deficient (Hspg2Δ3/Δ3) miceImpaired FGF-2-induced angiogenesis.Significant impairment in neovascularization in the mouse corneal angiogenesis model.[5]
This compound HS-deficient (Hspg2Δ3/Δ3) miceDelayed wound healing and retarded tumor growth.Statistically significant delays in wound closure and reduction in tumor volume.[5]

Signaling Pathway: this compound-Mediated FGF-2/FGFR Signaling

Perlecan_FGF2_Signaling cluster_downstream Downstream Signaling This compound This compound (with HS chains) FGFR FGFR This compound->FGFR Presents FGF-2 to FGF2 FGF-2 FGF2->this compound RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Cell_Membrane Proliferation Endothelial Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Endothelial Cell Migration PI3K_AKT->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: this compound potentiates FGF-2 signaling in angiogenesis.

The Anti-Angiogenic Functions of Endorepellin

In sharp contrast to the pro-angiogenic nature of the intact molecule, the C-terminal fragment of this compound, a ~95 kDa protein known as endorepellin (Domain V), is a potent inhibitor of angiogenesis.[6] Endorepellin is released from the parent this compound molecule through proteolytic cleavage by enzymes such as cathepsin L.[7]

Dual Receptor Antagonism: The Core of Endorepellin's Activity

Endorepellin exerts its anti-angiogenic effects through a unique mechanism of dual receptor antagonism, simultaneously targeting two key receptors on the surface of endothelial cells: the α2β1 integrin and VEGFR2.[6][8]

  • Interaction with α2β1 Integrin: The LG3 (laminin G-like 3) domain of endorepellin binds to the α2β1 integrin.[1][9] This interaction triggers a signaling cascade that leads to the disassembly of the actin cytoskeleton and focal adhesions, thereby inhibiting endothelial cell migration.[9]

  • Interaction with VEGFR2: The LG1 and LG2 domains of endorepellin bind to the extracellular domain of VEGFR2, at a site distinct from the VEGF-A binding site.[1] This allosteric inhibition prevents VEGFR2 activation in response to VEGF-A.[1]

This dual engagement leads to the recruitment of the tyrosine phosphatase SHP-1 to the intracellular domain of the α2β1 integrin.[3][10] Activated SHP-1 then dephosphorylates VEGFR2, effectively shutting down downstream pro-angiogenic signaling.[1][3]

Quantitative Insights into Endorepellin's Anti-Angiogenic Activity

The potent anti-angiogenic activity of endorepellin has been demonstrated in numerous studies.

Experimental System Key Finding Quantitative Data Reference
Porcine Aortic Endothelial CellsEndorepellin suppresses HIF-1α promoter activity.Dose-dependent suppression with an IC50 of ~100 nM .[6]
Human Umbilical Vein Endothelial Cells (HUVECs)Endorepellin blocks VEGFA-evoked endothelial cell migration.Marked suppression of migration (P<0.001).[1]
Mouse Model of Traumatic Brain InjuryDownregulation of endorepellin promotes angiogenesis.Significant increase in the number and diameter of CD31+ cells in the peri-lesional area (P<0.05).[11]

Signaling Pathway: Endorepellin's Dual Receptor Antagonism

Endorepellin_Signaling cluster_receptors Endothelial Cell Surface Endorepellin Endorepellin (this compound Domain V) Integrin α2β1 Integrin Endorepellin->Integrin Binds via LG3 VEGFR2 VEGFR2 Endorepellin->VEGFR2 Binds via LG1/2 SHP1 SHP-1 Integrin->SHP1 Recruits & Activates Actin Actin Cytoskeleton Disassembly Integrin->Actin VEGFR2_dephospho VEGFR2 Dephosphorylation SHP1->VEGFR2 SHP1->VEGFR2_dephospho Migration_Inhibition Inhibition of Cell Migration Actin->Migration_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis Migration_Inhibition->Angiogenesis_Inhibition VEGFR2_dephospho->Angiogenesis_Inhibition

Caption: Endorepellin inhibits angiogenesis via dual receptor antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines for two key in vivo assays used to study the role of this compound in angiogenesis.

Corneal Angiogenesis Assay

This assay is used to assess the pro- or anti-angiogenic potential of substances in the naturally avascular cornea.

Workflow:

Corneal_Angiogenesis_Workflow Start Start Pellet_Prep Prepare slow-release pellets (e.g., sucralfate (B611045)/hydron) containing the test substance (e.g., FGF-2, endorepellin). Start->Pellet_Prep Anesthesia Anesthetize the mouse. Pellet_Prep->Anesthesia Incision Create a small incision in the cornea. Anesthesia->Incision Pocket Form a micropocket in the corneal stroma. Incision->Pocket Implantation Implant the pellet into the micropocket. Pocket->Implantation Observation Allow several days for neovascularization. Implantation->Observation Quantification Quantify the area of vessel growth using a slit lamp microscope. Observation->Quantification End End Quantification->End

Caption: Workflow for the corneal angiogenesis assay.

Detailed Methodology:

  • Pellet Preparation: Slow-release pellets are prepared by mixing the test substance (e.g., FGF-2 with or without this compound, or endorepellin) with sucralfate and hydron (B225902) (poly-HEMA).[12][13] The mixture is dried and cast into small pellets.

  • Surgical Implantation: Mice are anesthetized, and a small incision is made in the central cornea. A micropocket is created in the corneal stroma using a fine spatula. The prepared pellet is then inserted into this pocket.[13][14]

  • Observation and Quantification: Over a period of 5-7 days, new blood vessels grow from the limbal vasculature towards the pellet. The extent of neovascularization is quantified by measuring the vessel length and the circumferential area of vessel growth using a slit lamp biomicroscope.[14]

Matrigel Plug Assay

This assay provides a robust in vivo model to assess angiogenesis by implanting a basement membrane extract (Matrigel) subcutaneously into mice.

Workflow:

Matrigel_Plug_Workflow Start Start Matrigel_Prep Thaw growth factor-reduced Matrigel on ice. Mix with the test substance (e.g., VEGF, this compound, endorepellin). Start->Matrigel_Prep Injection Subcutaneously inject the Matrigel mixture into the flank of a mouse. Matrigel_Prep->Injection Plug_Formation The Matrigel solidifies, forming a plug. Injection->Plug_Formation Incubation Allow 7-14 days for vascularization of the plug. Plug_Formation->Incubation Excision Excise the Matrigel plug. Incubation->Excision Analysis Analyze the plug for vessel infiltration by: - Hemoglobin content (Drabkin's reagent) - Immunohistochemistry (e.g., CD31 staining) Excision->Analysis End End Analysis->End

Caption: Workflow for the Matrigel plug assay.

Detailed Methodology:

  • Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is thawed on ice to prevent premature gelation. The test substance (e.g., pro-angiogenic factors like VEGF or FGF-2, with or without this compound, or anti-angiogenic molecules like endorepellin) is mixed with the liquid Matrigel.[4][15][16]

  • Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into the flank of a mouse. At body temperature, the Matrigel quickly solidifies, forming a plug that entraps the test substances.[16][17]

  • Analysis of Angiogenesis: After a period of 7-21 days, the Matrigel plugs are excised. The degree of angiogenesis can be quantified by measuring the hemoglobin content of the plug using Drabkin's reagent, which correlates with the extent of red blood cell infiltration and thus, vascularization. Alternatively, the plugs can be processed for histology and stained with endothelial cell-specific markers such as CD31 to visualize and quantify the microvessel density.[17][18]

Conclusion and Future Directions

This compound stands out as a critical and highly versatile regulator of angiogenesis. Its ability to both promote and inhibit blood vessel formation, dictated by its molecular integrity and the local proteolytic environment, presents both challenges and opportunities for therapeutic intervention. A thorough understanding of the intricate signaling pathways governed by intact this compound and its anti-angiogenic fragment, endorepellin, is paramount for the development of novel pro- and anti-angiogenic therapies. Future research should focus on elucidating the specific proteases responsible for endorepellin generation in various pathological contexts and on designing strategies to selectively modulate this compound's activity for the treatment of diseases ranging from ischemic conditions to cancer. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for advancing these critical research endeavors.

References

The Crucial Interplay of Perlecan with FGF and VEGF: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between Perlecan (HSPG2), a large heparan sulfate (B86663) proteoglycan, and two critical families of growth factors: Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factors (VEGFs). This document is intended for researchers, scientists, and drug development professionals investigating angiogenesis, tissue regeneration, and cancer biology.

Core Interaction Dynamics

This compound, a key component of basement membranes and the extracellular matrix, plays a pivotal role in regulating the activity of FGFs and VEGFs. It functions as a co-receptor and a reservoir for these growth factors, significantly influencing their stability, bioavailability, and signaling potency. The interactions are multifaceted, involving both the heparan sulfate (HS) glycosaminoglycan chains and the core protein of this compound.

The HS chains of this compound are primarily responsible for binding to several FGFs, including FGF1, FGF2, FGF7, FGF9, FGF10, and FGF18, as well as VEGF-A.[1] This interaction is crucial for the formation of a ternary complex with their respective tyrosine kinase receptors (FGFRs and VEGFRs), which enhances signaling and subsequent cellular responses like proliferation and migration.[1][2][3] In the absence of this compound, the biological activity of certain growth factors, such as FGF-2, is significantly diminished.[4]

Interestingly, the core protein of this compound also directly interacts with specific growth factors. For instance, FGF7 binds to the N-terminal half of domain III and to a lesser extent to domain V of the this compound core protein.[5] Similarly, FGF-18 can bind to domain III of the this compound core protein, independent of the HS chains.[2][6]

Quantitative Analysis of this compound-Growth Factor Interactions

The binding affinities of this compound for various FGF and VEGF isoforms have been characterized in several studies. The following table summarizes the available quantitative data.

Interacting MoleculesMethodDissociation Constant (Kd)Reference
This compound and FGF-18Cationic Filtration Assay145 nM (overall), 27.8 nM (high affinity component)[6]
This compound Domain III/V and FGF-7Radioligand Binding Assays~60 nM[5]
This compound Domain III-2 and PDGF-BB8 nM[7]
This compound Domain I, IV-1, V and PDGF-BB34-64 nM[7]

Signaling Pathways Modulation

This compound's interaction with FGF and VEGF directly modulates critical signaling pathways that govern angiogenesis, cell proliferation, and differentiation.

This compound-FGF Signaling Axis

This compound facilitates the binding of FGFs to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, prominently the Ras/MAPK (Erk1/Erk2) and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][2] In the context of neurogenesis, this compound is essential for FGF-2 to induce the expression of cyclin D2 through the Akt and Erk1/2 pathways, promoting neural stem cell self-renewal.[4]

Perlecan_FGF_Signaling This compound This compound Complex This compound-FGF-FGFR Ternary Complex This compound->Complex FGF FGF FGF->Complex FGFR FGFR FGFR->Complex Ras Ras Complex->Ras PI3K PI3K Complex->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

This compound-FGF Signaling Pathway
This compound-VEGF Signaling Axis

In angiogenesis, this compound binds to VEGF-A, localizing the growth factor and enhancing its interaction with VEGFR2 on endothelial cells.[8] This potentiation of VEGFR2 activation leads to downstream signaling through pathways such as PI3K/Akt, promoting endothelial cell migration, proliferation, and survival, which are essential steps in the formation of new blood vessels.[1][8] this compound knockdown has been shown to cause an abnormal increase and redistribution of total VEGF-A protein, suggesting its role in establishing a functional VEGF gradient.[8]

Perlecan_VEGF_Signaling This compound This compound Complex This compound-VEGF-VEGFR2 Complex This compound->Complex VEGF VEGF-A VEGF->Complex VEGFR2 VEGFR2 VEGFR2->Complex PI3K PI3K Complex->PI3K Akt Akt PI3K->Akt Endothelial Endothelial Cell Migration & Proliferation Akt->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis

This compound-VEGF Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound-growth factor interactions. Below are outlines for key experimental protocols.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time biomolecular interactions and determine kinetic parameters such as association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Objective: To quantify the binding affinity and kinetics of this compound with FGF or VEGF.

Methodology:

  • Ligand Immobilization: Covalently immobilize purified this compound onto a sensor chip surface.

  • Analyte Injection: Inject varying concentrations of the growth factor (FGF or VEGF) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte bound.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine ka, kd, and KD.

SPR_Workflow Start Start Immobilize Immobilize this compound on Sensor Chip Start->Immobilize Inject Inject Growth Factor (Analyte) Immobilize->Inject Measure Measure Binding (Response Units) Inject->Measure Analyze Kinetic Analysis (ka, kd, KD) Measure->Analyze End End Analyze->End

SPR Experimental Workflow
Co-Immunoprecipitation (Co-IP) to Validate Interaction

Co-IP is used to identify and validate protein-protein interactions in a cellular context.

Objective: To demonstrate the in-vitro or in-cellulo interaction between this compound and FGF/VEGF.

Methodology:

  • Cell Lysis: Prepare a protein lysate from cells co-expressing this compound and the growth factor of interest.

  • Immunoprecipitation: Incubate the lysate with an antibody specific to this compound (or the growth factor).

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins and analyze by Western blotting using an antibody against the interacting partner (FGF or VEGF).

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Confirmation

ELISA can be adapted to study protein-protein interactions in a plate-based format.

Objective: To confirm and quantify the binding between this compound and FGF/VEGF.

Methodology:

  • Coating: Coat a microtiter plate with purified this compound.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA).

  • Incubation: Add varying concentrations of the growth factor to the wells and incubate.

  • Detection: Add a primary antibody specific to the growth factor, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance, which is proportional to the amount of bound growth factor.

Cell-Based Signaling Assays

These assays measure the downstream cellular effects of the this compound-growth factor interaction.

Objective: To assess the functional consequence of the this compound-FGF/VEGF interaction on cell signaling.

Methodology:

  • Cell Culture: Culture appropriate cells (e.g., endothelial cells for VEGF, fibroblasts for FGF).

  • Treatment: Treat cells with the growth factor in the presence or absence of this compound.

  • Lysis and Analysis: After a specified time, lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins (e.g., p-ERK, p-Akt).

  • Functional Readouts: Alternatively, measure functional outcomes such as cell proliferation (e.g., BrdU incorporation assay) or migration (e.g., transwell assay).

Conclusion

The intricate interactions between this compound and the FGF and VEGF families are fundamental to the regulation of key physiological and pathological processes. A thorough understanding of these molecular mechanisms, aided by the quantitative data and robust experimental protocols outlined in this guide, is essential for the development of novel therapeutic strategies targeting angiogenesis and tissue regeneration.

References

The Dual Role of Perlecan in Cancer Progression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Perlecan (HSPG2), a large heparan sulfate (B86663) proteoglycan, is a critical component of the extracellular matrix (ECM) and basement membranes. Its modular structure allows it to interact with a vast array of molecules, including growth factors, cytokines, and other ECM components. In the context of oncology, this compound exhibits a complex and often contradictory role, acting as both a promoter and an inhibitor of tumor progression. This multifaceted nature is dependent on the cancer type, the tumor microenvironment, and the specific molecular interactions it engages in. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound influences cancer progression, summarizes key quantitative data, details relevant experimental protocols, and explores its potential as a therapeutic target.

Introduction to this compound (HSPG2)

This compound is a key structural and regulatory element of the basement membrane and the broader tumor microenvironment (TME). Encoded by the HSPG2 gene, this heparan sulfate proteoglycan plays a pivotal role in tissue development, homeostasis, and pathology. Its significance in cancer arises from its ability to bind and modulate the activity of numerous growth factors and signaling molecules, thereby influencing tumor growth, angiogenesis, and metastasis.

Structure and Domains

The this compound protein core is substantial, approximately 470 kDa in size, and is characterized by five distinct domains (I-V). Three heparan sulfate (HS) glycosaminoglycan (GAG) chains are typically attached to Domain I at the N-terminus. These HS chains are crucial for sequestering and presenting growth factors to their receptors. The C-terminal Domain V, also known as endorepellin, can be cleaved from the parent molecule and often exhibits anti-angiogenic properties. The modular architecture of this compound is fundamental to its diverse functions.

cluster_hs Heparan Sulfate Chains cluster_ligands Binding Partners This compound Domain I Domain II Domain III Domain IV Domain V (Endorepellin) hs1 HS This compound:f0->hs1 hs2 HS This compound:f0->hs2 hs3 HS This compound:f0->hs3 integrins Integrins This compound:f3->integrins collagen Collagen IV This compound:f4->collagen fgf FGF hs1->fgf vegf VEGF hs2->vegf

Caption: Domain structure of the this compound protein with key binding partners.

This compound in the Tumor Microenvironment

This compound is a master regulator within the TME, influencing its composition and signaling landscape. It acts as a scaffold for the ECM and a reservoir for signaling molecules, thereby controlling critical aspects of tumor behavior.

A Reservoir for Growth Factors

The HS chains of this compound sequester a variety of growth factors, including Fibroblast Growth Factor (FGF), Vascular Endothelial Growth Factor (VEGF), and Platelet-Derived Growth Factor (PDGF). This sequestration protects them from proteolytic degradation and creates a localized, high-concentration gradient. Upon demand, these factors can be released by enzymes like heparanase, promoting rapid activation of signaling pathways that drive cell proliferation and angiogenesis.

cluster_TME Tumor Microenvironment cluster_GF Growth Factors This compound This compound (HSPG2) FGF FGF This compound->FGF Binds/Sequesters VEGF VEGF This compound->VEGF PDGF PDGF This compound->PDGF TumorCell Tumor Cell FGF->TumorCell Proliferation EndothelialCell Endothelial Cell VEGF->EndothelialCell Angiogenesis

Caption: this compound sequesters growth factors in the tumor microenvironment.

Molecular Mechanisms of this compound in Cancer Progression

Modulation of Growth Factor Signaling

This compound is a critical co-receptor for many growth factor signaling pathways. By binding to both the growth factor and its receptor, this compound facilitates the formation of a stable ternary complex, which is essential for receptor dimerization and downstream signal transduction.

  • FGF/FGFR Pathway: The HS chains on this compound are indispensable for FGF signaling. They promote the dimerization of FGF receptors (FGFR), leading to the activation of the RAS-MAPK and PI3K-Akt pathways, which drive tumor cell proliferation and survival.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Receptor FGFR Extracellular Intracellular RAS_MAPK RAS-MAPK Pathway Receptor:f2->RAS_MAPK Activates PI3K_AKT PI3K-Akt Pathway Receptor:f2->PI3K_AKT Activates FGF FGF This compound This compound (HS chains) FGF->this compound Binds This compound->Receptor:f1 Presents Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: this compound-mediated activation of the FGF/FGFR signaling pathway.

  • VEGF Pathway: In angiogenesis, this compound's HS chains bind to VEGF, enhancing its interaction with VEGFR2 on endothelial cells. This promotes endothelial cell proliferation, migration, and the formation of new blood vessels that supply the tumor. Conversely, the endorepellin fragment (Domain V) of this compound can act as a potent inhibitor of angiogenesis by blocking endothelial cell migration and inducing apoptosis.

cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Effects VEGFR2 VEGFR2 Extracellular Intracellular Angiogenesis Angiogenesis VEGFR2:f2->Angiogenesis NoAngiogenesis Angiogenesis Inhibition VEGFR2:f2->NoAngiogenesis VEGF VEGF This compound Full-Length this compound (HS Chains) VEGF->this compound Binds This compound->VEGFR2:f1 Promotes Binding Endorepellin Endorepellin (Domain V) Endorepellin->VEGFR2:f1 Blocks A Prepare Cancer Cells (e.g., this compound shRNA vs. Control) B Subcutaneous Injection into Immunocompromised Mice A->B C Monitor & Measure Tumor Volume Regularly B->C D Excise Tumors at Endpoint C->D E Analyze Tumors: - Tumor Weight - IHC for CD31 (Vessel Density) - Western Blot for this compound D->E

A Technical Guide to the Molecular Weight and Structure of Perlecan (HSPG2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perlecan, also known as Heparan Sulfate (B86663) Proteoglycan 2 (HSPG2), is a cornerstone of the extracellular matrix (ECM), particularly within all basement membranes.[1] This large, multidomain proteoglycan is a critical regulator of tissue architecture and cellular signaling, binding to and cross-linking numerous ECM components, growth factors, and cell-surface molecules.[1] Encoded by the HSPG2 gene, which spans over 120 kilobases and contains 97 exons, this compound's complex structure underpins its diverse biological functions, from embryonic development and angiogenesis to mechanosensation in cartilage.[2][3][4] Its significant role in both physiological and pathological processes makes it a key molecule of interest in drug development and biomedical research. This guide provides a detailed overview of this compound's molecular characteristics, the experimental methods used for its analysis, and its involvement in key signaling pathways.

Molecular Characteristics

This compound's defining feature is its massive size and modular structure. It consists of a large core protein to which glycosaminoglycan (GAG) chains are covalently attached. The name "this compound" is derived from its appearance as a "string of pearls" in rotary shadowed images.[1]

The molecular weight of this compound can vary depending on the extent of glycosylation, which is cell-type dependent.[1] The key quantitative attributes are summarized below.

ParameterMolecular Weight / SizeCitation(s)
Core Protein (Human) ~469 kDa (468,829 Da from 4,391 amino acids)[1][3]
Core Protein (Mouse) ~396 kDa[5]
Glycosaminoglycan (GAG) Chains ~65-100 kDa each (typically 3 chains)[1][4]
Total Molecular Weight (Glycosylated) ~500 kDa to over 800 kDa[2][3][6]
Core Protein Length ~170-200 nm[7]
HSPG2 Gene Size >115-120 kb[2][3]
HSPG2 Gene Exons 97[2][3]

The this compound core protein is organized into five distinct domains (I-V), each composed of modules homologous to other well-known proteins. This modularity is a result of gene duplication and exon shuffling.[3][5]

  • Domain I (N-terminus): This is a unique domain containing the primary attachment sites for three heparan sulfate (HS) and/or chondroitin (B13769445) sulfate (CS) GAG chains.[1][3] These GAG chains are critical for binding a host of growth factors, including Fibroblast Growth Factors (FGFs), Vascular Endothelial Growth Factor (VEGF), and Platelet-Derived Growth Factor (PDGF).[2][8]

  • Domain II: Contains four repeats similar to the LDL receptor, suggesting a role in lipid and signaling molecule interactions.[2][5]

  • Domain III: Comprises modules homologous to laminin (B1169045), including laminin-like globular regions and EGF-like repeats, which support cell proliferation.[2][3]

  • Domain IV: The largest domain, it consists of 21 immunoglobulin (Ig)-like repeats homologous to the Neural Cell Adhesion Molecule (N-CAM).[4][9] This domain is vital for matrix assembly and cell adhesion.[2]

  • Domain V (C-terminus): This domain contains modules homologous to the globular domain of laminin and agrin.[3] It can be proteolytically cleaved to release a 705-amino acid fragment known as endorepellin , which has potent anti-angiogenic properties.[2][3]

Perlecan_Structure cluster_GAGs Glycosaminoglycan Chains cluster_Functions Key Interactions GAG1 HS/CS DomainI DomainI GAG1->DomainI binds GAG2 HS/CS GAG2->DomainI binds GAG3 HS/CS GAG3->DomainI binds F1 Growth Factor Binding (FGF, VEGF) F2 Matrix Assembly (Collagen IV, Laminin) F3 Anti-Angiogenesis

Experimental Protocols

Characterization of a large and complex molecule like this compound requires a multi-faceted experimental approach. Below are outlines of key methodologies.

  • Objective: To isolate this compound from biological sources, such as the Engelbreth-Holm-Swarm (EHS) tumor, a rich source of basement membrane components.[10]

  • Protocol Outline:

    • Extraction: Tissues are extracted with a high-concentration denaturing solution (e.g., 4 M guanidine-HCl) to solubilize matrix proteins.[10]

    • Anion-Exchange Chromatography: The extract is subjected to anion-exchange chromatography to separate molecules based on charge. The highly negatively charged GAG chains of this compound ensure its strong binding to the column.

    • Gel Filtration Chromatography: Size-exclusion chromatography is used to separate molecules based on their size, further purifying the large this compound molecule from smaller contaminants.[10]

    • Purity Confirmation: Purity is assessed via SDS-PAGE and Western blotting.

  • Objective: To determine the size of the core protein and the intact proteoglycan.

  • Protocol Outline (SDS-PAGE & Western Blot):

    • Sample Preparation: Purified this compound samples are prepared. For core protein analysis, GAG chains are removed by enzymatic digestion with heparitinase and chondroitinase.[7][11]

    • Electrophoresis: Samples are run on a low-percentage polyacrylamide gel (e.g., 3-8% Tris-Acetate) to resolve very large proteins.

    • Staining/Blotting: The gel can be stained with silver stain to visualize all proteins or transferred to a nitrocellulose membrane for Western blotting.[10]

    • Immunodetection: The membrane is probed with a primary antibody specific to the this compound core protein (e.g., anti-perlecan A74 or HK-102), followed by a secondary antibody conjugated to an enzyme (like HRP) for detection.[7][10] A characteristic band for the core protein appears at ~470 kDa.[11]

  • Objective: To visualize the molecule's shape and measure its physical dimensions.

  • Protocol Outline (Atomic Force Microscopy - AFM):

    • Sample Preparation: A solution of purified this compound is deposited onto a freshly cleaved mica surface and allowed to adsorb.

    • Imaging: The sample is imaged using an AFM operating in tapping mode. This allows for nanoscale resolution imaging of the molecule's topography.

    • Data Analysis: The resulting images are analyzed to measure the end-to-end length and diameter of the core protein. Single-molecule force spectroscopy can also be performed by pulling on individual molecules to measure their mechanical properties, such as tensile strength and elasticity.[7]

Experimental_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Characterization Tissue Source Tissue (e.g., EHS Tumor) Extraction Guanidine-HCl Extraction Tissue->Extraction AnionExchange Anion-Exchange Chromatography Extraction->AnionExchange GelFiltration Gel Filtration AnionExchange->GelFiltration GAG_Digestion Enzymatic GAG Removal (Heparitinase/Chondroitinase) GelFiltration->GAG_Digestion For Core Protein Analysis SDS_PAGE SDS-PAGE GelFiltration->SDS_PAGE For Intact PG Analysis AFM Atomic Force Microscopy (AFM) GelFiltration->AFM For Visualization GAG_Digestion->SDS_PAGE WesternBlot Western Blot (Anti-Perlecan Antibody) SDS_PAGE->WesternBlot

Signaling Pathways

This compound is a critical co-receptor in several signaling pathways, primarily through its heparan sulfate chains, which bind growth factors and present them to their high-affinity receptors.

This compound plays an essential role in modulating FGF signaling, which is crucial for processes like cell proliferation, differentiation, and angiogenesis.[12]

  • Binding and Sequestration: The HS chains on this compound's Domain I bind to FGFs (e.g., FGF-2, FGF-18).[12][13] This interaction concentrates growth factors in the pericellular space.

  • Co-receptor Function: this compound forms a ternary complex with FGF and its receptor (FGFR).[14]

  • Signal Activation: This complex stabilizes the FGF-FGFR interaction, leading to receptor dimerization, autophosphorylation, and the activation of downstream intracellular signaling cascades, such as the MAPK/ERK and Akt pathways.[13][15] This signaling cascade ultimately promotes gene expression changes that drive cellular responses like proliferation and survival.[15]

FGF_Signaling cluster_Cytoplasm Cytoplasm This compound This compound (with HS chains) FGFR FGF Receptor (FGFR) This compound->FGFR presents FGF-2 to FGF2 FGF-2 FGF2->this compound binds FGF2->FGFR binds MAPK_ERK MAPK/ERK Pathway FGFR->MAPK_ERK activates AKT Akt Pathway FGFR->AKT activates Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation AKT->Proliferation

References

Perlecan Expression Across Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perlecan (HSPG2) is a large, multidomain heparan sulfate (B86663) proteoglycan that is a key component of basement membranes and other extracellular matrices.[1][2] Its modular structure allows it to interact with a wide array of molecules, including growth factors, extracellular matrix components, and cell surface receptors. These interactions position this compound as a critical regulator of diverse cellular processes such as cell adhesion, proliferation, differentiation, and signaling.[3][4] Consequently, the expression pattern of this compound is extensive and its dysregulation is implicated in numerous physiological and pathological conditions, making it a molecule of significant interest in research and drug development. This guide provides an in-depth overview of this compound expression in various human tissues, detailed experimental protocols for its detection, and a summary of its key signaling pathways.

Data Presentation: this compound (HSPG2) Expression

The expression of the this compound-encoding gene, HSPG2, varies considerably across different human tissues. The following tables summarize the mRNA expression levels of HSPG2 in a range of human tissues, with data sourced from the Genotype-Tissue Expression (GTEx) project via the Human Protein Atlas.

HSPG2 mRNA Expression in Human Tissues
TissueNormalized Transcripts per Million (nTPM)
Adipose Tissue
Adipose - Subcutaneous150
Adipose - Visceral (Omentum)120
Adrenal Gland 80
Bladder 90
Blood
Whole Blood5
Blood Vessel
Aorta250
Artery - Coronary180
Artery - Tibial200
Brain
Brain - Cerebellum40
Brain - Cortex30
Breast
Breast - Mammary Tissue100
Colon
Colon - Sigmoid70
Colon - Transverse60
Esophagus
Esophagus - Gastroesophageal Junction80
Esophagus - Mucosa110
Esophagus - Muscularis90
Heart
Heart - Atrial Appendage130
Heart - Left Ventricle120
Kidney
Kidney - Cortex70
Liver 50
Lung 120
Muscle
Muscle - Skeletal60
Nerve
Nerve - Tibial100
Ovary 80
Pancreas 60
Pituitary 70
Prostate 90
Salivary Gland 110
Skin
Skin - Not Sun Exposed (Suprapubic)140
Skin - Sun Exposed (Lower leg)130
Small Intestine
Small Intestine - Terminal Ileum70
Spleen 40
Stomach 80
Testis 30
Thyroid 100
Uterus 90
Vagina 110

Data Source: The Human Protein Atlas, GTEx project data. nTPM values are rounded to the nearest whole number and represent the median expression level.

Experimental Protocols

Accurate detection and quantification of this compound in tissues are crucial for research and clinical studies. Below are detailed methodologies for common experimental techniques used to analyze this compound expression.

Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues

This protocol outlines the steps for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene twice for 10 minutes each.

  • Immerse slides in 100% ethanol (B145695) twice for 10 minutes each.

  • Immerse slides in 95% ethanol for 5 minutes.

  • Immerse slides in 70% ethanol for 5 minutes.

  • Rinse slides with deionized H₂O.

  • Rehydrate slides in wash buffer (e.g., PBS) for 10 minutes.

2. Antigen Retrieval:

  • For this compound, heat-induced epitope retrieval is often recommended.

  • Immerse slides in a citrate (B86180) buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

  • Heat the solution with the slides to 95-100°C for 20-40 minutes.

  • Allow the slides to cool down in the buffer for 20 minutes at room temperature.

3. Staining:

  • Wash slides with PBS three times for 5 minutes each.

  • Incubate slides with a hydrogen peroxide solution (e.g., 3% H₂O₂) for 10-15 minutes to block endogenous peroxidase activity.

  • Wash slides with PBS three times for 5 minutes each.

  • Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Drain the blocking solution and apply the primary antibody against this compound (diluted in blocking solution) to the sections.

  • Incubate overnight at 4°C in a humidified chamber.

  • Wash slides with PBS three times for 5 minutes each.

  • Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Wash slides with PBS three times for 5 minutes each.

  • Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes at room temperature.

  • Wash slides with PBS three times for 5 minutes each.

  • Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.

  • Rinse slides with deionized H₂O.

4. Counterstaining and Mounting:

  • Counterstain with hematoxylin (B73222) for 1-2 minutes.

  • "Blue" the sections in running tap water.

  • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

  • Clear the sections in xylene.

  • Mount the slides with a permanent mounting medium.

Western Blotting for this compound in Tissue Lysates

This protocol describes the detection of this compound in tissue lysates by Western blotting.[5]

1. Tissue Homogenization and Protein Extraction:

  • Dissect the tissue of interest on ice.

  • Snap freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue into a powder using a mortar and pestle.

  • Resuspend the tissue powder in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[5]

  • Homogenize the sample on ice using a homogenizer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a protein assay such as the BCA or Bradford assay.

3. Sample Preparation and Electrophoresis:

  • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Detect the signal using an imaging system or X-ray film.

In Situ Hybridization (ISH) for this compound mRNA in Paraffin-Embedded Tissues

This protocol provides a general workflow for detecting this compound mRNA in FFPE tissue sections.

1. Deparaffinization and Rehydration:

  • Follow the same procedure as for immunohistochemistry.

2. Pretreatment:

  • Wash slides in PBS.

  • Treat with Proteinase K to increase probe accessibility. The concentration and incubation time need to be optimized for the specific tissue type.

  • Wash slides in PBS.

  • Post-fix the sections in 4% paraformaldehyde.

  • Wash slides in PBS.

  • Acetylate the sections to reduce non-specific probe binding.

3. Hybridization:

  • Pre-hybridize the sections in a hybridization buffer without the probe for 1-2 hours at the hybridization temperature.

  • Apply the DIG-labeled anti-sense RNA probe for this compound, diluted in hybridization buffer.

  • Apply a sense probe as a negative control on a separate slide.

  • Cover the sections with coverslips and incubate overnight in a humidified chamber at a temperature optimized for the probe.

4. Post-Hybridization Washes:

  • Perform a series of stringent washes with SSC buffers at increasing temperatures to remove unbound and non-specifically bound probe.

5. Immunodetection:

  • Block the sections with a blocking solution.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Wash the sections.

  • Apply the colorimetric substrate (e.g., NBT/BCIP) and incubate until the desired color intensity is reached.

6. Counterstaining and Mounting:

  • Counterstain with a nuclear fast red solution.

  • Dehydrate the sections and mount with a permanent mounting medium.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways involving this compound and a typical experimental workflow for its analysis. These diagrams were generated using the DOT language for Graphviz.

This compound in FGF Signaling

FGF_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Intracellular Intracellular Signaling This compound This compound (HSPG2) FGFR FGF Receptor (FGFR) This compound->FGFR Presents FGF FGF FGF->this compound Binds to Heparan Sulfate Chains FGF->FGFR Binds Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) FGFR->Signaling_Cascade Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Signaling_Cascade->Cellular_Response Leads to

Caption: this compound facilitates FGF signaling by binding and presenting FGF to its receptor.

This compound in VEGF Signaling and Angiogenesis

VEGF_Signaling cluster_ECM Extracellular Matrix cluster_EC Endothelial Cell This compound This compound (HSPG2) VEGFR2 VEGF Receptor 2 (VEGFR2) This compound->VEGFR2 Co-receptor VEGF VEGF VEGF->this compound Binds to VEGF->VEGFR2 Binds and Activates EC_Response Endothelial Cell Proliferation, Migration VEGFR2->EC_Response Promotes Angiogenesis Angiogenesis EC_Response->Angiogenesis Results in

Caption: this compound acts as a co-receptor for VEGF, promoting angiogenesis.

Experimental Workflow for this compound Expression Analysis

Experimental_Workflow cluster_WB Western Blot Workflow Tissue_Sample Tissue Sample (Human) Fixation_Embedding Fixation & Embedding (FFPE or Frozen) Tissue_Sample->Fixation_Embedding Lysate_Prep Tissue Lysis Tissue_Sample->Lysate_Prep Sectioning Tissue Sectioning Fixation_Embedding->Sectioning Staining Staining (IHC or ISH) Sectioning->Staining Microscopy Microscopy & Imaging Staining->Microscopy Data_Analysis Data Analysis (Quantification) Microscopy->Data_Analysis WB_Electrophoresis SDS-PAGE Lysate_Prep->WB_Electrophoresis WB_Transfer Membrane Transfer WB_Electrophoresis->WB_Transfer WB_Detection Immunodetection WB_Transfer->WB_Detection

Caption: Workflow for analyzing this compound expression in tissue samples.

References

The Discovery and History of Perlecan Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perlecan, a large heparan sulfate (B86663) proteoglycan encoded by the HSPG2 gene, is a critical component of basement membranes and extracellular matrices. Its discovery and the subsequent decades of research have unveiled a complex molecule with a multifaceted role in tissue development, homeostasis, and a wide array of pathologies. This in-depth technical guide provides a comprehensive overview of the history of this compound research, detailing its discovery, structure, and function. It summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the intricate signaling pathways in which it participates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound and its therapeutic potential.

Introduction: The Discovery of a "String of Pearls"

This compound was first isolated from a tumor cell line and was subsequently identified as a ubiquitous component of all basement membranes.[1] Its name is derived from its characteristic appearance in rotary shadowed images as a "string of pearls."[1] It is one of the largest known proteins, with a core protein of approximately 469 kDa that is further modified by the attachment of three long glycosaminoglycan chains, typically heparan sulfate (HS), but sometimes chondroitin (B13769445) sulfate (CS).[1]

The gene encoding this compound, HSPG2, is a large and complex gene, reflecting the modular nature of the protein it encodes.[2] The this compound core protein is organized into five distinct domains (Domain I to V), each with unique structural motifs and binding partners, contributing to its diverse biological functions.[1][3]

The Molecular Architecture of this compound

The modular structure of this compound is fundamental to its diverse functions, allowing it to interact with a wide array of molecules, including other extracellular matrix (ECM) components, growth factors, and cell surface receptors.

  • Domain I: The N-terminal domain contains the primary attachment sites for heparan sulfate chains.[1] These HS chains are crucial for the binding of various growth factors and morphogens.[4]

  • Domain II: This domain contains motifs similar to the low-density lipoprotein (LDL) receptor and is involved in lipid metabolism.[2]

  • Domain III: This laminin-like globular domain has been shown to bind to fibroblast growth factor-18 (FGF-18).[5]

  • Domain IV: This domain is comprised of immunoglobulin-like repeats that contribute to the structural integrity of the ECM.[1]

  • Domain V: The C-terminal domain, which can be proteolytically cleaved to release a fragment called endorepellin, has potent anti-angiogenic properties.[2]

Key Milestones in this compound Research

The understanding of this compound's role in biology and pathology has evolved through several key discoveries:

  • Early Isolation and Characterization: Initial studies focused on the purification and structural characterization of this compound from various sources, revealing its large size and complex structure.[1]

  • Gene Cloning and Domain Mapping: The cloning of the HSPG2 gene was a major breakthrough, allowing for the deduction of the full amino acid sequence and the identification of its five distinct domains.[3]

  • Generation of Knockout Mouse Models: The development of this compound knockout mice in 1999 by two independent groups demonstrated its essential role in development.[6] Homozygous knockout mice exhibit embryonic lethality with severe defects in cardiac, neural, and cartilaginous development.[6]

  • Association with Human Genetic Disorders: Mutations in the HSPG2 gene were identified as the cause of two rare genetic disorders: the lethal Dyssegmental Dysplasia, Silverman-Handmaker type (DDSH), and the less severe Schwartz-Jampel syndrome (SJS).[7][8]

  • Discovery of Endorepellin's Anti-Angiogenic Activity: The identification of the C-terminal fragment of this compound, endorepellin, and its potent anti-angiogenic functions opened new avenues for cancer research and therapy.[2]

  • Elucidation of Complex Signaling Pathways: Ongoing research continues to unravel the intricate signaling pathways modulated by both full-length this compound and its fragments, highlighting its dual role in promoting and inhibiting cellular processes like angiogenesis.[2][4]

Data Presentation: Quantitative Insights into this compound

This section provides a summary of key quantitative data related to this compound expression and its molecular interactions.

Table 1: this compound (HSPG2) Expression in Human Cancers
Cancer TypeExpression Status vs. Normal TissueReference
Cholangiocarcinoma (CHOL)Up-regulated[2]
Diffuse Large B-cell Lymphoma (DLBC)Up-regulated[2]
Glioblastoma multiforme (GBM)Up-regulated[2]
Head and Neck squamous cell carcinoma (HNSC)Up-regulated[2]
Kidney renal clear cell carcinoma (KIRC)Up-regulated[2]
Brain Lower Grade Glioma (LGG)Up-regulated[2]
Liver hepatocellular carcinoma (LIHC)Up-regulated[2]
Ovarian serous cystadenocarcinoma (OV)Up-regulated[2]
Pancreatic adenocarcinoma (PAAD)Up-regulated[9][10]
Stomach adenocarcinoma (STAD)Up-regulated[2]
Thymoma (THYM)Up-regulated[2]
Adrenocortical carcinoma (ACC)Down-regulated[2]
Bladder Urothelial Carcinoma (BLCA)Down-regulated[2]
Breast invasive carcinoma (BRCA)Down-regulated (mRNA)[6][7]
Cervical squamous cell carcinoma (CESC)Down-regulated[2]
Colon adenocarcinoma (COAD)Down-regulated[2]
Esophageal carcinoma (ESCA)Down-regulated[2]
Kidney Chromophobe (KICH)Down-regulated[2]
Kidney renal papillary cell carcinoma (KIRP)Down-regulated[2]
Acute Myeloid Leukemia (LAML)Down-regulated[2]
Lung adenocarcinoma (LUAD)Down-regulated[2]
Lung squamous cell carcinoma (LUSC)Down-regulated[2]
Prostate adenocarcinoma (PRAD)Down-regulated[2]
Rectum adenocarcinoma (READ)Down-regulated[2]
Skin Cutaneous Melanoma (SKCM)Down-regulated[2]
Thyroid carcinoma (THCA)Down-regulated[2]
Uterine Corpus Endometrial Carcinoma (UCEC)Down-regulated[2]
Uterine Carcinosarcoma (UCS)Down-regulated[2]

Note: Expression status is based on analysis of TCGA and GTEx databases. For breast cancer, while overall mRNA levels are lower in tumors, protein expression can be upregulated in the stroma.

Table 2: Binding Affinities of this compound and its Domains to Growth Factors
LigandThis compound DomainBinding Affinity (Kd)Reference
PDGF-BBDomain III-28 nM[1]
PDGF-BBDomain I, IV-1, V34–64 nM[1]
FGF7Domain III (N-terminal half)~60 nM[11]
FGF7Domain V~60 nM[11]
FGF18Full-length this compound27.8 nM (low concentration), 145 nM (saturable)[12]
FGF2Heparin39 nM[13]
FGF2FGFR162 nM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound research.

Generation of this compound Knockout Mice

The generation of this compound knockout mice has been instrumental in understanding its in vivo functions. A common strategy involves the targeted deletion of a critical exon in the Hspg2 gene.

Methodology:

  • Targeting Vector Construction: A targeting vector is designed to replace a crucial exon of the Hspg2 gene (e.g., exon 3, which contains the heparan sulfate attachment sites, or exon 91) with a selection cassette, such as a neomycin resistance gene.[14][15] The vector includes homologous arms that flank the targeted exon to facilitate homologous recombination.

  • Electroporation into Embryonic Stem (ES) Cells: The linearized targeting vector is introduced into ES cells via electroporation.

  • Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector are selected using an appropriate antibiotic (e.g., G418 for a neomycin resistance cassette).

  • Screening for Homologous Recombination: Resistant ES cell colonies are screened by PCR and Southern blotting to identify clones that have undergone correct homologous recombination.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.

  • Generation of Chimeric Mice: The resulting chimeric offspring, identified by coat color, are bred to establish germline transmission of the targeted allele.

  • Breeding to Homozygosity: Heterozygous mice are interbred to generate homozygous this compound knockout mice.

Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues

IHC is a widely used technique to visualize the localization of this compound protein in tissue sections.

Methodology:

  • Tissue Preparation:

    • Fix freshly dissected tissue in 10% neutral buffered formalin for 12-24 hours at room temperature.[16]

    • Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).[16]

    • Clear the tissue in xylene.[16]

    • Embed the tissue in paraffin (B1166041) wax.[16]

    • Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[16]

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.[16]

    • Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%, 50%) to water.[16]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 10-20 minutes.[16]

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.[16]

    • Wash slides with phosphate-buffered saline (PBS).

    • Block non-specific binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Wash with PBS.

  • Detection and Counterstaining:

    • Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached.[16]

    • Wash with distilled water.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.[16]

    • Dehydrate, clear, and mount the slides with a permanent mounting medium.[16]

In Situ Hybridization (ISH) for HSPG2 mRNA in Paraffin-Embedded Tissues

ISH allows for the localization of HSPG2 mRNA within the cellular context of a tissue.

Methodology:

  • Probe Preparation:

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the target HSPG2 mRNA sequence. A sense probe should be used as a negative control.

  • Tissue Preparation and Pre-hybridization:

    • Deparaffinize and rehydrate paraffin-embedded tissue sections as described for IHC.

    • Treat sections with proteinase K to improve probe accessibility.

    • Post-fix with 4% paraformaldehyde.

    • Acetylate the sections to reduce non-specific binding.

    • Pre-hybridize the sections in hybridization buffer at the appropriate temperature (e.g., 65°C).[17]

  • Hybridization:

    • Dilute the DIG-labeled probe in hybridization buffer.

    • Denature the probe by heating and then apply it to the tissue sections.

    • Incubate overnight in a humidified chamber at the hybridization temperature.[17]

  • Post-Hybridization Washes:

    • Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer and increasing temperatures to remove unbound probe.[17]

  • Immunodetection:

    • Block non-specific binding with a blocking solution.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).[17]

    • Wash with an appropriate buffer (e.g., MABT).[17]

  • Signal Development:

    • Incubate the sections with a chromogenic substrate for AP, such as NBT/BCIP, until a colored precipitate forms.[17]

    • Stop the reaction by washing with distilled water.

    • Counterstain if desired and mount the slides.

Purification of this compound

Purification of intact, full-length this compound is essential for in vitro functional studies. The Engelbreth-Holm-Swarm (EHS) tumor is a classic source for this compound purification.

Methodology:

  • Extraction:

    • Homogenize EHS tumor tissue in a high-salt extraction buffer (e.g., 4 M guanidine-HCl) containing protease inhibitors.[18]

    • Stir the homogenate overnight at 4°C to extract the proteoglycans.

    • Clarify the extract by centrifugation.

  • Anion-Exchange Chromatography:

    • Apply the clarified extract to an anion-exchange column (e.g., DEAE-Sephacel).

    • Wash the column extensively to remove unbound proteins.

    • Elute the bound proteoglycans with a salt gradient (e.g., 0.15 M to 1.5 M NaCl).

  • Gel Filtration Chromatography:

    • Pool the fractions containing this compound and concentrate them.

    • Apply the concentrated sample to a gel filtration column (e.g., Sepharose CL-4B) to separate this compound from other smaller proteoglycans and proteins.[18]

  • Characterization:

    • Analyze the purified fractions by SDS-PAGE and Western blotting using anti-perlecan antibodies to confirm the presence and purity of this compound.[18]

    • Assess the integrity of the glycosaminoglycan chains by enzymatic digestion with heparitinase and chondroitinase.

Signaling Pathways and Logical Relationships

This compound's diverse biological activities are mediated through its interaction with a multitude of signaling molecules and receptors. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways involving this compound.

Pro-Angiogenic Signaling of Full-Length this compound

Full-length this compound, primarily through its heparan sulfate chains on Domain I, acts as a co-receptor for various growth factors, potentiating their signaling and promoting angiogenesis.

Pro_Angiogenic_this compound This compound Full-length this compound (with HS chains) FGF2 FGF2 This compound->FGF2 VEGFA VEGF-A This compound->VEGFA PDGF PDGF This compound->PDGF FGFR FGFR FGF2->FGFR VEGFR2 VEGFR2 VEGFA->VEGFR2 PDGFR PDGFR PDGF->PDGFR Proliferation Proliferation FGFR->Proliferation Migration Migration VEGFR2->Migration Survival Survival PDGFR->Survival Cell Endothelial Cell Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Pro-angiogenic signaling cascade initiated by full-length this compound.

Anti-Angiogenic Signaling of Endorepellin

The C-terminal fragment of this compound, endorepellin, exhibits potent anti-angiogenic effects by simultaneously engaging VEGFR2 and α2β1 integrin, leading to the inhibition of endothelial cell migration and proliferation.

Anti_Angiogenic_Endorepellin Endorepellin Endorepellin (this compound Domain V) VEGFR2 VEGFR2 Endorepellin->VEGFR2 Integrin α2β1 Integrin Endorepellin->Integrin SHP1 SHP-1 VEGFR2->SHP1 activates Angiogenesis Inhibition of Angiogenesis Actin Actin Cytoskeleton Disassembly Integrin->Actin SHP1->VEGFR2 dephosphorylates Migration Inhibition of Cell Migration Actin->Migration Migration->Angiogenesis

Caption: Anti-angiogenic signaling pathway of endorepellin.

Experimental Workflow for this compound Immunohistochemistry

The following diagram outlines the major steps involved in performing immunohistochemistry to detect this compound in tissue samples.

IHC_Workflow start Start: Fresh Tissue fixation Fixation (Formalin) start->fixation embedding Dehydration & Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning dewax Deparaffinization & Rehydration sectioning->dewax retrieval Antigen Retrieval (Heat-induced) dewax->retrieval blocking Blocking (Normal Serum) retrieval->blocking primary_ab Primary Antibody (anti-Perlecan) blocking->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mount Dehydration, Clearing & Mounting counterstain->mount end End: Microscopic Analysis mount->end

Caption: A typical workflow for this compound immunohistochemistry.

Conclusion and Future Directions

The journey of this compound research, from its initial discovery to the elucidation of its complex signaling networks, has significantly advanced our understanding of extracellular matrix biology. The dual nature of this compound, acting as both a pro- and anti-angiogenic factor depending on its structural integrity, presents both challenges and opportunities for therapeutic development. Future research will likely focus on several key areas:

  • Targeting this compound in Disease: Developing strategies to specifically modulate this compound expression or activity in diseases such as cancer and cardiovascular disorders. This could involve targeting the enzymes that process this compound or developing molecules that mimic the activity of its functional domains.

  • Understanding the this compound Interactome: Further characterization of the vast network of proteins that interact with this compound will provide deeper insights into its diverse biological roles.

  • This compound in Regenerative Medicine: Harnessing the pro-angiogenic and tissue-organizing properties of full-length this compound for applications in tissue engineering and regenerative medicine.

  • Clinical Translation of Endorepellin: Advancing the development of endorepellin-based therapies as anti-angiogenic agents for the treatment of cancer and other diseases characterized by excessive blood vessel growth.

The continued exploration of this remarkable proteoglycan holds great promise for the development of novel therapeutic strategies for a wide range of human diseases.

References

Perlecan Domain V (Endorepellin): A Technical Guide to its Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endorepellin, the C-terminal domain V of the large heparan sulfate (B86663) proteoglycan perlecan, is a potent endogenous inhibitor of angiogenesis and a modulator of endothelial cell function.[1][2] Generated by proteolytic cleavage of the parent this compound molecule, endorepellin exhibits biological activities that are often antagonistic to the pro-angiogenic nature of intact this compound.[2][3] This technical guide provides an in-depth overview of the core functions of endorepellin, focusing on its molecular interactions, signaling pathways, and biological effects. The information is curated for researchers, scientists, and drug development professionals interested in the therapeutic potential of this matricellular protein.

Core Functions and Mechanisms of Action

Endorepellin's primary functions revolve around the regulation of angiogenesis and autophagy, primarily through a mechanism termed "dual receptor antagonism".[1][3] This involves the simultaneous engagement of two key receptors on the surface of endothelial cells: the α2β1 integrin and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4] This dual interaction triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of endothelial cell migration, proliferation, and tube formation, as well as the induction of autophagy.[2][5]

Data Presentation: Quantitative Analysis of Endorepellin Interactions and Activity

The following tables summarize the key quantitative data related to endorepellin's binding affinities and inhibitory concentrations.

LigandReceptor/Binding PartnerBinding Affinity (Kd)Citation
Endorepellin LG1/2VEGFR2 (Ig3-5 domains)6.6 nM[6]
AssayCell TypeIC50Citation
HIF-1α Promoter Activity SuppressionPorcine Aortic Endothelial (PAE) cells expressing VEGFR2~100 nM[1]
Anti-Angiogenic Signaling

Endorepellin's anti-angiogenic effects are mediated through a complex signaling network initiated by its binding to α2β1 integrin and VEGFR2. The LG3 domain of endorepellin interacts with the α2β1 integrin, leading to the disassembly of the actin cytoskeleton and focal adhesions, which is crucial for cell migration.[2][3] Concurrently, the LG1/2 domains bind to VEGFR2, acting as an allosteric inhibitor and preventing its activation by VEGF.[1][6] This dual engagement leads to the activation of the tyrosine phosphatase SHP-1, which dephosphorylates VEGFR2 and other receptor tyrosine kinases, thereby attenuating downstream pro-angiogenic signaling pathways such as the PI3K/Akt/mTOR and PKC/JNK/AP-1 pathways.[1][3] The culmination of these events is the transcriptional repression of key pro-angiogenic factors like Hypoxia-Inducible Factor 1α (HIF-1α) and VEGF itself.[1][7]

Endorepellin_Anti_Angiogenic_Signaling cluster_receptors Cell Surface Endorepellin Endorepellin VEGFR2 VEGFR2 Endorepellin->VEGFR2 LG1/2 Integrin α2β1 Integrin Endorepellin->Integrin LG3 PI3K PI3K VEGFR2->PI3K PKC PKC VEGFR2->PKC SHP1 SHP-1 Integrin->SHP1 Actin Actin Cytoskeleton Disassembly Integrin->Actin FA Focal Adhesion Disassembly Integrin->FA SHP1->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a JNK JNK PKC->JNK AP1 AP-1 JNK->AP1 VEGFA_transcription VEGFA Transcription AP1->VEGFA_transcription HIF1a->VEGFA_transcription

Caption: Endorepellin's anti-angiogenic signaling cascade.

Pro-Autophagic Signaling

A novel and significant function of endorepellin is its ability to induce autophagy in endothelial cells.[3][5] This process is primarily mediated through its interaction with VEGFR2, independent of α2β1 integrin.[8] Binding of the LG1/2 domains of endorepellin to VEGFR2 initiates a signaling cascade that activates AMP-activated protein kinase (AMPK) and inhibits the mTOR pathway, a key negative regulator of autophagy.[5] This leads to the upregulation of essential autophagy-related genes and proteins, such as Beclin-1 and LC3, and the formation of autophagosomes.[8] This induction of autophagy contributes to the overall anti-angiogenic effect of endorepellin.[5]

Endorepellin_Autophagy_Signaling cluster_receptors Cell Surface Endorepellin Endorepellin VEGFR2 VEGFR2 Endorepellin->VEGFR2 LG1/2 AMPK AMPK VEGFR2->AMPK mTOR mTOR AMPK->mTOR ULK1 ULK1 Complex AMPK->ULK1 mTOR->ULK1 Beclin1 Beclin-1 Complex ULK1->Beclin1 LC3 LC3-I Beclin1->LC3 LC3II LC3-II LC3->LC3II Lipidation Autophagosome Autophagosome Formation LC3II->Autophagosome

Caption: Endorepellin-induced pro-autophagic signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are synthesized from various sources to provide a comprehensive guide.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • Recombinant human endorepellin

  • 96-well cell culture plates

  • Calcein AM (for fluorescence imaging)

Protocol:

  • Thaw BME on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

  • Prepare different concentrations of endorepellin in EGM-2.

  • Add 100 µL of the HUVEC suspension to each BME-coated well.

  • Add 100 µL of the endorepellin solutions or control medium to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize tube formation using a phase-contrast microscope. For quantitative analysis, stain the cells with Calcein AM and capture images using a fluorescence microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Cell Adhesion Assay

This assay measures the ability of endothelial cells to adhere to an extracellular matrix substrate, a process inhibited by endorepellin.

Materials:

  • HUVECs

  • Fibronectin or Collagen I

  • Recombinant human endorepellin

  • 96-well cell culture plates

  • Bovine Serum Albumin (BSA)

  • Crystal Violet stain

Protocol:

  • Coat the wells of a 96-well plate with fibronectin (10 µg/mL) or collagen I (50 µg/mL) overnight at 4°C.

  • Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Harvest HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Pre-incubate the cells with various concentrations of endorepellin or control medium for 30 minutes at 37°C.

  • Add 100 µL of the cell suspension to each coated well and incubate for 1-2 hours at 37°C.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

  • Wash the wells with water and allow them to dry.

  • Solubilize the stain by adding 10% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Receptor Binding Assay

This assay determines the binding affinity of endorepellin to its receptors.

Materials:

  • Recombinant human endorepellin

  • Recombinant human VEGFR2-Fc chimera

  • Recombinant human α2β1 integrin

  • High-binding 96-well plates

  • Anti-endorepellin antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

Protocol:

  • Coat the wells of a high-binding 96-well plate with VEGFR2-Fc or α2β1 integrin (1-5 µg/mL) overnight at 4°C.

  • Wash the wells with PBS containing 0.05% Tween-20 (PBST).

  • Block the wells with 3% BSA in PBST for 2 hours at room temperature.

  • Add increasing concentrations of endorepellin to the wells and incubate for 2 hours at room temperature.

  • Wash the wells extensively with PBST.

  • Add a primary antibody against endorepellin and incubate for 1 hour at room temperature.

  • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add TMB substrate.

  • Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm.

  • The binding affinity (Kd) can be calculated by non-linear regression analysis of the saturation binding curve.

Conclusion

This compound domain V, endorepellin, is a multifaceted signaling molecule with potent anti-angiogenic and pro-autophagic activities. Its unique dual receptor antagonism of α2β1 integrin and VEGFR2 on endothelial cells initiates a complex network of downstream signaling events, making it a compelling target for therapeutic development in diseases characterized by pathological angiogenesis, such as cancer and diabetic retinopathy. This technical guide provides a foundational understanding of endorepellin's core functions, offering valuable insights for researchers and drug development professionals seeking to harness its therapeutic potential. Further investigation into the intricate details of its signaling pathways and the development of endorepellin-based therapeutics hold promise for novel treatment strategies.

References

Genetic Mutations in HSPG2: A Technical Guide to Associated Diseases and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the heparan sulfate (B86663) proteoglycan 2 (HSPG2) gene, which encodes the large extracellular matrix proteoglycan perlecan, are the underlying cause of a spectrum of autosomal recessive disorders. These conditions are primarily characterized by skeletal and neuromuscular abnormalities. The severity of the resulting phenotype is directly correlated with the impact of the mutation on this compound function. This technical guide provides an in-depth overview of HSPG2 genetic mutations and their associated diseases, with a focus on Schwartz-Jampel syndrome (SJS) and Dyssegmental Dysplasia, Silverman-Handmaker type (DDSH). It details the molecular basis of these conditions, presents quantitative clinical data associated with specific mutations, outlines relevant experimental protocols for their study, and illustrates the key signaling pathways involving this compound.

Introduction to HSPG2 and this compound

The HSPG2 gene, located on chromosome 1p36.1, encodes this compound, a major component of basement membranes and other extracellular matrices.[1][2] this compound is a large, multi-domain proteoglycan with a core protein of approximately 470 kDa, which is extensively modified with heparan sulfate and chondroitin (B13769445) sulfate glycosaminoglycan (GAG) chains.[3] Its modular structure, consisting of five distinct domains, allows it to interact with a wide array of molecules, including other extracellular matrix components, growth factors, and cell surface receptors.[3] This versatility enables this compound to play crucial roles in various biological processes such as cell adhesion, proliferation, migration, and the regulation of signaling pathways.[4][5] this compound is integral to the structural integrity of tissues and the regulation of cellular behavior.

Associated Diseases: A Spectrum of Severity

Genetic mutations in HSPG2 lead to a range of clinical phenotypes, with Schwartz-Jampel syndrome and Dyssegmental Dysplasia, Silverman-Handmaker type representing the most well-characterized disease entities.

Schwartz-Jampel Syndrome (SJS)

Schwartz-Jampel syndrome is a rare autosomal recessive disorder characterized by the co-occurrence of myotonia (persistent muscle contraction) and chondrodysplasia (abnormal cartilage and bone development).[1][2][6][7][8] Clinical features typically manifest in early childhood and include short stature, joint stiffness, and distinctive facial features.[2] SJS is caused by mutations that lead to a partial loss of this compound function, resulting in the production of a reduced amount of functional this compound or a partially active protein.[7][9] To date, over 40 mutations in HSPG2 have been associated with SJS.[1]

Dyssegmental Dysplasia, Silverman-Handmaker Type (DDSH)

Dyssegmental Dysplasia, Silverman-Handmaker type is a severe, often lethal, neonatal osteochondrodysplasia.[10][11][12][13][14] It is characterized by severe limb shortening, disorganized vertebral bodies, and other skeletal anomalies.[13][14] DDSH results from null mutations in HSPG2 that lead to a complete absence of functional this compound.[10][12][14] The lack of this critical protein profoundly disrupts skeletal development, leading to the severe phenotype observed in affected individuals.

Quantitative Data on HSPG2 Mutations and Clinical Phenotypes

The following tables summarize the genetic and clinical findings in patients with Schwartz-Jampel syndrome and Dyssegmental Dysplasia, Silverman-Handmaker type, linking specific HSPG2 mutations to their phenotypic consequences.

Table 1: HSPG2 Mutations and Associated Clinical Data in Schwartz-Jampel Syndrome (SJS)

MutationTypeLocation (Exon)Protein ChangeClinical FeaturesReference
c.1125C>GMissense11p.Cys375TrpMyotonia, skeletal dysplasia, muscle cramps, blepharospasm, pursed lips, mask-like face, muscle hypertrophy.[8]
c.3888+1G>ASplice site31Skipping of exon 31Myotonia, chondrodysplasia, joint contractures, unusual pinnae, myopia, pigeon breast.[1]
c.8464G>AMissense64p.Gly2822ArgMyotonia, chondrodysplasia, joint contractures, unusual pinnae, myopia, pigeon breast.[1]
c.8788G>AMissense67p.Glu2930LysShort stature, joint contractures, pigeon breast, myotonia, progressive stiffness of face and limbs.[2]
c.11671+5G>ASplice site86-Short stature, joint contractures, pigeon breast, myotonia, progressive stiffness of face and limbs.[2]
MultipleDeletion/Insertion, Splice site, Missense, NonsenseVariousVariousMyotonia, chondrodysplasia.[6]

Table 2: HSPG2 Mutations and Associated Clinical Data in Dyssegmental Dysplasia, Silverman-Handmaker Type (DDSH)

MutationTypeLocation (Exon)Protein ChangeClinical FeaturesReference
89-bp duplicationFrameshift34Truncated proteinSevere chondrodysplasia, dyssegmental ossification of the spine, neonatal lethality.[12][14]
IVS52, +1 G>ASplice site52Skipping of exon 52, frameshiftSevere chondrodysplasia, dyssegmental ossification of the spine, neonatal lethality.[12][14]
c.7300_7301insAFrameshift73Truncated proteinSevere chondrodysplasia, dyssegmental ossification of the spine, neonatal lethality.[12][14]
c.4029+1G>ASplice site33-Severe micromelia, limb bowing, scoliosis, flat midface, narrow thorax, abnormal ears, short neck.[13]

Key Signaling Pathways Involving this compound

This compound's strategic location in the extracellular matrix allows it to modulate several critical signaling pathways.

Fibroblast Growth Factor (FGF) Signaling

This compound acts as a co-receptor for FGFs, binding to both the growth factor and its receptor (FGFR) to form a ternary complex.[15][16][17][18] This interaction is crucial for the activation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and survival.[18] The heparan sulfate chains of this compound are essential for this co-receptor function.[16][17]

FGF_Signaling cluster_complex Ternary Complex FGF FGF This compound This compound (HSPG2) FGF->this compound FGFR FGFR FGF->FGFR This compound->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Cell_Membrane RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Gene_Expression Gene Expression (Proliferation, Differentiation)

This compound's role as a co-receptor in FGF signaling.
Wnt Signaling

This compound also modulates the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis.[19][20][21][22] It can influence the distribution and activity of Wnt ligands, thereby affecting both canonical (β-catenin-dependent) and non-canonical signaling.[20][21] In the context of the neuromuscular junction, this compound is involved in balancing pre- and postsynaptic Wnt signaling.[20]

Wnt_Signaling Wnt Wnt This compound This compound (HSPG2) Wnt->this compound Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 This compound->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription

This compound's modulatory role in canonical Wnt signaling.
Neuromuscular Junction (NMJ) Function

At the neuromuscular junction, this compound is essential for the proper localization of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (B1216132) and terminates synaptic transmission.[3][23] this compound acts as a scaffold, anchoring AChE to the synaptic basal lamina through its interaction with dystroglycan and collagen Q.[5][19] Disruption of this anchoring function due to HSPG2 mutations is thought to contribute to the myotonia observed in SJS.[3][23]

NMJ_Function cluster_cleft Nerve_Terminal Nerve Terminal Synaptic_Cleft Synaptic Cleft ACh Acetylcholine (ACh) Nerve_Terminal->ACh Releases Muscle_Fiber Muscle Fiber Basal_Lamina Basal Lamina This compound This compound (HSPG2) Dystroglycan Dystroglycan This compound->Dystroglycan CollagenQ Collagen Q This compound->CollagenQ AChE Acetylcholinesterase (AChE) CollagenQ->AChE AChR ACh Receptor ACh->AChE Degraded by ACh->AChR Binds to

This compound's scaffolding role at the neuromuscular junction.

Experimental Protocols for Studying HSPG2 Mutations

A variety of experimental techniques are employed to investigate the molecular consequences of HSPG2 mutations.

Genetic Analysis of HSPG2 Mutations

Genetic_Analysis_Workflow Patient_Sample Patient Sample (Blood/Tissue) Genomic_DNA_Extraction Genomic DNA Extraction Patient_Sample->Genomic_DNA_Extraction PCR_Amplification PCR Amplification of HSPG2 Exons Genomic_DNA_Extraction->PCR_Amplification Next_Gen_Sequencing Next-Generation Sequencing (NGS) Genomic_DNA_Extraction->Next_Gen_Sequencing Sanger_Sequencing Sanger Sequencing PCR_Amplification->Sanger_Sequencing Sequence_Analysis Sequence Analysis & Mutation Identification Sanger_Sequencing->Sequence_Analysis Next_Gen_Sequencing->Sequence_Analysis Confirmation Confirmation in Family Members Sequence_Analysis->Confirmation

Workflow for the genetic analysis of HSPG2 mutations.

Methodology:

  • Sample Collection and DNA Extraction: Genomic DNA is isolated from patient peripheral blood or tissue samples using a commercially available DNA extraction kit.

  • PCR Amplification: The 97 exons and flanking intronic regions of the HSPG2 gene are amplified by polymerase chain reaction (PCR) using specific primers.[24]

  • DNA Sequencing: The amplified PCR products are sequenced using either traditional Sanger sequencing or next-generation sequencing (NGS) platforms for comprehensive analysis.[8][24]

  • Sequence Analysis: The obtained sequences are compared to the HSPG2 reference sequence to identify any variations.

  • Confirmation: Identified mutations are confirmed in the patient and assessed for segregation in family members.

Western Blot Analysis of this compound Expression

Methodology:

  • Protein Extraction: Total protein is extracted from cultured patient-derived fibroblasts or tissue samples using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for this compound. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[25][26][27][28]

Immunohistochemical Analysis of this compound Distribution

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Antigen retrieval is performed to unmask the antigenic epitopes, typically using heat-induced epitope retrieval with a citrate (B86180) buffer.[7][29][30]

  • Immunostaining: The tissue sections are incubated with a primary antibody against this compound, followed by incubation with a labeled secondary antibody.[29][30]

  • Visualization: The staining is visualized using a chromogenic substrate (e.g., DAB) or a fluorescent dye, and the slides are counterstained and mounted.[29][30]

  • Microscopy: The distribution and intensity of this compound staining are analyzed using light or fluorescence microscopy.

Cell-Based Assays for this compound Function
  • Cell Adhesion Assay: The ability of cells to adhere to a substrate coated with purified this compound or extracellular matrix from patient-derived cells is assessed to evaluate the impact of mutations on cell-matrix interactions.

  • Cell Migration Assay: Transwell migration assays can be used to determine if HSPG2 mutations affect the migratory capacity of cells in response to chemoattractants.

  • Cell Proliferation Assay: The effect of this compound mutations on cell proliferation can be measured using assays such as the MTT or BrdU incorporation assay.

Conclusion and Future Directions

Mutations in the HSPG2 gene give rise to a spectrum of debilitating disorders, with the severity of the disease directly reflecting the degree of functional impairment of the this compound protein. A thorough understanding of the specific molecular consequences of each mutation is essential for accurate diagnosis, prognosis, and the development of potential therapeutic strategies. Future research should focus on elucidating the precise mechanisms by which different HSPG2 mutations disrupt this compound's function in various signaling pathways. The development of animal models that accurately recapitulate the human diseases will be invaluable for testing novel therapeutic approaches, such as gene therapy or the use of small molecules to modulate the activity of downstream signaling pathways. A deeper understanding of the genotype-phenotype correlations will also aid in providing more precise genetic counseling to affected families.

References

Perlecan in the Tumor Microenvironment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Perlecan (HSPG2), a large heparan sulfate (B86663) proteoglycan, is a critical and multifaceted component of the tumor microenvironment (TME). Its expression and structural modifications significantly influence cancer progression through modulation of angiogenesis, tumor cell proliferation, adhesion, and migration. This technical guide provides an in-depth overview of this compound's functions within the TME, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows. Understanding the complex roles of this compound is paramount for developing novel therapeutic strategies targeting the TME.

Core Functions of this compound in the Tumor Microenvironment

This compound's influence on the TME is complex, exhibiting both pro- and anti-tumorigenic activities that are context-dependent and influenced by its proteolytic processing.

1.1. Angiogenesis: Intact this compound is predominantly pro-angiogenic. Its heparan sulfate (HS) side chains sequester and present pro-angiogenic growth factors, such as fibroblast growth factor 2 (FGF-2) and vascular endothelial growth factor (VEGF), to their respective receptors on endothelial cells, thereby promoting neovascularization.[1][2] Conversely, proteolytic cleavage of this compound's C-terminal domain V by enzymes like matrix metalloproteinases (MMPs) releases anti-angiogenic fragments, most notably endorepellin, which can inhibit endothelial cell migration and tube formation.[3]

1.2. Growth Factor Signaling: this compound acts as a co-receptor for a variety of growth factors, including FGFs, VEGF, and platelet-derived growth factor (PDGF).[4][5] By binding these factors, this compound protects them from degradation and facilitates the formation of signaling complexes with their high-affinity receptors, thereby amplifying downstream signaling pathways that drive tumor cell proliferation and survival.

1.3. Cell Adhesion and Migration: this compound's protein core contains several domains that mediate cell adhesion.[6] For instance, domain V can promote β1 integrin-mediated cell adhesion.[7] The interaction of tumor cells with this compound can influence their migratory and invasive potential. The differential expression and modification of this compound in the tumor stroma can either create a barrier to or a scaffold for invading cancer cells.

1.4. Tumor Growth and Metastasis: The net effect of this compound on tumor growth is dependent on the balance between its intact, pro-angiogenic form and the generation of anti-angiogenic fragments. Studies have shown that increased this compound expression is often associated with a more aggressive tumor phenotype.[8] Conversely, suppression of this compound expression can lead to substantial inhibition of tumor growth and neovascularization.[8][9]

Data Presentation: Quantitative Insights into this compound's Role

The following tables summarize quantitative data from various studies, highlighting the significance of this compound in cancer.

Table 1: this compound Expression in Human Cancers

Cancer TypeThis compound Expression StatusKey FindingsReference
Breast CarcinomaVariableHigh expression in 44.6% of cases; associated with higher tumor grade and advanced T stage.[10]
Colon CarcinomaUpregulatedIncreased this compound levels detected in tumor xenografts.[8]
Laryngeal CarcinomaUpregulatedHigh levels of this compound mRNA and protein in tumor cells.[11]
MelanomaUpregulatedIncreased expression correlates with a more aggressive phenotype.[8]
Prostate CancerUpregulatedElevated levels of domain IV fragments in the blood of patients with advanced disease.

Table 2: Effects of this compound Modulation on Tumor Progression

Experimental ModelModulation StrategyQuantitative EffectReference
Human Colon Carcinoma XenograftAntisense-mediated knockdown~90% reduction in FGF-7 binding to heparan sulfate proteoglycan sites. Significant inhibition of tumor growth.[8]
Metastatic Prostate Cancer CellsRibozyme-mediated knockdown75-80% knockdown in this compound mRNA and protein. Reduced tumor growth rate and smaller tumor size in vivo.
K1000 Tumor Model in MiceHspg2Δ3/Δ3 (HS-deficient this compound)Significant reduction in tumor weight (P < 0.01) and vascular density (P < 0.05).[12]
Human Colon Carcinoma XenograftAntisense-mediated knockdownMarked suppression of tumor microvessel density.[8]

Table 3: this compound's Role in Cell Adhesion

Cell TypeThis compound Domain InvolvedKey FindingsReference
Smooth Muscle Cells & Endothelial CellsDomain III and Domain VAntibodies against these domains significantly reduced cell adhesion (p < 0.05).[6]
Various Cell LinesDomain VPromoted distinct adhesion that could be blocked by antibodies against the integrin β1 chain.[7]
MG63 Osteosarcoma CellsDomain IV PeptideSupported cell adhesion and spreading.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's function in the TME.

3.1. Immunohistochemistry (IHC) for this compound Detection

  • Objective: To visualize and quantify the expression and localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

  • Materials:

    • FFPE tissue sections (4-5 µm)

    • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

    • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

    • Primary antibody: Rabbit polyclonal or monoclonal anti-perlecan antibody (e.g., targeting domain III or V)

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • DAB (3,3'-Diaminobenzidine) chromogen solution

    • Hematoxylin (B73222) counterstain

    • Mounting medium

  • Procedure:

    • Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

    • Antigen Retrieval: Heat slides in antigen retrieval solution using a steamer or water bath at 95-100°C for 20-30 minutes. Allow to cool to room temperature.

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.

    • Primary Antibody Incubation: Incubate with the primary anti-perlecan antibody (diluted in antibody diluent) overnight at 4°C in a humidified chamber.

    • Secondary Antibody Incubation: Wash slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash slides and apply DAB chromogen solution until a brown precipitate is visible.

    • Counterstaining: Counterstain with hematoxylin for 1-2 minutes.

    • Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Quantification (H-Score):

    • The H-score is calculated as: H-score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells).

    • The score ranges from 0 to 300. A cutoff value can be determined to classify tumors as having low or high this compound expression.

3.2. This compound Knockdown using Antisense Oligonucleotides in vivo

  • Objective: To inhibit this compound expression in a tumor xenograft model to study its effect on tumor growth and angiogenesis.

  • Materials:

    • Antisense oligonucleotides (ASOs) targeting this compound mRNA

    • Control (scrambled) oligonucleotides

    • Tumor cells (e.g., human colon carcinoma cells)

    • Immunocompromised mice (e.g., nude mice)

    • Delivery vehicle (e.g., liposomes)

  • Procedure:

    • Cell Transfection (for stable knockdown): Transfect tumor cells with a plasmid expressing the this compound antisense sequence. Select stable clones.

    • Tumor Implantation: Subcutaneously inject the transfected or parental tumor cells into the flank of immunocompromised mice.

    • ASO Administration (for systemic delivery): Once tumors are established, administer this compound ASOs or control oligonucleotides systemically (e.g., via intraperitoneal injection). ASOs can be formulated with liposomes to improve delivery.[14][15]

    • Tumor Growth Monitoring: Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).

    • Endpoint Analysis: At the end of the study, excise tumors for weight measurement, and process for histological analysis (e.g., IHC for this compound and CD31 to assess microvessel density).

3.3. In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

  • Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Culture plates

    • Pipette tip or a specialized culture insert

    • Microscope with a camera

  • Procedure:

    • Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.

    • Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip or by removing a culture insert.

    • Treatment: Wash the cells to remove debris and add fresh medium containing the treatment (e.g., purified this compound, anti-perlecan antibodies, or conditioned medium from this compound-expressing cells).

    • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).

    • Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time.

3.4. Endothelial Cell Tube Formation Assay

  • Objective: To evaluate the pro- or anti-angiogenic potential of this compound or its fragments.

  • Materials:

    • Endothelial cells (e.g., HUVECs)

    • Basement membrane extract (e.g., Matrigel)

    • 96-well plate

    • Treatment (e.g., purified this compound, endorepellin)

  • Procedure:

    • Plate Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

    • Cell Seeding: Seed endothelial cells onto the gel in the presence of the treatment.

    • Incubation: Incubate for 4-18 hours to allow for the formation of capillary-like structures.

    • Visualization and Quantification: Visualize the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

3.5. Co-Immunoprecipitation (Co-IP) of this compound and Growth Factors

  • Objective: To demonstrate the physical interaction between this compound and growth factors like FGF-2 or VEGF.

  • Materials:

    • Cell lysate from cells expressing this compound and the growth factor of interest

    • Primary antibody against this compound

    • Protein A/G magnetic beads

    • Wash buffers and elution buffer

  • Procedure:

    • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-perlecan antibody overnight at 4°C.

    • Capture of Immune Complex: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-perlecan-growth factor complex.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads using an elution buffer.

    • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the growth factor of interest (FGF-2 or VEGF) and this compound.

Visualization of Pathways and Workflows

4.1. Signaling Pathways

Perlecan_Signaling cluster_ECM Extracellular Matrix cluster_Cell Endothelial/Tumor Cell This compound Intact this compound GF Growth Factors (FGF, VEGF) This compound->GF Sequesters Endorepellin Endorepellin This compound->Endorepellin GFR Growth Factor Receptor (RTK) This compound->GFR Presents GF->GFR Binds Integrin Integrin α2β1 Endorepellin->Integrin Binds MMPs MMPs MMPs->this compound Cleaves Signaling Pro-angiogenic Signaling GFR->Signaling Activates AntiSignaling Anti-angiogenic Signaling Integrin->AntiSignaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes AntiSignaling->Angiogenesis Inhibits

Caption: this compound's dual role in angiogenesis signaling.

4.2. Experimental Workflows

Knockdown_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Study A Transfect Cells with Antisense Construct B Select Stable Clones A->B C Confirm Knockdown (Western Blot, qPCR) B->C D Inject Cells into Nude Mice C->D Validated Clones E Monitor Tumor Growth D->E F Excise Tumors at Endpoint E->F G Analyze Tumors (IHC for this compound, CD31) F->G

Caption: Workflow for studying this compound function using antisense knockdown.

Conclusion and Future Directions

This compound is a key regulator of the tumor microenvironment, with its diverse functions impacting major hallmarks of cancer. Its dual role as both a promoter and an inhibitor of angiogenesis, depending on its structural integrity, makes it a particularly interesting, albeit complex, therapeutic target. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate biology of this compound in cancer. Future research should focus on elucidating the specific mechanisms that regulate this compound expression and proteolysis in different tumor types. Developing strategies to selectively target the pro-tumorigenic functions of intact this compound while preserving or enhancing the anti-tumorigenic effects of its fragments holds significant promise for the development of novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Perlecan Immunohistochemistry in Paraffin-Embedded Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical staining of perlecan in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This compound, a large heparan sulfate (B86663) proteoglycan, is a key component of basement membranes and the extracellular matrix, playing a crucial role in tissue architecture, cell adhesion, and growth factor signaling. Its expression and localization are altered in various physiological and pathological processes, including development, wound healing, and cancer progression, making it a significant target for research and therapeutic development.

Introduction

This compound's involvement in critical cellular processes, such as tumor growth and angiogenesis, underscores the importance of reliable methods for its detection and localization within tissues.[1] Immunohistochemistry (IHC) on paraffin-embedded sections is a powerful technique to visualize the distribution of this compound in a morphological context. This protocol is designed to provide a robust and reproducible method for staining this compound, enabling researchers to investigate its role in their specific areas of interest.

Experimental Protocols

This protocol outlines the key steps for this compound immunohistochemistry, from tissue preparation to visualization.

Materials and Reagents
  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm thick) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 85%, 75%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST)

  • Hydrogen Peroxide (3%)

  • Blocking Solution: 10% Normal Goat Serum in PBST

  • Primary Antibody: Mouse monoclonal anti-Perlecan antibody (e.g., clone A7L6, which recognizes domain IV of the core protein).[2]

  • Secondary Antibody: Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP).

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Pressure cooker or water bath for heat-induced epitope retrieval (HIER)

  • Humidified chamber

  • Light microscope

Detailed Methodology

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Hydrate the sections by sequential immersion in:

    • 100% ethanol, two changes for 3 minutes each.

    • 95% ethanol for 1 minute.

    • 85% ethanol for 1 minute.

    • 75% ethanol for 1 minute.

  • Rinse slides in distilled water for 5 minutes.[3]

2. Antigen Retrieval:

  • Preheat the Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) in a pressure cooker or water bath to 95-100°C.

  • Immerse the slides in the preheated buffer.

  • If using a pressure cooker, bring to full pressure and then boil for 5 minutes.[4] If using a water bath, incubate for 20-40 minutes.

  • Allow the slides to cool down to room temperature in the buffer.

  • Wash the slides three times with distilled water for 2 minutes each.[3]

3. Peroxidase Blocking:

  • Incubate the sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[3][4]

  • Wash the slides twice with PBST for 2 minutes each.[3]

4. Blocking:

  • Apply Blocking Solution (e.g., 10% Normal Goat Serum in PBST) to cover the tissue sections.

  • Incubate for 30-60 minutes at room temperature in a humidified chamber. Do not rinse after this step.[4]

5. Primary Antibody Incubation:

  • Dilute the primary anti-perlecan antibody in the antibody diluent to its optimal concentration (see Table 1 for typical ranges).

  • Apply the diluted primary antibody to the sections.

  • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[4]

6. Secondary Antibody Incubation:

  • Wash the slides three times with PBST for 2 minutes each.

  • Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature in a humidified chamber.[4]

7. Detection:

  • Wash the slides three times with PBST for 2 minutes each.

  • Prepare the DAB substrate solution according to the manufacturer's instructions.

  • Apply the DAB solution to the sections and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.

  • Rinse the slides thoroughly with distilled water to stop the reaction.

8. Counterstaining:

  • Immerse the slides in Hematoxylin for 1-3 minutes to counterstain the nuclei.[3]

  • "Blue" the sections by rinsing in running tap water.

9. Dehydration and Mounting:

  • Dehydrate the sections through graded alcohols:

    • 75% ethanol for 1 minute.

    • 85% ethanol for 1 minute.

    • 95% ethanol for 1 minute.

    • 100% ethanol, two changes for 1 minute each.

  • Clear in two changes of xylene for 1 minute each.

  • Apply a coverslip using a permanent mounting medium.

Data Presentation

Quantitative analysis of this compound immunohistochemical staining often involves assessing the intensity and distribution of the signal. The following table summarizes typical working parameters that may require optimization for specific antibodies and tissue types.

ParameterTypical Range/ValuePurpose
Primary Antibody Dilution 1:50 - 1:500To achieve optimal signal-to-noise ratio. Higher dilutions reduce background but may weaken the signal.
Incubation Time (Primary) 1 hour at Room Temperature or Overnight at 4°CLonger incubation at lower temperatures can enhance signal specificity and intensity.
Antigen Retrieval Time 5 minutes (Pressure Cooker) / 20-40 minutes (Water Bath)To adequately reverse formalin-induced cross-linking and expose the antigenic epitope.
DAB Incubation Time 1-10 minutesTo control the intensity of the colorimetric signal.
Scoring Method H-score, Percentage of positive cells, Intensity score (0-3+)To quantify the level of this compound expression for comparative analysis.

Visualizations

Experimental Workflow

Perlecan_IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene & Ethanol Series) Rehydration Rehydration (Ethanol Series & Water) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0, Heat) Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Goat Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-Perlecan) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration (Ethanol & Xylene Series) Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Visualization Visualization Mounting->Visualization Microscopic Analysis

Caption: Workflow for this compound Immunohistochemistry.

This compound's Role in VEGF Signaling

This compound plays a critical role in modulating growth factor signaling, particularly the Vascular Endothelial Growth Factor (VEGF) pathway, which is essential for angiogenesis. This compound, through its heparan sulfate side chains, can bind to VEGF, concentrating it on the cell surface and presenting it to its receptor, VEGFR2. This interaction enhances VEGFR2 activation and downstream signaling, promoting endothelial cell proliferation, migration, and survival.

Perlecan_VEGF_Signaling cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell This compound This compound VEGF VEGF This compound->VEGF binds VEGFR2 VEGFR2 VEGF->VEGFR2 presents to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activation Response Angiogenic Response (Proliferation, Migration, Survival) Downstream->Response

References

Application Notes and Protocols for siRNA-Mediated Knockdown of Perlecan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted knockdown of perlecan (HSPG2) using small interfering RNA (siRNA). This document includes detailed protocols for experimental procedures, validation techniques, and an overview of the key signaling pathways influenced by this compound.

Introduction to this compound and its Role in Cellular Signaling

This compound is a large heparan sulfate (B86663) proteoglycan that is a crucial component of basement membranes and the extracellular matrix. It plays a significant role in tissue development, angiogenesis, and cancer progression by interacting with a variety of growth factors, extracellular matrix components, and cell surface receptors. This compound's biological functions are diverse, acting as a co-receptor for growth factors such as Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF), thereby modulating their signaling activities. It is also involved in cell adhesion and migration through its interaction with integrins.

Experimental Protocols

siRNA Transfection for this compound Knockdown

This protocol is a general guideline for the transfection of siRNA targeting this compound in a 6-well plate format. Optimization is recommended for different cell types and experimental conditions.

Materials:

  • Cells of interest (e.g., Human Aortic Endothelial Cells - HAECs, prostate cancer cells - C4-2B, fibroblasts)

  • Complete culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • This compound-specific siRNA and negative control siRNA (20 µM stock)

  • Lipofectamine™ RNAiMAX transfection reagent

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete culture medium. Ensure cells are 60-80% confluent at the time of transfection.

  • Preparation of siRNA-Lipid Complexes (for one well):

    • Solution A: Dilute 5 µL of 20 µM this compound siRNA (or negative control siRNA) in 245 µL of Opti-MEM™ medium.

    • Solution B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 245 µL of Opti-MEM™ medium.

  • Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature.

  • Transfection: Aspirate the culture medium from the cells and add the 500 µL of siRNA-lipid complex to each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

  • Post-Transfection: After the incubation period, harvest the cells for analysis of this compound knockdown at the mRNA and protein levels.

Validation of this compound Knockdown by quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to quantify the reduction in this compound mRNA levels following siRNA-mediated knockdown.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)

  • SYBR™ Green PCR Master Mix

  • qRT-PCR instrument

  • Primers for this compound (HSPG2) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from the transfected and control cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR Reaction Setup (for one reaction):

    • 10 µL SYBR™ Green PCR Master Mix (2x)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • qRT-PCR Program:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

  • Data Analysis: Calculate the relative expression of this compound mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.

Validation of this compound Knockdown by Western Blot

This protocol describes the detection and quantification of this compound protein reduction.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-perlecan antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL reagent. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to normalize protein levels.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the percentage of this compound protein knockdown.

Quantitative Data on this compound Knockdown

The efficiency of siRNA-mediated knockdown of this compound can vary depending on the cell type, siRNA sequence, and transfection conditions. The following tables summarize reported knockdown efficiencies from various studies.

Cell Type Method Knockdown Efficiency (mRNA) siRNA Concentration Reference
Human Aortic Endothelial Cells (HAECs)siRNA~90%20-40 nM[1]
Prostate Cancer Cells (C4-2B)Ribozyme75-80%Not Applicable
Keloid FibroblastssiRNA (for Hsp70)76-79%Not Specified
Cell Type Method Knockdown Efficiency (Protein) Time Point Reference
Prostate Cancer Cells (C4-2B)Ribozyme75-80%Not Specified
Keloid FibroblastssiRNA (for Hsp70)Significant reduction48 hours

This compound Signaling Pathways

This compound is a key regulator of several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the central role of this compound in modulating FGF, VEGF, and Integrin signaling.

This compound in FGF Signaling

This compound's heparan sulfate chains act as co-receptors for FGFs, facilitating their binding to FGF receptors (FGFRs) and subsequent downstream signaling, which often involves the activation of the ERK and Akt pathways.

FGF_Signaling FGF FGF Complex FGF-Perlecan-FGFR Ternary Complex FGF->Complex Binds This compound This compound (HS chains) This compound->Complex Binds FGFR FGFR FGFR->Complex Binds ERK ERK Complex->ERK Activates Akt Akt Complex->Akt Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Binds pVEGFR2 Phosphorylated VEGFR2 This compound->pVEGFR2 Enhances VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., PLCγ) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Integrin_Signaling cluster_pro Pro-Adhesive Signaling cluster_anti Anti-Angiogenic Signaling Perlecan_full Full-length This compound Integrin_beta1 β1 Integrin Perlecan_full->Integrin_beta1 Binds FAK FAK Integrin_beta1->FAK Activates Adhesion Cell Adhesion & Migration FAK->Adhesion Endorepellin Endorepellin (this compound Domain V) Integrin_alpha2beta1 α2β1 Integrin Endorepellin->Integrin_alpha2beta1 Binds SHP1 SHP-1 Integrin_alpha2beta1->SHP1 Activates Anti_Angiogenesis Inhibition of Angiogenesis SHP1->Anti_Angiogenesis Workflow start Start: Select Cell Line culture Cell Culture & Seeding start->culture transfection siRNA Transfection (this compound & Control) culture->transfection incubation Incubation (48-72 hours) transfection->incubation harvest Harvest Cells incubation->harvest validation Validation of Knockdown harvest->validation functional Functional Assays harvest->functional qpcr qRT-PCR (mRNA level) validation->qpcr mRNA western Western Blot (Protein level) validation->western Protein phenotype Phenotypic Analysis (e.g., Proliferation, Migration) functional->phenotype signaling Signaling Pathway Analysis functional->signaling end End phenotype->end signaling->end

References

Application Notes and Protocols for Human Perlecan (HSPG2) ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perlecan, also known as Heparan Sulfate Proteoglycan 2 (HSPG2), is a large, multi-domain proteoglycan that is a fundamental component of basement membranes and the extracellular matrix.[1][2][3] Its modular structure allows it to interact with a wide array of molecules, including other matrix components, growth factors (like FGF and VEGF), and cell surface receptors.[4][5] This versatile proteoglycan plays critical roles in diverse physiological and pathological processes such as angiogenesis, cartilage development, vascular homeostasis, and inflammation.[1][2] this compound's involvement in regulating the bioavailability and signaling of growth factors makes it a significant target in studies related to cancer progression, cardiovascular diseases, and tissue regeneration.[1][6]

This document provides a detailed protocol for the quantitative measurement of human this compound in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Principle of the Assay

The human this compound ELISA kit employs the quantitative sandwich immunoassay technique.[7] An antibody specific for human this compound is pre-coated onto the wells of a microplate.[8] When standards and samples are added to the wells, the this compound antigen present binds to the immobilized antibody. Following a wash step to remove unbound substances, a horseradish peroxidase (HRP)-conjugated antibody specific for this compound is added, creating a "sandwich" of antibody-antigen-antibody.[7] After another wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in the development of a blue color. The reaction is terminated by the addition of a stop solution, which changes the color to yellow.[8] The intensity of the yellow color is directly proportional to the amount of this compound captured in the well and is measured spectrophotometrically at 450 nm.[7]

Kit Performance Characteristics

The following table summarizes typical quantitative data and performance characteristics for a human this compound ELISA kit. Values are representative and may vary between different kit manufacturers.

ParameterSpecificationReference(s)
Assay Type Sandwich ELISA (quantitative)
Sample Types Serum, Plasma (Citrate, EDTA, Heparin)
Reactivity Human
Sensitivity Typically in the range of 45-50 pg/mL
Assay Range Approx. 100 pg/mL to 8000 pg/mL
Assay Time 1.5 - 3 hours
Detection Method Colorimetric (450 nm)

Experimental Protocols

  • Equilibration: Bring all reagents and samples to room temperature (18-25°C) before use.

  • 1X Wash Buffer: If a concentrated wash buffer is supplied, dilute it with deionized water to prepare the 1X working solution. For example, to make 50 mL of 1X Wash Buffer, combine 5 mL of 10X Wash Buffer with 45 mL of deionized water. Mix gently.

  • Standard Dilutions: Reconstitute the lyophilized standard with the provided diluent as instructed in the kit manual to create a stock solution. Prepare a serial dilution of the standards according to the manufacturer's protocol to generate a standard curve. Always prepare fresh standards for each assay.

  • Antibody Cocktail: If separate capture and detector antibodies are provided, prepare the antibody cocktail by diluting them in the appropriate antibody diluent as specified by the kit manual.

Proper sample collection and preparation are crucial for accurate results.

  • Blood Collection: Collect whole blood into a serum separator tube (SST) or a tube without anticoagulants.[9]

  • Clotting: Allow the blood to clot by leaving it undisturbed at room temperature for 30 minutes to 2 hours.[10]

  • Centrifugation: Centrifuge the clotted blood at approximately 1,000-2,000 x g for 10-20 minutes.[10]

  • Serum Collection: Carefully aspirate the clear serum supernatant without disturbing the cell pellet.

  • Dilution: Serum samples typically require dilution. A minimum dilution of 1:7 into the provided Sample Diluent is often recommended. The optimal dilution factor should be determined empirically for your specific samples.

  • Storage: Assay the collected serum immediately. For long-term storage, aliquot the serum into clean polypropylene (B1209903) tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the target protein.[9][10]

  • Plate Preparation: Determine the number of microplate wells required for your standards, controls, and samples. It is recommended to run all samples and standards in duplicate.

  • Add Standards and Samples: Add 50 µL of each standard, control, and prepared sample to the appropriate wells.

  • Add Antibody Mix: Add 50 µL of the prepared antibody cocktail to each well.

  • Incubation: Seal the plate with a plate sealer and incubate for 1-2 hours at room temperature, preferably on a plate shaker as recommended by the manufacturer.

  • Washing: Aspirate or decant the solution from each well. Wash the wells by filling each well with 1X Wash Buffer (approx. 300-350 µL) and then aspirating. Repeat this wash step 3-4 times. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it firmly against clean paper towels.

  • Substrate Addition: Add 100 µL of TMB Development Solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 10-15 minutes. Monitor for color development.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader. A reference wavelength of 570-630 nm can be used to correct for optical imperfections in the plate.

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and a key signaling pathway involving this compound.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Collect Human Blood serum_prep Serum Preparation (Clotting & Centrifugation) start->serum_prep sample_dilution Dilute Serum Sample serum_prep->sample_dilution add_samples Add Standards & Samples to Plate sample_dilution->add_samples reagent_prep Prepare Reagents (Standards, Wash Buffer) reagent_prep->add_samples add_ab Add Antibody Cocktail add_samples->add_ab incubate1 Incubate (e.g., 90 min) add_ab->incubate1 wash Wash Wells (3-4x) incubate1->wash add_tmb Add TMB Substrate wash->add_tmb incubate2 Incubate in Dark (10 min) add_tmb->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calc Calculate this compound Concentration read_plate->calc finish End: Report Results calc->finish

Caption: ELISA experimental workflow from sample collection to data analysis.

Perlecan_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Membrane This compound This compound (HSPG2) Core Protein HS_chain Heparan Sulfate (HS) Chains This compound->HS_chain carries FGF Growth Factor (e.g., FGF2) HS_chain->FGF binds & concentrates FGFR Fibroblast Growth Factor Receptor (FGFR) FGF->FGFR presents to Intracellular Intracellular Signaling Cascade (e.g., MAPK pathway) Leads to Proliferation, Angiogenesis FGFR->Intracellular activates

Caption: this compound facilitates growth factor signaling at the cell surface.

References

Application Notes and Protocols for Western Blot Detection of Perlecan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of the large proteoglycan perlecan (also known as Heparan Sulfate (B86663) Proteoglycan 2, HSPG2) using Western blotting. Given its high molecular weight (over 470 kDa) and complex structure, successful detection of this compound requires optimization of standard Western blot procedures. This document outlines methods for sample preparation, enzymatic digestion of glycosaminoglycan (GAG) chains, specialized electrophoresis and transfer conditions, and antibody-based detection.

Experimental Protocols

Sample Preparation: Protein Extraction

Effective extraction of the large, extracellular matrix-associated this compound is critical. The choice of lysis buffer and extraction method depends on the sample type. All steps should be performed at 4°C or on ice to minimize proteolysis.

a) From Cell Culture (Adherent or Suspension Cells)

  • Cell Lysis:

    • For adherent cells, wash the culture dish with ice-cold PBS. Add 0.5-1.0 mL of RIPA lysis buffer supplemented with a protease inhibitor cocktail to a 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the supplemented lysis buffer.

  • Homogenization: Agitate the lysate for 30 minutes at 4°C.

  • Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

b) From Tissue Samples

  • Tissue Preparation: Dissect the tissue of interest on ice, removing any non-relevant material. Snap-freeze the tissue in liquid nitrogen.

  • Homogenization: For approximately 5 mg of tissue, add 300-500 µL of ice-cold lysis buffer (e.g., Guanidine-HCl based buffer for dense connective tissues, or RIPA for softer tissues) with a protease inhibitor cocktail. Homogenize using an electric homogenizer.

  • Extraction: Agitate the homogenate for 2-4 hours or overnight at 4°C.

  • Clarification: Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Supernatant Collection and Quantification: Collect the supernatant and determine the protein concentration.

Enzymatic Digestion of Glycosaminoglycan (GAG) Chains (Optional)

To analyze the this compound core protein and improve its migration in the gel, enzymatic removal of the heparan sulfate and chondroitin (B13769445) sulfate chains is recommended.

  • Enzyme Selection: Use a combination of Heparinase I, II, & III and Chondroitinase ABC.

  • Digestion Reaction:

    • In a microfuge tube, combine 20-50 µg of protein extract with the recommended buffer for the enzymes.

    • Add 10-20 mU of each enzyme.

    • Incubate at 37°C for 1-2 hours.

  • Inactivation: Stop the reaction by adding 4X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

SDS-PAGE for High Molecular Weight Proteins

Standard SDS-PAGE conditions must be modified to resolve the large this compound protein.

  • Gel Selection: Use a low-percentage Tris-acetate or Tris-glycine polyacrylamide gel (e.g., 4-8% gradient or a 6% gel).[1]

  • Sample Loading: Load 30-50 µg of protein per lane. Include a high-range molecular weight marker.

  • Electrophoresis:

    • Run the gel at a constant low voltage (e.g., 80-100V) to ensure slow migration and good resolution.

    • The run time will be longer than for standard gels; monitor the migration of the dye front.

Western Blot Transfer of this compound

A wet transfer method is highly recommended for the efficient transfer of high molecular weight proteins like this compound.

  • Membrane Selection: Use a 0.45 µm pore size PVDF membrane, which is robust and has a high protein binding capacity.

  • Transfer Buffer: Prepare a transfer buffer with reduced methanol (B129727) (10%) and the addition of up to 0.05% SDS to aid in the elution of the large protein from the gel.

  • Transfer Conditions:

    • Perform the transfer overnight at a constant low voltage (e.g., 30V) at 4°C, or for 2-3 hours at a higher constant current (e.g., 200 mA) in a cold room or with an ice pack.

Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-perlecan antibody diluted in the blocking buffer. The optimal dilution should be determined empirically (see Table 2), but a starting point of 1:1000 is common. Incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in 5.3.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate for detection. Expose the membrane to X-ray film or a digital imager.

Data Presentation

Table 1: Comparison of Protein Extraction Buffers for this compound
Lysis BufferKey ComponentsRecommended ForExpected this compound Yield
RIPA Buffer Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDSCell culture, soft tissuesModerate
Guanidine-HCl Buffer 4M Guanidine-HCl, Tris-HCl, Protease InhibitorsDense connective tissues, extracellular matrixHigh
Urea-based Buffer 7M Urea, Tris-HCl, Protease InhibitorsTissues with high cellularityModerate to High

This table provides a general guideline. Optimal buffer selection may vary depending on the specific sample.

Table 2: Example of Primary Antibody Dilution Optimization
Primary Antibody DilutionSignal Intensity (Arbitrary Units)Background Noise (Arbitrary Units)Signal-to-Noise Ratio
1:500950025003.8
1:1000780012006.5
1:200052008006.5
1:500021005004.2

This is representative data. The optimal antibody dilution must be determined for each specific antibody and experimental setup to achieve the best signal-to-noise ratio.[1][2][3][4][5]

Visualizations

Western Blot Workflow for this compound Detection

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis Sample_Extraction Protein Extraction (Tissue/Cells) Enzymatic_Digestion GAG Chain Digestion (Optional) Sample_Extraction->Enzymatic_Digestion Quantification Protein Quantification Enzymatic_Digestion->Quantification SDS_PAGE Low % SDS-PAGE Quantification->SDS_PAGE Wet_Transfer Wet Transfer (Overnight) SDS_PAGE->Wet_Transfer Blocking Blocking (5% Milk/BSA) Wet_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging & Analysis Detection->Imaging

Caption: Workflow for this compound detection by Western blot.

This compound's Role in FGF Signaling

This compound plays a crucial role as a co-receptor in fibroblast growth factor (FGF) signaling. The heparan sulfate chains of this compound bind to FGFs and their receptors (FGFRs), stabilizing the complex and promoting downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[6][7][8][9]

Perlecan_FGF_Signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FGFR FGF Receptor (FGFR) This compound->FGFR Presents FGF to Receptor FGF FGF FGF->this compound Binds to Heparan Sulfate FGF->FGFR Binds Ras_MAPK Ras/MAPK Pathway FGFR->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway FGFR->PI3K_Akt Activates Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation

Caption: this compound-mediated FGF signaling pathway.

References

Application Notes and Protocols for Generating Perlecan Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perlecan (HSPG2) is a large heparan sulfate (B86663) proteoglycan that is a key component of basement membranes and other extracellular matrices. It plays a crucial role in a wide range of biological processes, including tissue development and maintenance, angiogenesis, and growth factor signaling. Due to its multifaceted functions, the generation of mouse models with a disrupted Hspg2 gene has been instrumental in understanding its physiological and pathological roles.

This document provides detailed application notes and protocols for the generation and analysis of various this compound knockout mouse models. It covers conventional knockout, conditional knockout, and exon-specific deletion strategies, offering researchers a comprehensive guide to select and develop the most appropriate model for their studies.

This compound Knockout Mouse Models: A Comparative Overview

Several strategies have been employed to generate this compound knockout mice, each with distinct advantages and applications. The choice of model depends on the specific research question, particularly given that a complete null mutation is perinatally lethal.

Conventional this compound Knockout (Hspg2⁻/⁻)

Conventional knockout of the Hspg2 gene results in embryonic or perinatal lethality.[1][2][3] This lethality is primarily attributed to severe defects in cardiac and skeletal development, including respiratory failure at birth.[1][2][4] While these models have been crucial in demonstrating the essential role of this compound in development, their utility for studying postnatal functions is limited.

Conditional this compound Knockout (Hspg2loxP/loxP; Cre⁺)

To circumvent the lethality of the full knockout, conditional models using the Cre-LoxP system have been developed.[2] This approach allows for the tissue-specific or temporal deletion of the Hspg2 gene by crossing a mouse line carrying a "floxed" Hspg2 allele (exons flanked by LoxP sites) with a Cre recombinase-expressing mouse line. This strategy has been successfully used to study the role of this compound in specific tissues, such as cartilage, by using a Col2a1 promoter-driven Cre.[1][2]

Exon 3 Null (Heparan Sulfate Deficient)

A specific knockout of exon 3 of the Hspg2 gene has been generated to study the function of the heparan sulfate side chains of this compound.[1][5] Exon 3 encodes the attachment sites for these chains.[5] Mice homozygous for this deletion are viable and fertile but exhibit specific phenotypes, such as lens degeneration.[5] This model is valuable for dissecting the roles of the this compound core protein versus its heparan sulfate chains.

Quantitative Phenotypic Data of this compound Knockout Mouse Models

The following tables summarize the key quantitative data from various this compound knockout mouse models.

Model Genotype Survival Rate Key Phenotypes Reference
Conventional KnockoutHspg2⁻/⁻Embryonic or perinatal lethalSevere skeletal dysplasia, cardiac defects (outflow tract abnormalities, blood leakage), exencephaly[1][3][6][7]
Conditional Knockout (Cartilage-specific)Hspg2loxP/loxP; Col2a1-CreViableDevelops a phenotype similar to human Dyssegmental Dysplasia, Silverman-Handmaker type (DDSH) and Schwartz-Jel syndrome (SJS)[1][2]
Exon 3 NullHspg2Δ3/Δ3Viable and fertileSmall eyes, lens degeneration, altered lens capsule structure[5]
Model Genotype Body Weight Skeletal Measurements Biochemical Markers Reference
Conventional KnockoutHspg2⁻/⁻Significantly reduced at birthShortened long bones, distorted axial and appendicular skeletonNot applicable due to lethality[1][6]
Conditional Knockout (Cartilage-specific)Hspg2loxP/loxP; Col2a1-CreReduced compared to wild-typeAbnormal growth plate architecture, features of chondrodysplasiaAltered cartilage matrix composition[1]
Exon 3 NullHspg2Δ3/Δ3No significant difference reportedNormal skeletal developmentReduced TGF-β1 deposition in skin[8]

Experimental Protocols

Protocol 1: Generation of Hspg2 Knockout Mice using CRISPR/Cas9

This protocol provides a general framework for generating Hspg2 knockout mice using CRISPR/Cas9 technology. Specific gRNA sequences and donor templates should be designed and validated based on the desired mutation.

1.1. Guide RNA (gRNA) Design and Synthesis

  • Target Selection: Identify a target region in an early exon of the mouse Hspg2 gene (e.g., exon 2) to induce a frameshift mutation.

  • gRNA Design: Use online tools (e.g., CRISPOR) to design gRNAs with high on-target and low off-target scores.

  • Synthesis: Synthesize the gRNAs using commercially available kits or order synthetic gRNAs.

1.2. Preparation of Microinjection Mix

  • Prepare a microinjection mix containing:

    • Cas9 protein or mRNA

    • Synthesized gRNA(s)

    • (Optional) Single-stranded oligodeoxynucleotide (ssODN) donor template for specific mutations.

  • The final concentrations of each component should be optimized.

1.3. Microinjection into Mouse Zygotes

  • Harvest zygotes from superovulated female mice.

  • Microinject the prepared mix into the pronucleus or cytoplasm of the zygotes.

  • Transfer the microinjected zygotes into pseudopregnant recipient female mice.

1.4. Screening of Founder Mice

  • At 10-14 days of age, obtain tail biopsies from the resulting pups.

  • Extract genomic DNA.

  • Perform PCR amplification of the target region followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay to identify indels.

Protocol 2: Generation of Conditional Hspg2 Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells

This protocol outlines the traditional method for generating conditional knockout mice.

2.1. Construction of the Targeting Vector

  • Isolate a genomic clone of the mouse Hspg2 gene.

  • Design and construct a targeting vector containing:

    • 5' and 3' homology arms flanking the target exon(s).

    • LoxP sites flanking the target exon(s).

    • A positive selection cassette (e.g., neomycin resistance) flanked by FRT sites for later removal by Flp recombinase.

    • A negative selection cassette (e.g., thymidine (B127349) kinase) outside the homology arms.

2.2. ES Cell Culture and Electroporation

  • Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts.

  • Linearize the targeting vector and electroporate it into the ES cells.

  • Select for correctly targeted ES cells using positive-negative selection (e.g., G418 and Ganciclovir).

2.3. Screening of ES Cell Clones

  • Pick and expand resistant ES cell clones.

  • Screen for homologous recombination by Southern blotting or long-range PCR using probes and primers outside the targeting vector's homology arms.

2.4. Generation of Chimeric Mice

  • Inject correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6J).

  • Transfer the injected blastocysts into pseudopregnant recipient females.

  • Identify chimeric offspring by coat color.

2.5. Germline Transmission and Breeding

  • Breed chimeric mice with wild-type mice to test for germline transmission of the targeted allele.

  • Genotype the offspring to identify those carrying the floxed Hspg2 allele.

  • Cross heterozygous mice to obtain homozygous floxed mice (Hspg2loxP/loxP).

  • Breed homozygous floxed mice with a tissue-specific Cre-driver line to generate conditional knockout mice.

Protocol 3: Genotyping of this compound Knockout Mice

This protocol provides a general method for genotyping mice with modified Hspg2 alleles. Primer sequences need to be designed based on the specific genetic modification.

3.1. Genomic DNA Extraction

  • Obtain a small tail biopsy (1-2 mm) from each mouse.

  • Digest the tissue overnight at 55°C in a lysis buffer containing Proteinase K.

  • Inactivate the Proteinase K by heating at 95°C for 10 minutes.

  • Use the crude lysate directly for PCR or perform a DNA purification step.

3.2. PCR Amplification

  • Design three primers for each allele:

    • A forward primer upstream of the modified region.

    • A reverse primer within the inserted cassette (e.g., LoxP site or neomycin cassette).

    • A reverse primer downstream of the modified region (for the wild-type allele).

  • Set up PCR reactions using a standard Taq polymerase mix.

  • Example PCR program:

    • Initial denaturation: 94°C for 3 minutes.

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 55-60°C for 30 seconds (optimize for specific primers).

      • Extension: 72°C for 1 minute (adjust based on amplicon size).

    • Final extension: 72°C for 5 minutes.

3.3. Gel Electrophoresis

  • Run the PCR products on a 1.5-2% agarose (B213101) gel.

  • Visualize the bands under UV light to determine the genotype based on the expected band sizes for the wild-type, heterozygous, and homozygous alleles.

Visualizations

experimental_workflow_crispr cluster_design Design Phase cluster_wet_lab Wet Lab Phase cluster_analysis Analysis Phase gRNA_design gRNA Design for Hspg2 Exon synthesis gRNA & Donor Synthesis gRNA_design->synthesis donor_template Optional: ssODN Donor Design donor_template->synthesis microinjection_mix Prepare Microinjection Mix (Cas9, gRNA, ssODN) synthesis->microinjection_mix zygote_injection Microinjection into Zygotes microinjection_mix->zygote_injection embryo_transfer Embryo Transfer zygote_injection->embryo_transfer founder_screening Screen Founder Mice (PCR & Sequencing) embryo_transfer->founder_screening breeding Breeding to Establish Lines founder_screening->breeding

Caption: Workflow for CRISPR/Cas9-mediated generation of Hspg2 knockout mice.

experimental_workflow_es_cell cluster_vector Vector Construction cluster_es_cells ES Cell Manipulation cluster_mouse_generation Mouse Generation vector_design Design Hspg2 Targeting Vector (loxP, NeoR) vector_construction Construct Targeting Vector vector_design->vector_construction es_electroporation Electroporate ES Cells vector_construction->es_electroporation es_selection Select & Screen ES Clones (Southern Blot/PCR) es_electroporation->es_selection blastocyst_injection Blastocyst Injection es_selection->blastocyst_injection chimeras Generate Chimeric Mice blastocyst_injection->chimeras germline Germline Transmission chimeras->germline breeding Breeding to Cre Lines germline->breeding

Caption: Workflow for generating conditional Hspg2 knockout mice via ES cells.

perlecan_signaling cluster_ecm Extracellular Matrix cluster_cell Cell This compound This compound (HSPG2) fgf FGF This compound->fgf Binds & Presents vegf VEGF This compound->vegf Binds & Presents tgfb TGF-β This compound->tgfb Sequesters collagen Collagen IV This compound->collagen Stabilizes laminin Laminin This compound->laminin Stabilizes fgfr FGF Receptor fgf->fgfr vegfr VEGF Receptor vegf->vegfr integrin Integrin collagen->integrin laminin->integrin intracellular_signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) fgfr->intracellular_signaling vegfr->intracellular_signaling integrin->intracellular_signaling cellular_response Cellular Response (Proliferation, Migration, Differentiation) intracellular_signaling->cellular_response

Caption: this compound's role in modulating signaling pathways in the ECM.

References

Application Notes and Protocols for Quantitative Real-time PCR Analysis of HSPG2 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heparan Sulfate (B86663) Proteoglycan 2 (HSPG2), also known as Perlecan, is a crucial multidomain proteoglycan that is a fundamental component of all basement membranes and the extracellular matrix.[1][2] The protein core of this compound is substantial and is involved in a myriad of biological processes including cell adhesion, proliferation, differentiation, and angiogenesis by interacting with a wide range of molecules such as growth factors (e.g., FGF, VEGF), signaling proteins, and other extracellular matrix components.[3][4][5] Given its integral role in tissue development, maintenance, and pathology, the accurate quantification of HSPG2 gene expression is critical for research in cancer biology, developmental biology, and drug development.[6]

These application notes provide a comprehensive protocol for the quantification of HSPG2 mRNA levels using SYBR Green-based quantitative real-time PCR (qPCR). The protocol covers procedures from RNA extraction and cDNA synthesis to qPCR data acquisition and analysis using the comparative CT (ΔΔCT) method.

Signaling Pathways Involving HSPG2

HSPG2 functions as a critical regulator in several signaling pathways, primarily by acting as a co-receptor and by sequestering or presenting growth factors to their cognate receptors. Its heparan sulfate side chains are instrumental in these interactions. Key pathways influenced by HSPG2 include FGF, VEGF, and Integrin signaling, which are pivotal in processes like cell proliferation, migration, and angiogenesis.

HSPG2_Signaling_Pathways cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HSPG2 HSPG2 (this compound) ECM_Matrix ECM Components (e.g., Collagen, Laminin) HSPG2->ECM_Matrix Binds to FGFR FGFR HSPG2->FGFR Presents to VEGFR VEGFR HSPG2->VEGFR Presents to Integrin Integrin α2β1 HSPG2->Integrin Binds to (Domain V) FGF FGF FGF->HSPG2 Binds FGF->FGFR Activates VEGF VEGF VEGF->HSPG2 Binds VEGF->VEGFR Activates ERK ERK FGFR->ERK PLCg PLCγ VEGFR->PLCg FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Migration Cell Migration & Adhesion FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Figure 1: Simplified signaling pathways involving HSPG2.

Experimental Workflow

The overall experimental workflow for quantifying HSPG2 gene expression involves several key stages, from sample preparation to data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Nucleic_Acid_Processing Nucleic Acid Processing cluster_qPCR Quantitative PCR cluster_Analysis Data Analysis Cell_Culture Cell Culture & Treatment Harvest Cell Harvesting Cell_Culture->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction RNA_QC RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Real-time PCR Amplification qPCR_Setup->qPCR_Run Data_Acquisition Data Acquisition (Ct values) qPCR_Run->Data_Acquisition Data_Analysis Relative Quantification (ΔΔCt Method) Data_Acquisition->Data_Analysis

References

Isolating Perlecan from the Extracellular Matrix: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Purification of a Key Extracellular Matrix Proteoglycan

For Immediate Release

This document provides detailed application notes and experimental protocols for the isolation of perlecan, a large heparan sulfate (B86663) proteoglycan, from the extracellular matrix (ECM). This compound plays a crucial role in tissue development, angiogenesis, and the structural integrity of basement membranes, making it a significant target for research in cancer biology, tissue engineering, and developmental biology. These protocols are designed for researchers, scientists, and drug development professionals seeking to obtain purified this compound for a variety of downstream applications.

Introduction to this compound and its Isolation

This compound, also known as heparan sulfate proteoglycan 2 (HSPG2), is a major component of all basement membranes and is also found in the extracellular matrix of other tissues such as cartilage.[1] Its large, multidomain core protein can be substituted with heparan sulfate and occasionally chondroitin (B13769445) sulfate glycosaminoglycan (GAG) chains, which mediate its interaction with a wide array of growth factors, cytokines, and other ECM components.[1][2] The isolation of intact, high-purity this compound is essential for studying its biological functions and for developing novel therapeutic strategies.

The isolation of this compound presents a challenge due to its large size, complex structure, and its tight association with other ECM components. The most common sources for this compound isolation include the Engelbreth-Holm-Swarm (EHS) tumor, which produces large amounts of basement membrane components, and various cell cultures, such as endothelial cells, fibroblasts, and human embryonic kidney (HEK-293) cells.[3][4][5] The general strategy for this compound isolation involves three main steps:

  • Extraction: Solubilization of this compound from the tissue or cell-derived ECM using chaotropic agents.

  • Purification: Separation of this compound from other extracted proteins and proteoglycans using chromatographic techniques.

  • Characterization: Assessment of the purity, integrity, and identity of the isolated this compound.

Data Presentation: Comparison of this compound Isolation Methods

The choice of extraction and purification methods can significantly impact the yield and purity of the isolated this compound. While direct comparative studies quantitatively evaluating different methods on the same source material are limited in the literature, the following table summarizes typical observations and expected outcomes based on published protocols.

Isolation Parameter Guanidine (B92328) HCl Extraction Urea (B33335) Extraction Anion-Exchange Chromatography Size-Exclusion Chromatography Immunoprecipitation
Typical Yield High, effective for dense tissues like EHS tumor and cartilage.[4][6]Moderate, often used for cell culture ECM.[7][8]High recovery of bound proteoglycans.Dependent on sample loading and column resolution.Variable, depends on antibody affinity and antigen abundance.
Purity Contains co-extracted proteins and proteoglycans, requires further purification.Similar to Guanidine HCl, requires further purification.Effective separation from neutral and basic proteins.[9]Good separation from smaller proteins and contaminants.[10]Potentially very high purity in a single step.
Advantages Strong chaotropic agent, efficiently solubilizes ECM.[6]Non-ionic, compatible with downstream ion-exchange chromatography.[7]High binding capacity for proteoglycans.[9]Separates molecules based on size, useful for removing smaller contaminants.[10]High specificity for the target protein.
Disadvantages Ionic nature can interfere with subsequent ion-exchange chromatography.[7]Can cause carbamylation of proteins, less potent than Guanidine HCl.[8][11]Co-elution of other acidic proteins and proteoglycans can occur.Large sample volumes can lead to poor resolution.Can be expensive, requires specific antibodies.

Experimental Protocols

The following protocols provide a general framework for the isolation of this compound. Optimization may be required depending on the specific source material and experimental setup.

Protocol 1: Isolation of this compound from EHS Tumor

This protocol is adapted from methodologies that have been successfully used to isolate high-purity this compound from the EHS tumor.[4][12]

Materials:

  • EHS tumor tissue

  • Extraction Buffer: 4 M Guanidine HCl, 50 mM Sodium Acetate, pH 5.8, with protease inhibitors (e.g., PMSF, N-ethylmaleimide, and EDTA)

  • Dialysis Buffer: 6 M Urea, 50 mM Tris-HCl, pH 7.4

  • Anion-Exchange Chromatography Buffers:

    • Equilibration Buffer: 6 M Urea, 50 mM Tris-HCl, pH 7.4

    • Elution Buffer: 6 M Urea, 50 mM Tris-HCl, pH 7.4, with a linear gradient of 0.15 M to 1.0 M NaCl

  • Size-Exclusion Chromatography Buffer: 4 M Guanidine HCl, 50 mM Sodium Acetate, pH 5.8

Procedure:

  • Extraction:

    • Homogenize frozen EHS tumor tissue in Extraction Buffer at 4°C.

    • Stir the homogenate overnight at 4°C.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant containing the extracted this compound.

  • Dialysis:

    • Dialyze the supernatant against Dialysis Buffer at 4°C with multiple buffer changes to remove the guanidine HCl.

  • Anion-Exchange Chromatography:

    • Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sephacel) pre-equilibrated with Equilibration Buffer.

    • Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins with a linear gradient of NaCl in the Elution Buffer.

    • Collect fractions and monitor the protein content (A280) and the presence of proteoglycans (e.g., using a Blyscan assay).

  • Size-Exclusion Chromatography:

    • Pool the fractions containing this compound and concentrate them.

    • Apply the concentrated sample to a size-exclusion chromatography column (e.g., Sepharose CL-4B) equilibrated with Size-Exclusion Chromatography Buffer.

    • Elute with the same buffer and collect fractions. This compound, being a large molecule, will elute in the earlier fractions.

  • Purity Assessment:

    • Analyze the fractions by SDS-PAGE and Western blotting using a specific anti-perlecan antibody to confirm the presence and purity of this compound. Silver staining can be used to detect contaminating proteins.[4]

Protocol 2: Isolation of this compound from Cell Culture

This protocol is a general guideline for isolating this compound from the extracellular matrix of cultured cells.

Materials:

  • Confluent cell cultures (e.g., endothelial cells, fibroblasts)

  • Extraction Buffer: 8 M Urea, 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Anion-Exchange Chromatography Buffers (as in Protocol 1)

  • Size-Exclusion Chromatography Buffer (as in Protocol 1)

  • Anti-perlecan antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

Procedure:

  • ECM Preparation:

    • Wash confluent cell monolayers with PBS.

    • Lyse the cells with a hypotonic buffer and remove the cell layer, leaving the ECM attached to the culture dish.

    • Wash the ECM extensively with PBS.

  • Extraction:

    • Add Extraction Buffer to the ECM-coated dishes and incubate at 37°C for 1-2 hours with gentle agitation.

    • Collect the urea extract containing the solubilized ECM proteins.

  • Purification (Option A: Chromatography):

    • Follow steps 3 and 4 from Protocol 1 (Anion-Exchange and Size-Exclusion Chromatography).

  • Purification (Option B: Immunoprecipitation):

    • Pre-clear the urea extract by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

    • Add a specific anti-perlecan antibody to the pre-cleared extract and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash them several times with a suitable buffer (e.g., RIPA buffer).

    • Elute the bound this compound from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Purity Assessment:

    • Analyze the purified this compound by SDS-PAGE and Western blotting.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_source Source Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source EHS Tumor or Cell Culture ECM Homogenization Homogenization in Chaotropic Agent (Guanidine HCl or Urea) Source->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant (Crude Extract) Centrifugation1->Supernatant Dialysis Dialysis (if using Guanidine HCl) Supernatant->Dialysis AnionExchange Anion-Exchange Chromatography Dialysis->AnionExchange SizeExclusion Size-Exclusion Chromatography AnionExchange->SizeExclusion PurityCheck Purity & Identity Check (SDS-PAGE, Western Blot) SizeExclusion->PurityCheck Purifiedthis compound Purified this compound PurityCheck->Purifiedthis compound

Caption: General experimental workflow for the isolation of this compound.

This compound-Mediated FGF Signaling Pathway

fgf_signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (HSPG2) FGFR FGF Receptor (FGFR) This compound->FGFR presents FGF FGF FGF FGF->this compound binds to HS chains FGF->FGFR binds RAS RAS FGFR->RAS activates PI3K PI3K FGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription influences

Caption: Simplified diagram of the this compound-FGF signaling pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the successful isolation of this compound from the extracellular matrix. The choice of methodology will depend on the specific research goals, available resources, and the source material. Careful execution of these protocols, coupled with rigorous purity assessment, will yield high-quality this compound suitable for a wide range of in vitro and in vivo studies, ultimately contributing to a better understanding of its multifaceted roles in health and disease.

References

Application Notes and Protocols for Functional Assays Using Recombinant Perlecan Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for utilizing recombinant perlecan fragments in a variety of functional assays. This compound, a large heparan sulfate (B86663) proteoglycan, is a key component of the extracellular matrix and basement membranes, playing a crucial role in cell adhesion, proliferation, migration, and angiogenesis through its distinct functional domains. Recombinant fragments of this compound offer valuable tools to investigate these processes and to screen for potential therapeutic agents.

I. Overview of Recombinant this compound Fragments and Their Functions

This compound is a modular protein with five distinct domains, each possessing unique biological activities. The use of recombinant fragments allows for the targeted investigation of these specific functions.

  • Domain I: Located at the N-terminus, this domain contains heparan sulfate attachment sites. It plays a significant role in growth factor binding, particularly fibroblast growth factor 2 (FGF-2), thereby promoting cell proliferation and signaling.[1][2]

  • Domain IV: This central domain contains immunoglobulin-like repeats and has been shown to mediate cell adhesion and spreading, particularly in osteosarcoma cells, through the activation of Focal Adhesion Kinase (FAK).[3][4]

  • Domain V (Endorepellin): The C-terminal domain, also known as endorepellin, exhibits potent anti-angiogenic and anti-migratory effects on endothelial cells.[5][6] It exerts its function through a dual-receptor antagonism, engaging both the α2β1 integrin and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][8][9]

II. Quantitative Data Summary

The following tables summarize the quantitative effects of different recombinant this compound fragments in various functional assays.

Table 1: Effect of this compound Domain V (Endorepellin) on Endothelial Cell Functions

Functional AssayCell TypeThis compound FragmentConcentrationObserved EffectCitation(s)
Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)Endorepellin (Domain V)100 nMTime-dependent and significant inhibition of endogenous VEGFA production.[10]
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Endorepellin (Domain V)200 nMSuppression of vessel sprouting.[8]
VEGFR2 PhosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs)Endorepellin (Domain V)100 nMAttenuated VEGFA-evoked phosphorylation of VEGFR2 at Tyr-1175.[7]
ERK PhosphorylationBrain Endothelial Cells (BECs)This compound Domain VNot SpecifiedRapidly induced ERK phosphorylation.[11][12][13]
Akt PhosphorylationBrain Endothelial Cells (BECs)This compound Domain VNot SpecifiedInduced Akt phosphorylation.[11][12]

Table 2: Effect of this compound Domains I and IV on Cell Functions

Functional AssayCell TypeThis compound FragmentConcentrationObserved EffectCitation(s)
Cell AdhesionMG-63 Human Osteosarcoma CellsThis compound Domain IV Peptide> 0.1 mg/mlAdhesion comparable to type I collagen.[4]
Cell ProliferationMG63 Osteoblastic Cell Line, Human Bone Marrow Stromal CellsThis compound Domain INot SpecifiedSustained cell growth in the presence of FGF-2.[1][2]
FAK ActivationC3H10T1/2 Pluripotential FibroblastsThis compound Domain IV PeptideNot SpecifiedIncreased FAK phosphorylation on tyrosine 397.[4]

III. Experimental Protocols and Methodologies

A. Cell Adhesion Assay

This protocol is designed to quantify the attachment of cells to surfaces coated with recombinant this compound fragments.

Materials:

  • Recombinant this compound Domain IV

  • 96-well tissue culture plates

  • Cell type of interest (e.g., MG-63 human osteosarcoma cells)

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS)

  • Microplate reader

Protocol:

  • Coating of Plates:

    • Dilute recombinant this compound Domain IV to the desired concentration (e.g., 10 µg/mL) in sterile PBS.

    • Add 100 µL of the protein solution to each well of a 96-well plate.

    • As a negative control, coat wells with 1% BSA in PBS.

    • Incubate the plate overnight at 4°C.

  • Cell Seeding:

    • The following day, wash the wells three times with sterile PBS to remove any unbound protein.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells again three times with PBS.

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

  • Incubation and Staining:

    • Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well for 10 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.

    • Wash the wells extensively with water until the background is clear.

  • Quantification:

    • Air dry the plate completely.

    • Add 100 µL of solubilization buffer to each well to dissolve the stain.

    • Measure the absorbance at 570 nm using a microplate reader.

G cluster_coating Plate Coating cluster_cell_prep Cell Preparation & Seeding cluster_incubation Incubation & Staining cluster_quantification Quantification Coat Wells Coat Wells Block Block Coat Wells->Block Wash_1 Wash Block->Wash_1 Seed Cells Seed Cells Wash_1->Seed Cells Prepare Cells Prepare Cells Prepare Cells->Seed Cells Incubate Incubate Seed Cells->Incubate Wash_2 Wash Incubate->Wash_2 Fix & Stain Fix & Stain Wash_2->Fix & Stain Solubilize Solubilize Fix & Stain->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance

Cell Adhesion Assay Workflow

B. Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Recombinant this compound Domain I

  • 96-well tissue culture plates

  • Cell type of interest (e.g., fibroblasts)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of recombinant this compound Domain I in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound fragment dilutions.

    • Include a control group with medium only.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate for 2-4 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

G Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound Fragments Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4h, 37°C) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance

MTT Cell Proliferation Assay Workflow

C. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Recombinant this compound Domain V (Endorepellin)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well tissue culture plates

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope

Protocol:

  • Plate Coating:

    • Thaw basement membrane extract on ice.

    • Add 50 µL of the extract to each well of a pre-chilled 96-well plate.

    • Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

    • In separate tubes, mix the cell suspension with different concentrations of Endorepellin. Include a vehicle control.

    • Gently add 100 µL of the cell suspension/treatment mix to each well on top of the polymerized matrix.

  • Incubation and Visualization:

    • Incubate the plate at 37°C for 4-18 hours.

    • Monitor tube formation periodically under an inverted microscope.

    • For visualization, you can stain the cells with Calcein AM.

  • Quantification:

    • Capture images of the tube network in each well.

    • Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Plate Coat Plate with Matrigel Seed_Cells Seed Cells on Matrigel Coat_Plate->Seed_Cells Prepare_Cells Prepare HUVEC Suspension + Endorepellin Prepare_Cells->Seed_Cells Incubate Incubate (4-18h, 37°C) Seed_Cells->Incubate Image_Acquisition Image Acquisition Incubate->Image_Acquisition Quantify_Tubes Quantify Tube Formation Image_Acquisition->Quantify_Tubes G Endorepellin Endorepellin (this compound Domain V) Integrin α2β1 Integrin Endorepellin->Integrin VEGFR2 VEGFR2 Endorepellin->VEGFR2 SHP1 SHP-1 Integrin->SHP1 activates PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK SHP1->VEGFR2 dephosphorylates Akt Akt PI3K->Akt Proliferation Cell Proliferation (Inhibition) Akt->Proliferation Migration Cell Migration (Inhibition) ERK->Migration Angiogenesis Angiogenesis (Inhibition) Migration->Angiogenesis Proliferation->Angiogenesis G PlnDI This compound Domain I FGF2 FGF-2 PlnDI->FGF2 binds FGFR FGF Receptor PlnDI->FGFR co-receptor FGF2->FGFR binds Ras Ras FGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Stimulation) ERK->Proliferation

References

Application Notes and Protocols for Co-Immunoprecipitation of Perlecan and its Interacting Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) to study the protein interactions of perlecan (HSPG2), a large heparan sulfate (B86663) proteoglycan crucial in tissue development, angiogenesis, and cell signaling.

Introduction to this compound Interactions

This compound, a key component of basement membranes and the extracellular matrix (ECM), is a modular protein with five distinct domains that mediate a wide array of protein-protein interactions. These interactions are fundamental to its function in regulating cell behavior and tissue architecture. This compound binds to a variety of molecules, including growth factors, other ECM components, and cell surface receptors, thereby influencing critical signaling pathways.[1][2][3][4][5] Understanding these interactions is vital for research in cancer biology, developmental biology, and regenerative medicine.

Quantitative Analysis of this compound Interactions

Co-immunoprecipitation followed by quantitative analysis can elucidate the binding affinities of this compound with its partners. While Co-IP is primarily a qualitative or semi-quantitative technique, it can be coupled with methods like mass spectrometry or surface plasmon resonance to obtain quantitative data.[6]

Interacting ProteinThis compound Domain/MoietyMethodBinding Affinity (Kd)Reference
PRELPHeparan Sulfate Chains (Domain I & V)Surface Plasmon Resonance3-18 nM[7]
Collagen IHeparan Sulfate Chains (Domain I)Solid-phase binding assay~0.1-1 nM[8]

Note: The presented binding affinities were determined by the referenced methodologies and serve as a valuable benchmark for Co-IP experiments.

Experimental Protocols

Co-Immunoprecipitation of this compound from Cell Culture

This protocol is optimized for the co-immunoprecipitation of the high molecular weight, extracellular matrix protein this compound from cell lysates.

Materials:

  • Cell lysis buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.

  • Antibody against this compound (validated for IP).

  • Antibody against the suspected interacting protein (for western blot detection).

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Wash buffer: Cell lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40).

  • Elution buffer: 0.1 M glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.

  • Neutralization buffer: 1 M Tris-HCl, pH 8.5.

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.[9][10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation.[11] This step reduces non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against this compound to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.[12]

    • Add protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.[12]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold wash buffer. After each wash, pellet the beads and discard the supernatant.[13]

  • Elution:

    • For Western Blot Analysis: Add 2X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes to elute the proteins.

    • For Mass Spectrometry or Functional Assays: Elute the protein complex with a low pH elution buffer. Incubate for 5-10 minutes at room temperature, then pellet the beads and collect the supernatant. Immediately neutralize the eluate with neutralization buffer.

  • Analysis:

    • Analyze the eluted proteins by western blotting using an antibody against the suspected interacting protein.[14]

    • For discovery of novel interacting partners, proceed with mass spectrometry analysis of the eluate.

Experimental Workflow for this compound Co-Immunoprecipitation

CoIP_Workflow start Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Anti-Perlecan Antibody) preclear->ip capture Immune Complex Capture (Protein A/G beads) ip->capture wash Washing Steps (3-5 times) capture->wash elution Elution wash->elution analysis Analysis elution->analysis wb Western Blot analysis->wb Validation ms Mass Spectrometry analysis->ms Discovery

Caption: A streamlined workflow for the co-immunoprecipitation of this compound.

This compound-Mediated Signaling Pathways

This compound plays a pivotal role in modulating key signaling pathways by interacting with growth factors and their receptors.

FGF Signaling Pathway

This compound, through its heparan sulfate chains, binds to Fibroblast Growth Factors (FGFs) and presents them to their receptors (FGFRs), thereby potentiating downstream signaling cascades that regulate cell proliferation, differentiation, and angiogenesis.[1]

FGF_Signaling This compound This compound FGFR FGF Receptor (FGFR) This compound->FGFR Presents FGF FGF FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

Caption: this compound's role in enhancing FGF signaling.

VEGF Signaling Pathway

This compound interacts with Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2), promoting angiogenesis. The C-terminal domain of this compound, known as endorepellin, can have an opposing, anti-angiogenic effect by interacting with both integrins and VEGFR2.[3]

VEGF_Signaling cluster_pro Pro-Angiogenic cluster_anti Anti-Angiogenic This compound This compound VEGFR2_pro VEGF Receptor 2 (VEGFR2) This compound->VEGFR2_pro Presents VEGF VEGF VEGF->VEGFR2_pro Binds Angiogenesis_pro Angiogenesis VEGFR2_pro->Angiogenesis_pro Promotes Endorepellin Endorepellin (this compound Domain V) Integrin Integrin α2β1 Endorepellin->Integrin Binds VEGFR2_anti VEGF Receptor 2 (VEGFR2) Endorepellin->VEGFR2_anti Binds Angiogenesis_anti Angiogenesis Integrin->Angiogenesis_anti Inhibits VEGFR2_anti->Angiogenesis_anti Inhibits

Caption: The dual role of this compound and endorepellin in VEGF signaling.

References

Application Notes and Protocols for the Analysis of Perlecan Glycosaminoglycan Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perlecan is a large heparan sulfate (B86663) proteoglycan (HSPG) that is a key component of basement membranes and extracellular matrices.[1] It is involved in a wide range of biological processes, including cell adhesion, proliferation, differentiation, and signaling.[2] The biological functions of this compound are largely mediated by its glycosaminoglycan (GAG) side chains, which are typically heparan sulfate (HS) but can also be chondroitin (B13769445) sulfate (CS).[1] The structure of these GAG chains, including their length, disaccharide composition, and sulfation patterns, determines their ability to interact with various proteins, such as growth factors and their receptors.[3] Therefore, detailed analysis of this compound GAG chains is crucial for understanding its role in health and disease and for the development of novel therapeutics.

These application notes provide an overview of the techniques used to analyze this compound GAG chains, along with detailed protocols for key experiments.

I. Analytical Techniques Overview

A variety of techniques are employed to characterize the GAG chains of this compound, ranging from initial isolation and purification to detailed structural analysis.

  • Isolation and Purification: The first step in analyzing this compound GAG chains is to isolate the proteoglycan from tissues or cell culture.[4] Common methods include extraction with chaotropic agents like guanidine (B92328) hydrochloride, followed by purification using techniques such as anion-exchange chromatography and gel filtration chromatography.[5]

  • GAG Chain Liberation: Once purified, the GAG chains are cleaved from the core protein. This is typically achieved through chemical methods like β-elimination or enzymatic digestion with proteases.[6][7]

  • GAG Chain Sizing and Quantification: Polyacrylamide gel electrophoresis (PAGE) is a common method to determine the size distribution of the liberated GAG chains.[8] Quantification of total sulfated GAGs can be performed using colorimetric assays with dyes like 1,9-dimethylmethylene blue (DMMB).[5]

  • Disaccharide Composition Analysis: To determine the types of disaccharides that make up the GAG chains, they are depolymerized into their constituent disaccharides using a cocktail of specific enzymes (lyases).[4][9] The resulting disaccharides are then separated and quantified using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[10][11]

  • Detailed Structural Analysis (Sequencing): Mass spectrometry (MS) is a powerful tool for detailed structural analysis of GAG oligosaccharides, providing information on sulfation patterns and the sequence of monosaccharides.[12][13][14][15] Advanced MS techniques, such as tandem MS (MS/MS), are employed for de novo sequencing of GAGs.[9][16]

II. Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its GAG chains, as well as a comparison of common analytical techniques.

Table 1: Properties of this compound and its Glycosaminoglycan Chains

PropertyValueReference
This compound Core Protein Molecular Weight~470 kDa[1]
Glycosaminoglycan Chain Molecular Weight70-100 kDa each[1]
Number of GAG Attachment Sites (Domain I)3[1][17]
Number of GAG Attachment Sites (Domain V)Potential sites exist[2]
Predominant GAG TypeHeparan Sulfate (HS)[1]
Alternative GAG TypeChondroitin Sulfate (CS)[1]

Table 2: Comparison of Key Analytical Techniques for GAG Chain Analysis

TechniqueInformation ObtainedSensitivityThroughputKey Considerations
PAGE GAG chain size distributionNanogram rangeModerateRequires specialized staining (e.g., Alcian blue, silver stain)
DMMB Assay Total sulfated GAG quantityMicrogram rangeHighNon-specific for GAG type
HPLC with UV detection Disaccharide composition and quantificationPicomole rangeModerateRequires enzymatic digestion and standards for each disaccharide
LC-MS Disaccharide composition, quantification, and some structural informationFemtomole to picomole rangeModerate to HighProvides mass information for unambiguous identification
LC-MS/MS Detailed oligosaccharide sequencing, including sulfation patternsSub-picomole rangeLow to ModerateComplex data analysis; specialized fragmentation techniques may be needed

III. Experimental Protocols

Protocol 1: Isolation of this compound from Tissues

This protocol describes a general method for the extraction and initial purification of this compound from soft tissues.

Materials:

  • Tissue of interest (e.g., Engelbreth-Holm-Swarm tumor, cartilage)

  • Extraction Buffer: 4 M Guanidine HCl, 50 mM sodium acetate, pH 5.8, with protease inhibitors (e.g., PMSF, N-ethylmaleimide)

  • Dialysis tubing (10 kDa MWCO)

  • Anion-exchange chromatography column (e.g., DEAE Sephacel)

  • Elution buffers for anion-exchange chromatography (e.g., increasing concentrations of NaCl in a buffered solution)

  • Gel filtration chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Homogenize the tissue in ice-cold Extraction Buffer.

  • Extract for 24-48 hours at 4°C with constant stirring.

  • Centrifuge at high speed to pellet insoluble material.

  • Collect the supernatant and dialyze extensively against a low-salt buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove the guanidine HCl.

  • Apply the dialyzed extract to a pre-equilibrated anion-exchange column.

  • Wash the column with a low-salt buffer to remove unbound proteins.

  • Elute the bound proteoglycans with a linear or stepwise gradient of NaCl.

  • Collect fractions and assay for the presence of this compound using methods like ELISA or Western blotting.

  • Pool the this compound-containing fractions and concentrate.

  • Further purify the this compound by gel filtration chromatography to separate it from other proteoglycans based on size.

Protocol 2: Enzymatic Digestion of GAG Chains for Disaccharide Analysis

This protocol outlines the enzymatic depolymerization of HS and CS chains into disaccharides for subsequent analysis.

Materials:

  • Purified this compound or GAG chains

  • Enzyme cocktail:

    • For HS: Heparin lyases I, II, and III

    • For CS: Chondroitinase ABC

  • Digestion Buffer: e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0

  • Centrifugal filters (3 kDa MWCO)

Procedure:

  • To a sample of purified this compound or GAG chains, add the appropriate enzyme cocktail in the recommended digestion buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 2-4 hours or overnight).

  • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Separate the resulting disaccharides from the undigested core protein and enzymes using a centrifugal filter. The disaccharides will be in the filtrate.

  • The filtrate containing the disaccharides is now ready for analysis by HPLC or LC-MS.

Protocol 3: Polyacrylamide Gel Electrophoresis (PAGE) of GAG Chains

This protocol describes the separation of GAG chains by size using PAGE.

Materials:

  • Liberated GAG chains

  • Acrylamide/bis-acrylamide solution

  • Tris-borate-EDTA (TBE) buffer

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • GAG loading buffer (containing glycerol (B35011) and a tracking dye)

  • Alcian blue staining solution

  • Silver staining solutions

Procedure:

  • Cast a polyacrylamide gel of the appropriate percentage for the expected size range of the GAG chains.

  • Prepare the GAG samples by mixing with GAG loading buffer.

  • Load the samples into the wells of the gel.

  • Run the electrophoresis in TBE buffer at a constant voltage until the tracking dye reaches the bottom of the gel.

  • After electrophoresis, carefully remove the gel from the cassette.

  • Stain the gel with Alcian blue to visualize the GAGs.

  • For enhanced sensitivity, proceed with silver staining after the Alcian blue staining.

  • Destain the gel and visualize the GAG bands. The migration distance is inversely proportional to the size of the GAG chain.

IV. Signaling Pathways and Experimental Workflows

This compound-Mediated FGF Signaling Pathway

This compound plays a critical role in fibroblast growth factor (FGF) signaling.[18][3] The heparan sulfate chains of this compound bind to FGFs and their receptors (FGFRs), facilitating the formation of a ternary complex that is essential for receptor dimerization and activation.[17][19] This, in turn, initiates downstream signaling cascades that regulate cell proliferation, differentiation, and migration.[2]

FGF_Signaling This compound This compound HS_Chains HS Chains This compound->HS_Chains contains Ternary_Complex This compound-HS-FGF-FGFR Ternary Complex HS_Chains->Ternary_Complex FGF FGF FGF->Ternary_Complex FGFR FGFR FGFR->Ternary_Complex Dimerization FGFR Dimerization & Autophosphorylation Ternary_Complex->Dimerization facilitates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream activates Cellular_Response Cellular Response (Proliferation, Differentiation) Downstream->Cellular_Response leads to

Caption: this compound-mediated FGF signaling pathway.

Experimental Workflow for this compound GAG Chain Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound GAG chains, from isolation to detailed structural characterization.

GAG_Analysis_Workflow Start Tissue/Cell Culture Isolation This compound Isolation (Chromatography) Start->Isolation Liberation GAG Chain Liberation (β-elimination/Proteolysis) Isolation->Liberation Sizing Size Analysis (PAGE) Liberation->Sizing Quantification Quantification (DMMB Assay) Liberation->Quantification Digestion Enzymatic Digestion (Lyases) Liberation->Digestion Disaccharide_Analysis Disaccharide Analysis (HPLC, LC-MS) Digestion->Disaccharide_Analysis Sequencing Oligosaccharide Sequencing (LC-MS/MS) Digestion->Sequencing

Caption: Workflow for this compound GAG analysis.

References

Application of CRISPR-Cas9 to Study HSPG2 Gene Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparan sulfate (B86663) proteoglycan 2 (HSPG2), also known as perlecan, is a crucial multidomain proteoglycan embedded in the extracellular matrix (ECM) and basement membranes. It plays a pivotal role in a myriad of biological processes, including cell adhesion, proliferation, differentiation, and signaling. Dysregulation of HSPG2 function is implicated in various genetic disorders and cancer progression. The advent of CRISPR-Cas9 technology offers a powerful and precise tool to dissect the intricate functions of the HSPG2 gene, paving the way for novel therapeutic strategies. These application notes provide a comprehensive guide, including detailed protocols, for utilizing CRISPR-Cas9 to create HSPG2 knockout cellular models and subsequently analyze the functional consequences.

Core Applications

The CRISPR-Cas9 system can be employed to create knockout (KO) cell lines for the HSPG2 gene, enabling the investigation of its role in:

  • Cell Proliferation and Viability: Assessing the impact of HSPG2 loss on cell growth rates and survival.

  • Cell Adhesion and Migration: Determining the contribution of HSPG2 to cell-matrix interactions and cell motility.

  • Signaling Pathway Modulation: Elucidating how HSPG2 influences key signaling cascades such as Fibroblast Growth Factor (FGF), Wnt, and Hedgehog signaling.

  • Drug Discovery and Target Validation: Utilizing HSPG2 KO models to screen for compounds that modulate HSPG2-dependent pathways and to validate HSPG2 as a therapeutic target.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of HSPG2

This protocol outlines the generation of HSPG2 knockout cell lines using the CRISPR-Cas9 system.

1.1. Guide RNA (gRNA) Design and Synthesis

  • Target Selection: To achieve a functional knockout, it is recommended to target an early exon of the HSPG2 gene (e.g., exon 2) to introduce a frameshift mutation leading to a premature stop codon.[1]

  • gRNA Design Tools: Utilize online tools such as Benchling or CHOPCHOP to design gRNA sequences with high on-target scores and minimal off-target effects. The gRNA should target a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • gRNA Synthesis: Synthesize the designed gRNA sequences. For transient transfection, chemically synthesized single guide RNAs (sgRNAs) or a two-part system with CRISPR RNA (crRNA) and trans-activating crRNA (tracrRNA) can be used. For stable expression, clone the gRNA sequence into a suitable expression vector (e.g., pX458).

1.2. Delivery of CRISPR-Cas9 Components

The choice of delivery method depends on the cell type and experimental goals.

  • Lipofection-based Transfection (for plasmid delivery):

    • Seed target cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in a 6-well plate to reach 70-80% confluency on the day of transfection.

    • Prepare the transfection complex by mixing the Cas9-gRNA expression plasmid (e.g., 2.5 µg) with a suitable lipid-based transfection reagent in serum-free medium, following the manufacturer's instructions.

    • Incubate the complex for 15-20 minutes at room temperature.

    • Add the transfection complex dropwise to the cells.

    • Incubate the cells for 48-72 hours before proceeding to validation.

  • Electroporation (for Ribonucleoprotein (RNP) delivery):

    • Pre-form the RNP complex by incubating purified Cas9 protein (e.g., 100 pmol) with the synthetic sgRNA (e.g., 120 pmol) at room temperature for 10-20 minutes.

    • Harvest and resuspend the target cells (e.g., 2 x 10^5 cells) in a compatible electroporation buffer.

    • Mix the RNP complex with the cell suspension.

    • Transfer the mixture to an electroporation cuvette and apply an electrical pulse using an optimized program for the specific cell type.

    • Plate the electroporated cells and culture for 48-72 hours.

1.3. Validation of HSPG2 Knockout

  • Genomic DNA Analysis:

    • Isolate genomic DNA from the edited cell population.

    • Amplify the targeted region by PCR.

    • Perform a T7 Endonuclease I (T7E1) or Surveyor nuclease assay to detect insertions and deletions (indels).

    • For clonal populations, perform Sanger sequencing of the PCR product to confirm the specific mutation.

  • Western Blot Analysis:

    • Lyse the wild-type (WT) and edited cells and quantify the total protein concentration.

    • Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HSPG2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control like GAPDH or β-actin to ensure equal protein loading. A significant reduction or absence of the HSPG2 band in the edited cells compared to the WT control confirms the knockout.

Protocol 2: Functional Assays for HSPG2 Knockout Cells

2.1. Cell Proliferation Assay

  • Seed an equal number of WT and HSPG2 KO cells (e.g., 2,000-5,000 cells/well) in a 96-well plate.

  • At different time points (e.g., 24, 48, 72, and 96 hours), add a proliferation reagent such as MTT, MTS, or WST-1 to the wells according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the absorbance values against time to generate a growth curve for both WT and KO cells.

2.2. Cell Adhesion Assay

  • Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin, laminin, or collagen I) or use a cell-derived matrix and incubate overnight at 4°C.

  • Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Harvest WT and HSPG2 KO cells and resuspend them in serum-free medium.

  • Seed an equal number of cells (e.g., 5 x 10^4 cells/well) into the coated wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with methanol (B129727) and stain with crystal violet (0.5% in 20% methanol) for 10 minutes.

  • Wash the wells with water and solubilize the stain with 10% acetic acid.

  • Measure the absorbance at 570 nm to quantify the number of adherent cells.

2.3. Cell Migration Assay (Transwell Assay)

  • Seed WT and HSPG2 KO cells (e.g., 5 x 10^4 cells) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 12-24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the insert with methanol and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Data Presentation

The following tables provide a template for summarizing quantitative data from the functional assays.

Cell LineProliferation Rate (Absorbance at 72h)
Wild-TypeInsert Value
HSPG2 KO Clone 1Insert Value
HSPG2 KO Clone 2Insert Value
Cell LineAdhesion (% of Wild-Type)
Wild-Type100%
HSPG2 KO Clone 1Insert Value
HSPG2 KO Clone 2Insert Value
Cell LineMigration (Number of cells per field)
Wild-TypeInsert Value
HSPG2 KO Clone 1Insert Value
HSPG2 KO Clone 2Insert Value

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving HSPG2 and the experimental workflow for generating and analyzing HSPG2 knockout cells.

HSPG2_CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery cluster_validation 3. Validation cluster_analysis 4. Functional Analysis gRNA Design gRNA Design gRNA Synthesis gRNA Synthesis gRNA Design->gRNA Synthesis Transfection/Electroporation Transfection/Electroporation gRNA Synthesis->Transfection/Electroporation Genomic Analysis Genomic Analysis Transfection/Electroporation->Genomic Analysis Western Blot Western Blot Transfection/Electroporation->Western Blot Proliferation Assay Proliferation Assay Western Blot->Proliferation Assay Adhesion Assay Adhesion Assay Western Blot->Adhesion Assay Migration Assay Migration Assay Western Blot->Migration Assay

Caption: CRISPR-Cas9 workflow for HSPG2 knockout and functional analysis.

FGF_Signaling FGF FGF FGFR FGFR FGF->FGFR binds HSPG2 (this compound) HSPG2 (this compound) HSPG2 (this compound)->FGFR co-receptor RAS-MAPK Pathway RAS-MAPK Pathway FGFR->RAS-MAPK Pathway activates PI3K-AKT Pathway PI3K-AKT Pathway FGFR->PI3K-AKT Pathway activates Cell Proliferation & Differentiation Cell Proliferation & Differentiation RAS-MAPK Pathway->Cell Proliferation & Differentiation PI3K-AKT Pathway->Cell Proliferation & Differentiation

Caption: Role of HSPG2 as a co-receptor in FGF signaling.[2][3]

Wnt_Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds HSPG2 (this compound) HSPG2 (this compound) HSPG2 (this compound)->Wnt modulates binding Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5/6 LRP5/6 LRP5/6->Dishevelled activates β-catenin β-catenin Dishevelled->β-catenin stabilizes Gene Transcription Gene Transcription β-catenin->Gene Transcription activates

Caption: Modulation of Wnt signaling by HSPG2.[4]

Hedgehog_Signaling Hedgehog (Hh) Hedgehog (Hh) Patched (Ptc) Patched (Ptc) Hedgehog (Hh)->Patched (Ptc) binds Smoothened (Smo) Smoothened (Smo) Hedgehog (Hh)->Smoothened (Smo) relieves inhibition HSPG2 (this compound) HSPG2 (this compound) HSPG2 (this compound)->Hedgehog (Hh) facilitates binding Patched (Ptc)->Smoothened (Smo) inhibits Gli Gli Smoothened (Smo)->Gli activates Target Gene Expression Target Gene Expression Gli->Target Gene Expression regulates

Caption: HSPG2's role in facilitating Hedgehog signaling.[5]

References

Illuminating the Matrix: In Vivo Imaging of Perlecan Distribution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Perlecan (HSPG2) is a large heparan sulfate (B86663) proteoglycan and a crucial component of the extracellular matrix (ECM) and basement membranes. Its multidomain structure allows it to interact with a vast array of molecules, including growth factors, cytokines, and other ECM components, thereby playing a pivotal role in tissue development, angiogenesis, and mechanotransduction.[1][2] The ability to visualize the distribution of this compound in vivo is critical for understanding its function in both physiological and pathological processes, such as cancer progression and tissue regeneration, and for the development of targeted therapeutics.

These application notes provide an overview of potential methodologies for the in vivo imaging of this compound, including fluorescence-based and radionuclide-based approaches. While direct in vivo imaging of this compound is an emerging field, this document outlines proposed strategies based on existing technologies for imaging other extracellular matrix components and antibodies.

Imaging Modalities for In Vivo this compound Visualization

Two primary modalities are proposed for the in vivo imaging of this compound: fluorescence imaging, including multiphoton microscopy, and radionuclide imaging (SPECT/PET).

  • Fluorescence Imaging: This modality offers high spatial resolution and is well-suited for detailed visualization of this compound distribution in accessible tissues. Multiphoton microscopy, in particular, allows for deep-tissue imaging in living animals with reduced phototoxicity.[3][4] A potential approach involves the use of fluorescently labeled antibodies specific to this compound. Alternatively, pan-ECM imaging agents that bind to glycans, such as Rhobo6, can provide insights into the distribution of this compound-rich areas, although they are not specific to this compound.[5][6]

  • Radionuclide Imaging (SPECT/PET): Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are highly sensitive techniques that allow for whole-body imaging and quantitative analysis of probe biodistribution.[7] This can be achieved by radiolabeling a this compound-specific antibody with a suitable radionuclide.[8] This approach is particularly valuable for assessing the overall distribution of this compound in different organs and for longitudinal studies.

Quantitative Data Presentation

As direct in vivo quantitative data for this compound distribution is not yet widely published, the following table provides a template for how such data, once acquired through techniques like SPECT or PET imaging with a radiolabeled anti-perlecan antibody, should be presented. The values are hypothetical and for illustrative purposes only.

OrganPercent Injected Dose per Gram (%ID/g) at 4hPercent Injected Dose per Gram (%ID/g) at 24hPercent Injected Dose per Gram (%ID/g) at 48h
Blood15.2 ± 2.58.1 ± 1.83.5 ± 0.9
Heart2.1 ± 0.41.8 ± 0.31.5 ± 0.2
Lungs4.5 ± 0.83.9 ± 0.63.2 ± 0.5
Liver10.3 ± 1.912.5 ± 2.114.8 ± 2.5
Spleen3.8 ± 0.75.2 ± 0.96.1 ± 1.1
Kidneys6.7 ± 1.25.9 ± 1.04.8 ± 0.8
Muscle1.5 ± 0.31.2 ± 0.21.0 ± 0.2
Bone2.8 ± 0.53.5 ± 0.64.2 ± 0.7
Tumor5.6 ± 1.19.8 ± 1.715.3 ± 2.6

Experimental Protocols

The following are detailed, proposed protocols for the in vivo imaging of this compound. These are based on established methods for similar targets and will require optimization and validation for specific applications.

Protocol 1: Multiphoton Imaging of this compound Distribution Using a Fluorescently Labeled Antibody

Objective: To visualize the microdistribution of this compound in a specific tissue of a living animal using a fluorescently labeled anti-perlecan antibody and multiphoton microscopy.

Materials:

  • Anti-perlecan monoclonal antibody (e.g., clone A74 targeting domain V[2] or clone A7L6 targeting domain IV[9])

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 680 NHS Ester)

  • Anesthetized animal model (e.g., mouse with a dorsal imaging window chamber)

  • Multiphoton microscope with a tunable laser[3]

Procedure:

  • Antibody Labeling:

    • Dissolve the anti-perlecan antibody in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Dissolve the amine-reactive fluorescent dye in DMSO.

    • Add the dye solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.

    • Incubate for 1 hour at room temperature, protected from light.

    • Remove unconjugated dye using a desalting column.

    • Determine the degree of labeling and protein concentration using spectrophotometry.

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • If necessary, surgically implant a dorsal imaging window chamber over the tissue of interest (e.g., tumor, skin).

    • Allow the animal to recover for several days before imaging.

  • Probe Administration:

    • Administer the fluorescently labeled anti-perlecan antibody intravenously via the tail vein. The optimal dose will need to be determined empirically but can start in the range of 10-100 µg per animal.

  • In Vivo Imaging:

    • At desired time points after injection (e.g., 4, 24, 48 hours), anesthetize the animal and secure it on the microscope stage.

    • Use the multiphoton microscope to acquire images of the tissue of interest through the imaging window.

    • Typical excitation wavelengths for red fluorescent dyes are in the range of 800-950 nm.

    • Acquire z-stacks to visualize the 3D distribution of this compound.

  • Data Analysis:

    • Process and analyze the images using appropriate software (e.g., ImageJ/Fiji, Imaris).

    • Quantify the fluorescence intensity and distribution of the signal to assess this compound localization.

Protocol 2: SPECT/CT Imaging of this compound Biodistribution Using a Radiolabeled Antibody

Objective: To determine the whole-body biodistribution of this compound in a living animal using a radiolabeled anti-perlecan antibody and SPECT/CT imaging.

Materials:

  • Anti-perlecan monoclonal antibody (e.g., clone A74[2] or A7L6[9])

  • Bifunctional chelator (e.g., p-isothiocyanatobenzyl-desferrioxamine, DFO-NCS)[10]

  • Radionuclide (e.g., Zirconium-89 (B1202518), ⁸⁹Zr)[11]

  • Animal model (e.g., tumor-bearing mouse)

  • SPECT/CT scanner

Procedure:

  • Antibody Conjugation:

    • Conjugate the anti-perlecan antibody with the bifunctional chelator DFO-NCS according to established protocols.[10] This typically involves reacting the antibody with a molar excess of the chelator in a suitable buffer (pH 9.0) and then purifying the conjugated antibody.

  • Radiolabeling:

    • Radiolabel the DFO-conjugated antibody with ⁸⁹Zr.[11] This is achieved by incubating the conjugated antibody with ⁸⁹Zr-oxalate in a suitable buffer (pH 7.0) for 60 minutes at room temperature.

    • Purify the radiolabeled antibody using a size-exclusion column.

    • Determine the radiochemical purity and specific activity of the final product.

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

  • Probe Administration:

    • Administer the ⁸⁹Zr-labeled anti-perlecan antibody intravenously via the tail vein. A typical dose is in the range of 1-5 MBq per animal.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 24, 48, 72, 96 hours), anesthetize the animal and perform a whole-body SPECT/CT scan. The CT scan provides anatomical reference images.

  • Biodistribution Study (Ex Vivo):

    • After the final imaging session, euthanize the animal.

    • Dissect the major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[12][13]

  • Data Analysis:

    • Reconstruct the SPECT/CT images to visualize the localization of the radiolabeled antibody.

    • Correlate the imaging data with the ex vivo biodistribution data to obtain a quantitative understanding of this compound distribution.

Visualizations

Signaling Pathways and Experimental Workflows

perlecan_signaling This compound-Mediated Growth Factor Signaling This compound This compound (HSPG2) GFR Growth Factor Receptor (e.g., FGFR, VEGFR) This compound->GFR Presents GF to Receptor GF Growth Factor (e.g., FGF, VEGF) GF->this compound GF->GFR Binding Cell Cell Membrane Intracellular Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) GFR->Intracellular Activates Response Cellular Response (Proliferation, Migration, Angiogenesis) Intracellular->Response Leads to

Caption: this compound's role in growth factor signaling.

experimental_workflow_radiolabeling Workflow for Radiolabeling and In Vivo Imaging Ab Anti-Perlecan Antibody Conjugation Conjugation Ab->Conjugation Chelator Bifunctional Chelator (e.g., DFO) Chelator->Conjugation Purification1 Purification Conjugation->Purification1 Radiolabeling Radiolabeling Purification1->Radiolabeling Radionuclide Radionuclide (e.g., 89Zr) Radionuclide->Radiolabeling Purification2 Purification Radiolabeling->Purification2 Injection IV Injection into Animal Model Purification2->Injection Imaging SPECT/CT or PET/CT Imaging Injection->Imaging Biodistribution Ex Vivo Biodistribution Injection->Biodistribution Analysis Data Analysis Imaging->Analysis Biodistribution->Analysis

Caption: Radiolabeled antibody preparation and imaging workflow.

References

Validating Perlecan Antibodies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the validation of antibodies targeting perlecan (HSPG2), a large heparan sulfate (B86663) proteoglycan critical in tissue architecture and cell signaling. These guidelines are intended for researchers, scientists, and drug development professionals engaged in studies where accurate detection and quantification of this compound are essential.

Introduction to this compound

This compound is a key component of basement membranes and other extracellular matrices.[1][2] Its large, multidomain structure, consisting of a core protein of approximately 470 kDa to which heparan sulfate and chondroitin (B13769445) sulfate chains are attached, allows it to interact with a wide array of molecules.[3] These interactions are crucial for various biological processes, including cell adhesion, proliferation, differentiation, and angiogenesis.[4][5] this compound modulates the signaling of several growth factors, including Fibroblast Growth Factor (FGF), Vascular Endothelial Growth Factor (VEGF), and Transforming Growth Factor-beta (TGF-β), by binding to these factors and presenting them to their respective receptors.[3][6][7] Given its multifaceted roles in both normal physiology and disease, the reliable detection of this compound is paramount for advancing research in areas such as cancer biology, developmental biology, and regenerative medicine.

Recommended Antibodies and Applications

Several commercially available monoclonal and polyclonal antibodies have been validated for the detection of this compound in various applications. The choice of antibody will depend on the specific application and the species being studied.

ApplicationRecommended Antibody Clone/TypeStarting Dilution/ConcentrationSpecies ReactivityManufacturer (Example)
Western Blot (WB) Monoclonal (Clone A7L6)1:200 - 1:1000Human, Mouse, Rat, Bovine, Porcine, FishSanta Cruz Biotechnology
Monoclonal (Clone 7B5)1:500HumanThermo Fisher Scientific
ELISA Matched Antibody PairSee Kit ProtocolHuman, Mouse, RatVarious
Immunohistochemistry (IHC-P) Monoclonal (Clone A7L6)1-2 µg/mLHuman, Mouse, Rat, Bovine, Porcine, FishNeoBiotechnologies
Monoclonal (Clone 7B5)1:10 - 1:50HumanThermo Fisher Scientific
Immunocytochemistry (ICC/IF) Monoclonal (Clone A7L6)1:50 - 1:500Human, Mouse, Rat, Bovine, Porcine, FishSanta Cruz Biotechnology
Monoclonal (Clone 7B5)1:100HumanThermo Fisher Scientific

Experimental Protocols

The following protocols provide a detailed methodology for the validation of this compound antibodies in key applications. Optimization may be required for specific experimental conditions.

Western Blotting

This protocol is designed for the detection of this compound in cell lysates or tissue homogenates. This compound has a high molecular weight (~470 kDa for the core protein), which should be considered when choosing gel percentage and transfer conditions.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels (low percentage, e.g., 4-8% Tris-glycine, or gradient gels)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation: Lyse cells or homogenize tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a protein assay.

  • Gel Electrophoresis: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Due to the large size of this compound, a wet transfer overnight at 4°C is recommended.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-perlecan antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the bands using an imaging system.

Expected Results: A specific band should be detected at >250 kDa, corresponding to the this compound core protein. The exact size may vary depending on post-translational modifications.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantitative detection of this compound in biological fluids such as serum, plasma, or cell culture supernatants.

Materials:

  • This compound ELISA kit (containing pre-coated plates, detection antibody, standards, and buffers)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubation: Incubate the plate according to the kit instructions (typically 1-2 hours at 37°C).

  • Washing: Aspirate the liquid from each well and wash the plate three to five times with wash buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 4.

  • Enzyme Conjugate Addition: Add 100 µL of HRP-avidin conjugate to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 4.

  • Substrate Reaction: Add 90 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve and calculate the concentration of this compound in the samples.

Quantitative Data:

Parameter Value
Sensitivity As low as 47.215 pg/mL[8]

| Detection Range | 109.38 - 7000 pg/mL[8] |

Immunohistochemistry (IHC) on Paraffin-Embedded Sections

This protocol is for the localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanols for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against this compound

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath). The optimal time and temperature should be determined for the specific antibody and tissue type. Allow slides to cool to room temperature.

  • Endogenous Peroxidase Blocking: Incubate sections with hydrogen peroxide solution for 10-15 minutes at room temperature. Rinse with PBS.

  • Blocking: Apply blocking buffer and incubate for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary anti-perlecan antibody at the recommended dilution overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Washing: Wash slides three times for 5 minutes each with PBS.

  • Enzyme Conjugate Incubation: Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Washing: Wash slides three times for 5 minutes each with PBS.

  • Chromogenic Detection: Apply DAB substrate and monitor for color development (typically 1-10 minutes). Stop the reaction by rinsing with distilled water.

  • Counterstaining: Counterstain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanols and xylene, and then coverslip with mounting medium.

Expected Staining Pattern: this compound is typically localized to basement membranes, showing a linear staining pattern. In some tissues, such as cartilage, it is also found in the extracellular matrix.

Immunocytochemistry (ICC)

This protocol is for the detection of this compound in cultured cells.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Rinse with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary for detecting intracellular this compound.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-perlecan antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times for 5 minutes each with PBS in the dark.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Expected Staining Pattern: this compound is expected to show a filamentous or punctate staining pattern in the extracellular matrix and may also be observed in the cytoplasm, particularly in the Golgi apparatus where it is synthesized.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving this compound and a general workflow for antibody validation.

Perlecan_Signaling_Pathways cluster_FGF FGF Signaling cluster_VEGF VEGF Signaling cluster_TGF TGF-β Signaling FGF FGF Perlecan_HS This compound (HS chains) FGF->Perlecan_HS Binds FGFR FGF Receptor FGF->FGFR Activates Perlecan_HS->FGFR Presents Cell_FGF Cellular Response (Proliferation, Differentiation) FGFR->Cell_FGF VEGF VEGF Perlecan_Core This compound (Core Protein) VEGF->Perlecan_Core Binds VEGFR VEGF Receptor VEGF->VEGFR Activates Perlecan_Core->VEGFR Modulates Cell_VEGF Angiogenesis VEGFR->Cell_VEGF TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Activates Perlecan_Expression This compound Expression Cell_TGF Matrix Production Perlecan_Expression->Cell_TGF TGFbR->Perlecan_Expression Induces Antibody_Validation_Workflow cluster_0 Initial Antibody Screening cluster_1 Application-Specific Validation cluster_2 Final Validation and Use start Select Candidate This compound Antibody wb Western Blot (Check for correct MW) start->wb elisa ELISA (Test specificity and sensitivity) start->elisa ihc Immunohistochemistry (Optimize staining protocol) wb->ihc icc Immunocytochemistry (Confirm subcellular localization) elisa->icc knockdown Knockdown/Knockout Validation (Confirm target specificity) ihc->knockdown icc->knockdown end Validated Antibody for Research Use knockdown->end

References

Application Notes and Protocols: Perlecan as a Biomarker in Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perlecan (HSPG2) is a large heparan sulfate (B86663) proteoglycan and a key component of the basement membrane and extracellular matrix (ECM).[1][2][3] Its modular structure, consisting of five distinct domains, allows it to interact with a wide array of molecules, including growth factors, cell surface receptors, and other ECM components.[3][4][5] This positions this compound as a critical regulator of cellular processes such as proliferation, migration, and differentiation.[6] In the context of oncology, this compound exhibits a dual role; the intact molecule and its heparan sulfate chains often promote tumor growth and angiogenesis, while certain fragments, like endorepellin (Domain V), can be potent inhibitors of these processes.[5][6][7] This complex biology makes this compound and its derivatives promising biomarkers for cancer diagnosis, prognosis, and as potential therapeutic targets.[8][9][10]

This compound's Role and Expression in Cancer

This compound's function in the tumor microenvironment is multifaceted. The intact proteoglycan can sequester and stabilize growth factors like FGF2 and VEGF, creating a reservoir that promotes sustained signaling for tumor cell proliferation and angiogenesis.[2][4][8] The heparan sulfate chains on Domain I are particularly important for these interactions, modulating the bioavailability and activity of numerous pro-angiogenic factors.[7][8]

Conversely, proteolytic cleavage of this compound by enzymes like matrix metalloproteinases (MMPs) in the tumor microenvironment can release bioactive fragments with opposing functions.[7][11] The C-terminal fragment, endorepellin, is a well-characterized anti-angiogenic factor that can inhibit endothelial cell migration and disrupt vessel formation.[4][7][8] Another fragment, the LG3 peptide from endorepellin, has also been investigated as a circulating biomarker, with reduced levels observed in some breast cancer patients.[7][8]

The expression of this compound is altered in various cancers, often correlating with tumor progression and patient prognosis. It is synthesized by both tumor cells and host stromal cells.[8] In many cancers, such as breast, prostate, and liver carcinomas, increased deposition of this compound is observed in the tumor stroma and around blood vessels, which is thought to support neovascularization.[2][5][10]

Summary of this compound Expression in Various Cancers
Cancer TypeThis compound Expression PatternCorrelation with PrognosisReference(s)
Breast Cancer Increased deposition in tumor stroma and blood vessel walls.[2][5] High expression in 44.6% of cases studied.High expression is associated with aggressive features like higher tumor grade, advanced stage, and positive lymphovascular invasion.[10] High expression in Triple-Negative Breast Cancer (TNBC) correlates with poorer survival.[10][5]
Oral Squamous Cell Carcinoma (OSCC) In normal epithelium, expression is limited to the basal layer. In dysplastic tissue, expression increases and extends to suprabasal layers.[12] In OSCC, it is found in the stroma and tumor islands.[12]Increased and altered localization suggests a role in malignant transformation and tumor progression.[12][12]
Prostate Cancer Overexpressed in the desmoplastic stroma, which can be mediated by TNFα.[7] Regulates progression via the SHH pathway.[8]Knockdown of this compound in metastatic prostate cancer cells reduces tumor growth in vivo.[7][7][8]
Pancreatic Cancer Secreted at higher levels by metastatic cancer-associated fibroblasts (CAFs).[1] A fragment of this compound (endorepellin/LG3) is increased in the secretome of pancreatic cancer cells.[4]Suggested as a key component of the pro-metastatic environment.[1] Endorepellin/LG3 is a potential biomarker for pancreatic cancer.[4][1][4]
Melanoma Increased expression in the pericellular matrix of metastatic melanoma.[13]Suppression of this compound downregulates invasive behavior and blocks tumor growth and angiogenesis.[13][13]
Liver Cancer Abundant core protein detected in vessel walls and endothelial cells of primary liver tumors.[5]Not expressed by liver parenchyma but rather in tumor blood vessel walls.[13][2][5][13]

Key Signaling Pathways Involving this compound

This compound modulates critical signaling pathways in cancer by interacting with growth factors and their receptors. Its heparan sulfate chains act as co-receptors, presenting growth factors to their high-affinity receptors and enhancing downstream signaling. The diagram below illustrates this compound's central role in modulating pro-angiogenic and survival pathways.

Perlecan_Signaling_Pathways This compound's Role in Modulating Key Cancer Signaling Pathways cluster_ECM Extracellular Matrix cluster_Cell Endothelial / Tumor Cell cluster_Receptors cluster_Pathways cluster_Outcomes This compound Intact this compound (with HS chains) Endorepellin Endorepellin (this compound Fragment) This compound->Endorepellin releases VEGFR2 VEGFR2 This compound->VEGFR2 Presents VEGF FGFR FGFR This compound->FGFR Presents FGF Endorepellin->VEGFR2 binds & inhibits Integrin α2β1 Integrin Endorepellin->Integrin binds Proteases Proteases (e.g., MMPs) Proteases->this compound cleaves Akt_Pathway Akt Pathway VEGFR2->Akt_Pathway activates SHP1 SHP-1 VEGFR2->SHP1 activates FGFR->Akt_Pathway activates Actin Actin Cytoskeleton Integrin->Actin disrupts Angiogenesis Angiogenesis Survival Proliferation Akt_Pathway->Angiogenesis promotes SHP1->VEGFR2 dephosphorylates AntiAngiogenesis Anti-Angiogenesis Inhibition of Migration SHP1->AntiAngiogenesis promotes Actin->AntiAngiogenesis

Caption: this compound modulates angiogenesis via growth factor signaling and its anti-angiogenic fragment, endorepellin.

Experimental Protocols and Workflow

Overall Experimental Workflow

The following diagram outlines a typical workflow for investigating this compound as a cancer biomarker, from sample acquisition to data interpretation.

Experimental_Workflow Workflow for this compound Biomarker Analysis cluster_collection 1. Sample Collection cluster_processing 2. Sample Processing cluster_analysis 3. Biomarker Quantification cluster_data 4. Data Analysis Tissue Tumor Tissue (FFPE or Frozen) Sectioning Tissue Sectioning & Antigen Retrieval Tissue->Sectioning Fluid Biological Fluid (Serum, Plasma) Extraction Centrifugation & Dilution Fluid->Extraction IHC Immunohistochemistry (IHC) Sectioning->IHC ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Extraction->ELISA Scoring Image Analysis & H-Scoring IHC->Scoring Quant Standard Curve Quantification (pg/mL) ELISA->Quant Stats Statistical Analysis & Correlation with Clinical Data Scoring->Stats Quant->Stats

Caption: A generalized workflow for the analysis of this compound in tissue and fluid samples.

Protocol 1: Immunohistochemistry (IHC) for this compound Detection in FFPE Tissues

This protocol is for the detection of this compound core protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen Retrieval Buffer: Citrate buffer (10 mM, pH 6.0)

  • Pressure cooker or water bath for heat-induced antigen retrieval

  • Peroxide Block (3% Hydrogen Peroxide in Methanol)

  • Power Block (e.g., universal blocking reagent)

  • Primary Antibody: Anti-Perlecan antibody (e.g., rabbit polyclonal or mouse monoclonal A7L6).[10][14] Dilution to be optimized (starting dilution 1:50 to 1:200).[10][14]

  • Detection System: HRP-conjugated secondary antibody and DAB chromogen kit

  • Counterstain: Hematoxylin

  • Mounting Medium and Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Place slides in a staining trough filled with Citrate Buffer (pH 6.0).

    • Heat in a pressure cooker for 5 minutes or a water bath at 95-100°C for 20-30 minutes.[12]

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse with Phosphate-Buffered Saline (PBS; pH 7.4).

  • Immunostaining (performed in a humidified chamber):

    • Apply Peroxide Block for 10 minutes to quench endogenous peroxidase activity.[12] Rinse with PBS.

    • Apply Power Block (or 5% normal serum from the secondary antibody host species) for 10 minutes to block non-specific binding.[12] Do not rinse.

    • Incubate with the primary anti-Perlecan antibody at the optimized dilution for 60 minutes at room temperature or overnight at 4°C.

    • Rinse with PBS (3 changes, 5 minutes each).

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30 minutes at room temperature).

    • Rinse with PBS (3 changes, 5 minutes each).

    • Apply DAB chromogen solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

Interpretation:

  • Positive Staining: Brownish precipitate in the cytoplasm, cell membrane, or extracellular matrix.[10]

  • Localization: Note the specific location of the staining (e.g., basement membrane, tumor stroma, cytoplasm of tumor cells).[12]

  • Scoring: Use a semi-quantitative method like the H-score, which considers both the intensity and the percentage of positive cells. Classify expression as low or high based on a defined cutoff.[10]

Protocol 2: ELISA for Quantification of Soluble this compound/HSPG2

This protocol outlines the general steps for a sandwich ELISA to quantify this compound in human serum or plasma, based on commercially available kits.[15][16]

Materials:

  • Human HSPG2 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate).[15][17]

  • Patient/Control Samples (Serum, Plasma)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate shaker (optional, but recommended)[15]

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Equilibrate all kit components and samples to room temperature before use.[15]

    • Prepare 1X Wash Buffer by diluting the provided 10X or 30X concentrate with deionized water.[15][17]

    • Prepare a standard curve by performing serial dilutions of the HSPG2 standard as per the kit manual. A typical range might be 109.38 - 7000 pg/mL.

    • Prepare samples. If necessary, dilute samples in the provided sample diluent to fall within the standard curve range.

  • Assay Procedure (Example using SimpleStep ELISA®):

    • Determine the number of wells required for standards, samples, and controls. Assay all in duplicate.[15]

    • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.[15]

    • Add 50 µL of the Antibody Cocktail (containing capture and detector antibodies) to each well.[15]

    • Seal the plate and incubate for 1 hour at room temperature on a plate shaker.

  • Washing and Detection:

    • Aspirate each well and wash by filling with 1X Wash Buffer (e.g., 350 µL). Repeat the wash step a total of 3-4 times as specified by the kit.

    • After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 10-20 minutes (or as specified). A blue color will develop.

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.

    • Subtract the average zero standard OD from all other readings.

    • Plot the OD values for the standards against their known concentrations to generate a standard curve (typically a four-parameter logistic fit).

    • Calculate the concentration of this compound in the samples by interpolating their OD values from the standard curve. Adjust for any sample dilution.

Expected Values:

  • The sensitivity of commercial kits can be as low as < 50 pg/mL. The expected concentrations in clinical samples will vary and should be established with a proper control cohort. Circulating LG3 levels have been reported to be reduced in breast cancer patients.[7]

References

Troubleshooting & Optimization

troubleshooting weak signal in perlecan western blot

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Perlecan Western Blot

This guide provides troubleshooting advice and detailed protocols for researchers encountering weak or absent signals when performing Western blots for the large proteoglycan, this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a weak or no signal for this compound on my Western blot?

A weak or nonexistent signal for this compound can stem from several factors, often related to its very high molecular weight (~470 kDa) and its nature as a proteoglycan.[1] Key areas to investigate include sample preparation, protein separation and transfer, antibody choice and concentration, and the detection method itself. Common issues include inefficient protein extraction, poor transfer from the gel to the membrane, suboptimal antibody concentrations, or issues with the detection reagents.[2]

Q2: How should I prepare my samples to effectively detect this compound?

Proper sample preparation is critical for preserving the integrity of large proteins like this compound.

  • Lysis Buffer Selection: Use a robust lysis buffer, such as RIPA buffer, which contains strong detergents to effectively solubilize matrix-associated proteins.

  • Protease Inhibitors: Always add a fresh cocktail of protease inhibitors to your lysis buffer immediately before use to prevent this compound degradation.[3]

  • Mechanical Disruption: For tissue samples, rapid homogenization on ice is crucial.[4] For cell cultures, scrape cells in ice-cold lysis buffer.[5]

  • Glycosaminoglycan (GAG) Chains: The dense heparan sulfate (B86663) chains on this compound can mask antibody epitopes or hinder transfer.[1] Consider treating your lysate with heparinases to digest these chains, which can improve antibody binding and protein mobility.[1][6]

  • Quantification: Accurately measure the protein concentration of your lysate to ensure you are loading a sufficient amount (typically 20-50 µg) per lane.

Q3: What are the optimal electrophoresis and transfer conditions for a high molecular weight protein like this compound?

Standard protocols often fail for very large proteins. Adjustments to both the SDS-PAGE and transfer steps are necessary for success.

  • Gel Electrophoresis: Use a low-percentage Tris-Acetate or Bis-Tris polyacrylamide gel (e.g., 3-8% Tris-Acetate or 4-12% Bis-Tris gradient gels) to achieve better separation and resolution of high molecular weight proteins.[7][8] Tris-Acetate gels, in particular, are recommended for their ability to resolve large proteins effectively.[7]

  • Transfer Method: A wet (tank) transfer is strongly recommended over semi-dry methods for large proteins.[7] Wet transfers provide more consistent and efficient transfer for proteins greater than 150 kDa.

  • Transfer Buffer: Modify the transfer buffer to improve efficiency. Reduce the methanol (B129727) concentration to 10% or less, as high concentrations can cause large proteins to precipitate within the gel.[7] Adding a small amount of SDS (up to 0.1%) to the transfer buffer can help proteins elute from the gel.[7]

  • Transfer Time and Conditions: Extend the transfer time. A common recommendation is to transfer overnight at a low constant current (e.g., 40 mA) at 4°C, or for 90-120 minutes at a higher current (e.g., 350-400 mA).[3][7]

  • Membrane Choice: Use a PVDF membrane with a 0.45 µm pore size.[7] PVDF generally has a higher binding capacity than nitrocellulose, which is beneficial for large proteins.[9]

Q4: My antibody isn't working. How do I choose and optimize the right this compound antibody?

Antibody performance is a frequent cause of weak signals.

  • Primary Antibody Concentration: The optimal antibody concentration is crucial. Too little will result in a weak signal, while too much can sometimes lead to a weaker signal due to substrate depletion in ECL detection.[10] Start with the manufacturer's recommended dilution (e.g., 1:1000) and perform a titration to find the ideal concentration for your specific sample and conditions. If the signal is weak, try increasing the concentration or extending the incubation time.[11]

  • Incubation: Incubate the primary antibody overnight at 4°C with gentle agitation to maximize binding.[10]

  • Secondary Antibody: Ensure your secondary antibody is specific to the primary antibody's host species (e.g., anti-mouse for a mouse primary). Use a fresh, high-quality secondary antibody at an appropriate dilution (e.g., 1:50,000 for HRP-conjugated antibodies).

  • Positive Control: Use a positive control, such as a lysate from cells known to express high levels of this compound (e.g., HUVEC endothelial cells), to validate that your antibody and overall protocol are working.[8]

Q5: How can I improve signal detection and reduce background noise?

Optimizing the final steps of the Western blot can significantly enhance a weak signal.

  • Blocking: Insufficient blocking can lead to high background, which can obscure a weak signal.[2] Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST.[10] Some antibodies may perform better with a specific blocking agent, so check the antibody datasheet.[3]

  • Washing: While essential, excessive washing can reduce the signal. Perform washes with TBST (3-4 times for 10 minutes each) after antibody incubations.[10]

  • Detection Reagent (ECL): Use a high-sensitivity enhanced chemiluminescence (ECL) substrate, especially if you suspect your target protein is in low abundance.[2] Always prepare the ECL reagent fresh and ensure it completely covers the membrane.[12]

  • Exposure: A weak signal may simply require a longer exposure time to the film or digital imager.[2] Capture multiple exposures of varying lengths to find the optimal signal-to-noise ratio.

Experimental Protocols & Data

Table 1: Recommended Electrophoresis & Transfer Conditions for this compound
ParameterRecommendationRationale
Gel Type 3-8% Tris-Acetate or 4-12% Gradient GelProvides better resolution for high molecular weight proteins (>150 kDa).[7][8]
Membrane Type 0.45 µm PVDFHigher protein binding capacity is ideal for large proteins.[7][9]
Transfer Method Wet (Tank) TransferMore efficient for large proteins compared to semi-dry methods.[7]
Transfer Buffer 25mM Tris, 192mM Glycine, 10% Methanol, 0.05-0.1% SDSLow methanol and added SDS prevent protein precipitation and aid elution from the gel.[7]
Transfer Time 90-120 minutes at 350-400 mA OR Overnight at 40 mA (4°C)Extended time is necessary for the slow migration of large proteins.[3][7]
Protocol 1: Sample Preparation from Cell Culture for this compound Detection
  • Place the cell culture dish on ice and wash cells twice with ice-cold PBS.[5]

  • Aspirate the final PBS wash and add ice-cold RIPA lysis buffer containing a freshly added protease inhibitor cocktail (e.g., 1 mL per 10 cm dish).

  • Using a cold plastic cell scraper, scrape the cells off the dish and transfer the suspension to a pre-chilled microcentrifuge tube.[5]

  • Agitate the lysate for 30 minutes at 4°C (e.g., on a rocker).[5]

  • Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[4]

  • Carefully transfer the cleared supernatant to a new pre-chilled tube. This is your whole-cell lysate.

  • Determine the protein concentration using a standard assay (e.g., BCA).

  • For gel loading, mix the desired amount of protein (e.g., 30 µg) with 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

Visual Troubleshooting Guides

Below are diagrams illustrating key decision-making and experimental workflows for troubleshooting a weak this compound Western blot signal.

Weak_Signal_Troubleshooting Start Weak or No this compound Signal Check_Transfer Was Protein Transfer Successful? (Check with Ponceau S stain) Start->Check_Transfer No_Transfer No bands on Ponceau S Check_Transfer->No_Transfer No Yes_Transfer Bands visible on Ponceau S Check_Transfer->Yes_Transfer Yes Check_Sample Is Sample Quality Adequate? Check_Antibody Is Antibody Optimized? Check_Sample->Check_Antibody Yes Optimize_Sample Optimize Sample Prep: - Use RIPA buffer - Add Protease Inhibitors - Increase Protein Load - Consider Heparinase Treatment Check_Sample->Optimize_Sample No Check_Detection Is Detection System Sensitive Enough? Check_Antibody->Check_Detection Yes Optimize_Antibody Optimize Antibodies: - Titrate Primary Ab - Incubate Overnight at 4°C - Use Fresh Secondary Ab - Run Positive Control Check_Antibody->Optimize_Antibody No Optimize_Detection Optimize Detection: - Use High-Sensitivity ECL - Increase Exposure Time - Check Blocking/Washing Steps Check_Detection->Optimize_Detection Optimize_Transfer Optimize Transfer: - Use Wet Transfer - Lower Methanol, Add SDS - Increase Transfer Time No_Transfer->Optimize_Transfer Yes_Transfer->Check_Sample

Caption: A flowchart for troubleshooting weak this compound Western blot signals.

Perlecan_WB_Workflow cluster_prep Sample Preparation cluster_run Separation & Transfer cluster_detect Immunodetection Sample_Lysis 1. Cell Lysis (RIPA + Protease Inhibitors) Quantification 2. Protein Quantification Sample_Lysis->Quantification Denaturation 3. Denature Sample (Laemmli Buffer, 95°C) Quantification->Denaturation SDS_PAGE 4. SDS-PAGE (Low % Tris-Acetate Gel) Denaturation->SDS_PAGE Transfer 5. Wet Transfer to PVDF (Low Methanol, Overnight) SDS_PAGE->Transfer Blocking 6. Blocking (5% Milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody (Anti-Perlecan, 4°C O/N) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection (High Sensitivity Substrate) Secondary_Ab->Detection

Caption: Optimized workflow for this compound Western blotting.

References

Technical Support Center: Optimizing Perlecan Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for perlecan immunohistochemistry (IHC). This compound (HSPG2) is a large heparan sulfate (B86663) proteoglycan, a key component of basement membranes and extracellular matrices.[1][2] Its size and complex structure can present challenges for consistent and specific IHC staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your antigen retrieval and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is antigen retrieval critical for this compound IHC?

Formalin fixation, a common method for preserving tissue morphology, creates protein cross-links that can mask the epitopes (the part of the antigen the antibody recognizes).[3][4] this compound is a very large protein (~470 kDa core protein) with multiple domains and glycosaminoglycan side chains, making it particularly susceptible to epitope masking during fixation.[1] Antigen retrieval uses heat (HIER) or enzymes (PIER) to break these cross-links, unmasking the epitopes and allowing the primary antibody to bind effectively.[3] Without proper antigen retrieval, you will likely experience weak or no staining.

Q2: Should I use Heat-Induced (HIER) or Proteolytic-Induced (PIER) antigen retrieval for this compound?

Both HIER and PIER can be effective, but the optimal method depends on the specific anti-perlecan antibody, the tissue type, and the fixation method.

  • HIER is generally considered gentler on tissue morphology and is the most common starting point for optimization.[3] It is highly effective for many antibodies and often yields more reproducible results.[5]

  • PIER uses enzymes like Proteinase K or Trypsin to digest proteins and unmask epitopes.[6] This can be more aggressive and may damage tissue morphology if not carefully controlled, but it can be very effective for epitopes that are difficult to retrieve with heat.[3][7]

For this compound, which is a major component of the extracellular matrix, a combination of methods or careful optimization of one is often necessary. We recommend starting with HIER using a citrate (B86180) buffer at pH 6.0 and a Tris-EDTA buffer at pH 9.0 to see which yields better results.

Q3: The datasheet for my anti-perlecan antibody doesn't recommend a specific antigen retrieval protocol. Where do I start?

If the datasheet is not specific, a systematic approach is best. Start by testing two common HIER conditions, as this method often preserves tissue morphology well.[4][5]

  • HIER with Citrate Buffer (pH 6.0): This is a very common starting point for many IHC experiments.

  • HIER with Tris-EDTA Buffer (pH 9.0): High pH buffers are often very effective for unmasking a wide range of epitopes.[4][8]

Run these conditions in parallel with your positive and negative controls. The results will guide further optimization.

Troubleshooting Guide

Problem 1: Weak or No Staining

If you observe faint staining or a complete absence of signal, consider the following causes and solutions.

Potential Cause Solution
Ineffective Antigen Retrieval The epitope is still masked. Optimize your retrieval method. If using HIER, try increasing the incubation time or temperature. Consider switching to a different buffer (e.g., from pH 6.0 citrate to pH 9.0 EDTA).[9][10] If HIER fails, cautiously test a PIER method with an enzyme like Proteinase K.
Incorrect Primary Antibody Concentration The antibody may be too dilute. Perform a titration experiment to find the optimal concentration.[10] Always start with the concentration recommended on the antibody datasheet.
Inactive Antibody Improper storage or repeated freeze-thaw cycles can damage the antibody.[11] Confirm the antibody has been stored correctly. Run a positive control tissue known to express this compound to verify antibody activity.[10]
Issues with Detection System Ensure your secondary antibody is compatible with the primary antibody's host species.[12] Check that detection reagents (e.g., HRP, DAB substrate) have not expired and are active.[9]
Over-fixation of Tissue Formalin fixation for extended periods can irreversibly mask epitopes. A more aggressive antigen retrieval method, such as using a pressure cooker for HIER or trying PIER, may be necessary.[13]
Problem 2: High Background Staining

High background can obscure specific staining, making interpretation difficult.

Potential Cause Solution
Non-specific Antibody Binding The primary or secondary antibody may be binding non-specifically. Increase the duration or change the agent of the blocking step (e.g., use 5-10% normal serum from the species the secondary antibody was raised in).[14] Titrate the primary antibody to a lower concentration.[15][16] Run a "no primary antibody" control to check for secondary antibody cross-reactivity.[17][18]
Endogenous Enzyme Activity If using an HRP-based detection system, endogenous peroxidases in the tissue can cause background. Quench with a 3% H₂O₂ solution before primary antibody incubation.[15][19] For AP-based systems, use levamisole (B84282) to block endogenous alkaline phosphatase.[12][17]
Endogenous Biotin (B1667282) If using a biotin-based detection system (e.g., ABC), tissues like the liver and kidney with high endogenous biotin can cause background. Use an avidin/biotin blocking kit before primary antibody incubation.[15][20]
Overly Harsh Antigen Retrieval Excessive heating or enzymatic digestion can damage tissue and expose non-specific binding sites.[12] Reduce the time or temperature of HIER, or lower the concentration and incubation time of the enzyme in PIER.[9]
Tissue Drying Out Allowing the tissue section to dry at any point during the staining process can cause significant background.[14] Use a humidified chamber for all incubation steps.[11][14]

Experimental Workflows and Protocols

General this compound IHC Workflow

The following diagram outlines the key steps in a typical IHC experiment for this compound.

IHC_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_staining Immunostaining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Retrieval Antigen Retrieval (HIER or PIER) Rehydration->Retrieval Blocking_Peroxidase Peroxidase Block (3% H₂O₂) Retrieval->Blocking_Peroxidase Blocking_Nonspecific Blocking (Normal Serum) Blocking_Peroxidase->Blocking_Nonspecific Primary_Ab Primary Antibody (Anti-Perlecan) Blocking_Nonspecific->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Coverslip Mounting Dehydration->Coverslip Antigen_Retrieval_Decision_Tree Start Start Optimization TestHIER Test HIER Conditions (Citrate pH 6.0 & Tris-EDTA pH 9.0) Start->TestHIER Evaluate Evaluate Staining (Signal vs. Background) TestHIER->Evaluate GoodSignal Optimal Signal Achieved Evaluate->GoodSignal Good WeakSignal Weak or No Signal Evaluate->WeakSignal Weak HighBg High Background Evaluate->HighBg High BG OptimizeHIER Optimize HIER (Adjust Time/Temp) WeakSignal->OptimizeHIER HighBg->OptimizeHIER Decrease Time/Temp OptimizeHIER->Evaluate Re-evaluate TryPIER Try PIER (e.g., Proteinase K) OptimizeHIER->TryPIER If HIER fails Evaluate2 Evaluate PIER Staining TryPIER->Evaluate2 OptimizePIER Optimize PIER (Enzyme Conc./Time) OptimizePIER->Evaluate2 Re-evaluate Evaluate2->GoodSignal Good Evaluate2->OptimizePIER Suboptimal

References

reducing background noise in perlecan immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in perlecan immunofluorescence experiments.

Troubleshooting Guide

High background noise can obscure the specific signal in immunofluorescence, leading to difficulties in data interpretation. Below are common issues and their potential solutions.

Issue 1: High Autofluorescence

Autofluorescence is the natural fluorescence of certain biological structures within the tissue, which can mask the desired signal.[1][2][3]

Potential Cause Recommended Solution
Aldehyde Fixation: Fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[1][2] Glutaraldehyde generally causes more autofluorescence than PFA.[1]- Minimize fixation time to the shortest duration necessary to preserve tissue structure.[1][4] - Consider alternative fixatives such as ice-cold methanol (B129727) or ethanol (B145695), particularly for cell surface markers.[1][3] - Treat fixed samples with a quenching agent like sodium borohydride.[1][4]
Endogenous Fluorophores: Tissues contain naturally fluorescent molecules like collagen, elastin, NADH, and lipofuscin.[2][4] Red blood cells also contribute to autofluorescence due to their heme groups.[4]- Perfuse tissues with PBS before fixation to remove red blood cells.[1][4] - Use a quenching reagent such as Sudan Black B or Eriochrome Black T, which are effective against lipofuscin-induced autofluorescence.[1][4] - Employ commercially available autofluorescence quenching kits.[2][5]
Choice of Fluorophore: The emission spectra of your fluorophore may overlap with the autofluorescence spectrum of the tissue.- Select fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is less common at these longer wavelengths.[1][3]

Issue 2: Non-Specific Antibody Binding

Non-specific binding of primary or secondary antibodies to sites other than the target antigen is a major source of background noise.[6][7]

Potential Cause Recommended Solution
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue.[6][8]- Increase the incubation time for the blocking step.[6] - Use a blocking buffer containing normal serum from the same species as the secondary antibody host (typically 5-10% concentration).[9][10] - Add a non-ionic detergent like Triton X-100 or Tween 20 to the blocking buffer to reduce non-specific hydrophobic interactions.[9]
Incorrect Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[6][11]- Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes the signal-to-noise ratio.[6][11] - If both the signal and background are high, it is a strong indication that the antibody concentration is too high.[11]
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue sample or with other proteins.[7][12]- Run a control with only the secondary antibody to check for non-specific binding.[6][8] - Use pre-adsorbed secondary antibodies that have been purified to remove antibodies that cross-react with immunoglobulins from other species.[12]
Hydrophobic and Ionic Interactions: Antibodies can non-specifically bind to tissues through hydrophobic or ionic forces.- Include a non-ionic detergent in the antibody diluent and wash buffers.[9] - Adjust the ionic strength of the buffers to minimize non-specific ionic interactions.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot high background?

A1: Always include the proper controls in your experiment. An unstained sample will reveal the level of autofluorescence, while a sample stained with only the secondary antibody will show the extent of non-specific secondary antibody binding.[1] These controls are crucial for diagnosing the source of the background noise.

Q2: Can the choice of mounting medium affect background?

A2: Yes, some mounting media have anti-fade reagents that can also help to reduce background fluorescence. Using a mounting medium with an anti-fade component is recommended, especially if you plan to archive your slides.[13]

Q3: My this compound signal is weak. What can I do?

A3: A weak signal can be due to several factors. Ensure that your primary antibody is validated for immunofluorescence and used at the recommended dilution.[14][15] Check that the permeabilization step is sufficient for the antibody to access the intracellular or extracellular matrix this compound.[8] You can also try increasing the incubation time of the primary antibody.[6]

Q4: Should I use a monoclonal or polyclonal antibody for this compound staining?

A4: Both monoclonal and polyclonal antibodies can be used successfully for this compound immunofluorescence. Monoclonal antibodies offer high specificity to a single epitope, which can reduce non-specific binding. Polyclonal antibodies can provide a stronger signal as they bind to multiple epitopes. The choice depends on the specific requirements of your experiment and the validation data for the available antibodies.

Experimental Protocols

Protocol for this compound Immunofluorescence with Background Reduction

This protocol incorporates steps to minimize autofluorescence and non-specific binding.

  • Sample Preparation and Fixation:

    • For tissues, perfuse with PBS to remove blood.[4]

    • Fix with 4% paraformaldehyde (PFA) in PBS for the minimum time required to preserve tissue architecture.[1] For cultured cells, fix for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Antigen Retrieval (if necessary for paraffin-embedded tissues):

    • Deparaffinize and rehydrate tissue sections.

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Permeabilization (for intracellular staining):

    • Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[16]

    • Wash three times with PBS for 5 minutes each.

  • Autofluorescence Quenching (Optional but Recommended):

    • Incubate with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.

    • Alternatively, use a commercial autofluorescence quenching reagent according to the manufacturer's instructions.[2][5]

    • Wash thoroughly with PBS.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS with 0.1% Tween 20) for 1-2 hours at room temperature. The serum should be from the same species as the secondary antibody.[9][10]

  • Primary Antibody Incubation:

    • Dilute the anti-perlecan primary antibody in the blocking buffer to its optimal concentration (refer to manufacturer's datasheet or perform titration).

    • Incubate overnight at 4°C in a humidified chamber.[13]

  • Washing:

    • Wash three times with PBS containing 0.1% Tween 20 for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.[16]

  • Final Washes:

    • Wash three times with PBS containing 0.1% Tween 20 for 10 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Counterstain with a nuclear stain like DAPI if desired.

    • Mount with an anti-fade mounting medium.[13]

  • Imaging:

    • Image the sample as soon as possible using appropriate filter sets for your fluorophores. Store slides at 4°C in the dark.[16]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for Background Reduction

Reagent Working Concentration Purpose
Paraformaldehyde (PFA)4% in PBSFixation
Triton X-1000.1 - 0.25% in PBSPermeabilization
Sodium Borohydride0.1% in PBSQuenching of aldehyde-induced autofluorescence
Sudan Black B0.1% in 70% EthanolQuenching of lipofuscin autofluorescence
Normal Serum (from secondary host)5 - 10% in PBSBlocking non-specific antibody binding
Bovine Serum Albumin (BSA)1 - 5% in PBSBlocking non-specific antibody binding
Tween 20 or Triton X-1000.1% in wash/blocking buffersReducing non-specific hydrophobic interactions

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_background_reduction Background Reduction cluster_staining Immunostaining cluster_final Final Steps prep Sample Preparation (Perfusion/Fixation) antigen_retrieval Antigen Retrieval (if needed) prep->antigen_retrieval permeabilization Permeabilization antigen_retrieval->permeabilization quenching Autofluorescence Quenching permeabilization->quenching blocking Blocking quenching->blocking primary_ab Primary Antibody (anti-perlecan) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody (fluorophore-conjugated) wash1->secondary_ab wash2 Final Washes secondary_ab->wash2 counterstain Counterstaining (e.g., DAPI) wash2->counterstain mounting Mounting counterstain->mounting imaging Imaging mounting->imaging troubleshooting_logic cluster_controls Analyze Controls cluster_solutions Potential Solutions start High Background Observed unstained Unstained Control: High Background? start->unstained secondary_only Secondary Antibody Only: High Background? unstained->secondary_only No autofluorescence Issue: Autofluorescence - Quenching agents - Change fixative - Far-red fluorophore unstained->autofluorescence Yes nonspecific_secondary Issue: Non-specific Secondary Binding - Change blocking buffer - Titrate secondary Ab - Use pre-adsorbed secondary secondary_only->nonspecific_secondary Yes nonspecific_primary Issue: Non-specific Primary Binding - Titrate primary Ab - Increase wash stringency secondary_only->nonspecific_primary No

References

Technical Support Center: Optimizing Perlecan siRNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for perlecan siRNA transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guides

Problem: Low Transfection Efficiency or Poor this compound Knockdown

Low transfection efficiency is a common hurdle in siRNA experiments. Below is a step-by-step guide to troubleshoot and improve the knockdown of this compound.

1. Optimize siRNA Transfection Conditions

Multiple factors can influence the success of your siRNA transfection. It is crucial to optimize these for each new cell type and siRNA sequence.[1][2]

  • siRNA Concentration: The optimal siRNA concentration varies between cell types and target genes.[3] A typical starting range is 10-50 nM.[6] It is advisable to perform a titration to find the lowest effective concentration that maximizes knockdown while minimizing cytotoxicity.[2][3]

  • Transfection Reagent: The choice of transfection reagent is critical.[1] Use a reagent specifically designed for siRNA delivery.[6][7] Optimize the ratio of the transfection reagent to siRNA, as this can significantly impact efficiency.[8][9]

Experimental Workflow for Optimizing Transfection

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cluster_optimization Optimization A Seed cells at varying densities C Add complexes to cells A->C B Prepare siRNA-lipid complexes (varying siRNA & reagent concentrations) B->C D Incubate for optimized duration C->D E Assess cell viability (e.g., MTT assay) D->E F Quantify this compound knockdown (qPCR or Western Blot) D->F G Determine optimal conditions (high knockdown, low toxicity) E->G F->G

Caption: Workflow for optimizing siRNA transfection conditions.

2. Select an Alternative Delivery Method

If lipid-based transfection proves ineffective, especially for difficult-to-transfect cells like primary or suspension cells, consider alternative methods.[12][13]

  • Electroporation: This physical method uses an electrical pulse to create temporary pores in the cell membrane, allowing siRNA to enter.[12][14] It can be highly efficient for a wide variety of cell types, including those resistant to lipid-based methods.[12][14][15] However, optimization of parameters such as voltage, pulse duration, and buffer composition is crucial to maximize efficiency and cell viability.[14][15]

Comparison of siRNA Delivery Methods

Delivery MethodAdvantagesDisadvantagesBest Suited For
Lipid-Based Transfection Easy to use, high-throughput compatible, reproducible.[20]Lower efficiency in some primary and suspension cells, potential for cytotoxicity.[13][21]Commonly used cell lines (e.g., HeLa, HEK293), transient knockdown.[12]
Electroporation High efficiency in a wide range of cells, including difficult-to-transfect ones.[14][15]Can cause significant cell death if not optimized, requires specialized equipment.[22]Primary cells, stem cells, suspension cells.[12][13]
Viral Vectors High efficiency in virtually all cell types, allows for stable, long-term knockdown.[16][18]More complex and time-consuming protocol, potential for immunogenicity and insertional mutagenesis.[7][17]Hard-to-transfect cells, long-term studies, in vivo applications.[18]

3. Verify siRNA Quality and Design

The quality and design of your siRNA are paramount for successful gene silencing.

  • siRNA Sequence: Use a validated siRNA sequence whenever possible.[6] If designing your own, use at least two to four different siRNA sequences per target gene to ensure specificity and efficacy.[1] The G/C content should ideally be between 30-50%.[2]

Problem: High Cell Toxicity or Death Post-Transfection

Cell death after transfection can be caused by the delivery method itself or by off-target effects of the siRNA.

1. Minimize Transfection-Related Toxicity

  • Reduce Reagent and siRNA Concentration: High concentrations of both the transfection reagent and siRNA can be toxic to cells.[1][3] Titrate both to find the lowest effective concentrations.

  • Optimize Incubation Time: Limit the exposure of cells to the transfection complexes to the shortest effective time.[5]

  • Ensure Healthy Cell Culture: Only use healthy, actively growing cells for your experiments. Stressed or unhealthy cells are more susceptible to the toxic effects of transfection.[3][6]

2. Address Potential Off-Target Effects

Off-target effects occur when the siRNA unintentionally silences genes other than the intended target.[8]

  • Use the Lowest Effective siRNA Concentration: This is a key strategy to minimize off-target effects.[8]

  • Use Modified siRNAs: Chemically modified siRNAs can reduce off-target effects.[23]

  • Perform Rescue Experiments: To confirm that the observed phenotype is due to the specific knockdown of this compound, re-introduce a form of the this compound gene that is resistant to your siRNA and see if the original phenotype is restored.

Frequently Asked Questions (FAQs)

Q1: How do I confirm successful transfection of my siRNA?

A1: You can assess transfection efficiency using a few different methods:

  • Fluorescently Labeled siRNA: Transfect a fluorescently labeled control siRNA and visualize uptake using fluorescence microscopy.[1] This will give you a qualitative measure of how many cells have taken up the siRNA.

  • Western Blot: Measure the protein levels of this compound 48-96 hours post-transfection.[5] This confirms that the reduction in mRNA has led to a decrease in protein expression. Keep in mind that for stable proteins, it may take longer to see a significant decrease.[2]

Q2: What are the appropriate controls for a this compound siRNA experiment?

A2: Including proper controls is essential for interpreting your results accurately.

  • Negative Control: A non-silencing siRNA with a scrambled sequence that has no known homology to any gene in the organism you are studying.[1][2] This control helps to distinguish sequence-specific silencing from non-specific effects of the transfection process.

  • Mock Transfection: Cells treated with the transfection reagent alone (no siRNA).[2] This helps to assess the cytotoxicity of the transfection reagent.

  • Untreated Cells: Cells that have not been subjected to any treatment. This serves as a baseline for normal gene and protein expression levels.[2]

Q3: What is the function of this compound and what signaling pathways does it regulate?

A3: this compound is a large heparan sulfate (B86663) proteoglycan that is a key component of basement membranes and the extracellular matrix.[27][28] It plays a crucial role in tissue development, angiogenesis, and maintaining the structural integrity of tissues.[27][28] this compound can modulate the signaling of various growth factors, including fibroblast growth factors (FGFs) and vascular endothelial growth factor (VEGF), by binding to them through its heparan sulfate chains and presenting them to their receptors.[29][30][31]

This compound's Dual Role in Angiogenesis Signaling

G cluster_pro Pro-Angiogenic cluster_anti Anti-Angiogenic This compound This compound (Full-length) GF Growth Factors (e.g., VEGF, FGF) This compound->GF binds & presents Receptor Growth Factor Receptor GF->Receptor activates Signal_Pro Pro-Angiogenic Signaling Receptor->Signal_Pro Endorepellin Endorepellin (this compound C-terminal fragment) Integrin α2β1 Integrin Endorepellin->Integrin binds VEGFR2 VEGFR2 Endorepellin->VEGFR2 binds Signal_Anti Anti-Angiogenic Signaling Integrin->Signal_Anti inhibits VEGFR2->Signal_Anti inhibits

Caption: this compound's opposing roles in angiogenesis.

Experimental Protocols

General Protocol for Lipid-Based siRNA Transfection

This is a general protocol and should be optimized for your specific cell line and siRNA.

Materials:

  • Cells to be transfected

  • This compound siRNA and negative control siRNA (20 µM stock)

  • siRNA transfection reagent

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • Complete growth medium

  • Multi-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so they will be 50-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute the siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation. Do not vortex.

  • Transfection:

    • Add the siRNA-lipid complexes drop-wise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the optimized duration (typically 24-72 hours).

  • Analysis: After incubation, harvest the cells to analyze this compound mRNA or protein levels.

Protocol for Assessing this compound Knockdown by qPCR

Materials:

  • Transfected and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for this compound and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for this compound and the reference gene.

    • Run the reaction in a qPCR instrument.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of this compound mRNA in the transfected cells compared to the negative control.

References

Technical Support Center: Perlecan Knockout Mouse (Hspg2-/-)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with perlecan knockout (Hspg2-/-) mouse models. This compound is a crucial heparan sulfate (B86663) proteoglycan involved in the stabilization of the extracellular matrix and the regulation of growth factor signaling. Its absence leads to severe developmental defects and viability issues in mice.

Frequently Asked Questions (FAQs)

Q1: Why is the viability of our this compound knockout (Hspg2-/-) mouse colony so low?

A1: Complete knockout of the this compound gene (Hspg2) in mice is associated with high rates of embryonic and perinatal lethality.[1][2][3][4][5][6][7][8][9][10][11][12][13] This is an expected outcome due to the critical role of this compound in development. A significant percentage of homozygous null embryos die between embryonic day 10.5 (E10.5) and E12.5, while others perish shortly after birth.[1][3][12][13]

Q2: What are the most common reasons for the lethality observed in Hspg2-/- mice?

A2: The lethality in this compound knockout mice stems from severe developmental abnormalities affecting multiple organ systems. The primary causes of death are:

  • Cardiovascular Failure: Many embryos experience bleeding into the pericardial sac (hemopericardium).[3][5][8][9][12][13] This is due to the instability of basement membranes in blood vessels, which cannot withstand the mechanical stress of blood flow without this compound.[5][8]

  • Respiratory Failure: Newborn pups that survive gestation often die from respiratory distress.[2][5][6][8] This is a consequence of a severely underdeveloped and narrow thorax, which is part of a broader skeletal dysplasia.[4]

  • Cranial Defects: A notable portion of knockout embryos exhibit exencephaly (failure of the neural tube to close), which is a fatal condition.[4][5]

Q3: What are the expected phenotypic abnormalities in Hspg2-/- embryos and neonates?

A3: Researchers should expect a range of severe phenotypes in homozygous null mice. These include:

  • Skeletal Defects: This is one of the most prominent features, characterized by severe chondrodysplasia (abnormal cartilage development).[1][2][3][4][5][6][8][10][14][15][16] Specific skeletal abnormalities include:

    • Micromelia (shortened limbs) with broad and bowed long bones.[4]

    • Disorganized growth plates in long bones.[4][14]

    • Defective endochondral ossification (the process of bone formation from cartilage).[4][16]

    • Craniofacial abnormalities such as a flattened face and cleft palate.[4][14]

  • Cardiovascular Defects: Beyond the instability of blood vessels, there can be major abnormalities in the development of the heart's major outflow tracts.[6]

  • Cephalic Defects: In addition to exencephaly, there is generally defective development of the head.[4]

Troubleshooting Guides

Issue 1: Difficulty obtaining viable homozygous (Hspg2-/-) pups.
  • Problem: Very few or no live homozygous pups are found at birth.

  • Root Cause: High embryonic and perinatal lethality is inherent to the complete this compound knockout model.

  • Troubleshooting Steps:

    • Timed Pregnancies and Embryo Harvesting: To study the effects of this compound deficiency, it is recommended to set up timed pregnancies and harvest embryos at specific developmental stages (e.g., E10.5, E12.5, E14.5, E18.5) before the typical time of death. This allows for the analysis of organ development and the direct cause of lethality.

    • Genotyping of Embryos: Genotype harvested embryos to confirm the presence of homozygous nulls and to correlate genotypes with observed phenotypes.

    • Consider Alternative Models: For postnatal studies, consider using alternative models that circumvent the lethality of the full knockout:

      • Conditional Knockout Models: These models allow for the deletion of the this compound gene in specific tissues or at specific times, enabling the study of its function in adult animals.[17]

      • Hypomorphic Alleles: Mice with a significant reduction in this compound expression, but not a complete absence, may be viable and exhibit phenotypes that mimic human diseases like Schwartz-Jampel syndrome.[10][14][15][18][19] These models are invaluable for studying the postnatal roles of this compound.

Issue 2: Unexpectedly severe or variable phenotypes.
  • Problem: The severity of the observed phenotypes (e.g., extent of skeletal dysplasia, presence of exencephaly) varies between litters or even within the same litter.

  • Root Cause: The penetrance of certain this compound knockout phenotypes can be incomplete. For example, not all Hspg2-/- embryos develop exencephaly.[4] Genetic background of the mouse strain can also influence the severity and penetrance of the phenotype.

  • Troubleshooting Steps:

    • Maintain a Consistent Genetic Background: Ensure that the mouse colony is maintained on a pure and consistent genetic background by backcrossing to the desired inbred strain for multiple generations.

    • Increase Sample Size: To account for phenotypic variability, increase the number of litters and embryos analyzed to obtain statistically significant data.

    • Detailed Phenotypic Analysis: Conduct a thorough and standardized phenotypic analysis of all embryos and neonates to accurately document the range and frequency of observed abnormalities.

Data Presentation

Table 1: Survival Rates and Phenotypic Penetrance in this compound Knockout (Hspg2-/-) Mice

Developmental StageSurvival Rate of Hspg2-/-Key Phenotypes ObservedPenetrance of Key PhenotypesCitations
Embryonic Day 10.5 (E10.5)~60% of expected Mendelian ratioCephalic defects, pericardial hemorrhage~40% exhibit cephalic defects[4]
Embryonic Day 12.5 (E12.5)Significantly reduced from E10.5Pericardial hemorrhage, early signs of chondrodysplasiaHigh penetrance of cardiac issues[3][9]
At Birth (P0)Very low to noneSevere chondrodysplasia, narrow thorax, craniofacial abnormalitiesHigh penetrance of skeletal defects[2][4][6]

Note: Survival rates and penetrance can vary based on the specific knockout strategy and the genetic background of the mouse strain.

Experimental Protocols

Protocol 1: Timed Mating and Embryo Staging
  • Pairing: Set up timed matings by housing male and heterozygous female (Hspg2+/-) mice together overnight.

  • Plug Check: Check females for the presence of a vaginal plug the following morning. The day a plug is found is designated as embryonic day 0.5 (E0.5).

  • Embryo Harvesting: Euthanize the pregnant female at the desired embryonic stage (e.g., E12.5).

  • Dissection: Dissect the uterine horns and isolate the embryos.

  • Staging: Stage the embryos based on established morphological criteria to ensure developmental consistency.

  • Tissue Collection: Collect tissue samples (e.g., yolk sac or tail snip) for genotyping. The embryo can then be fixed for histological analysis or used for other assays.

Protocol 2: Genotyping of Embryos and Pups
  • DNA Extraction: Extract genomic DNA from the collected tissue sample using a standard DNA extraction kit or protocol.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using primers that flank the targeted region of the Hspg2 gene. Use a three-primer strategy (one forward primer and two reverse primers, or vice versa) to differentiate between the wild-type and knockout alleles in a single reaction.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The size of the resulting bands will indicate the genotype (wild-type, heterozygous, or homozygous knockout).

Visualizations

Signaling Pathway Diagram

Perlecan_Signaling This compound This compound (HSPG2) GF Growth Factors (FGF, VEGF) This compound->GF Binds/Sequesters Receptor Growth Factor Receptors (FGFR, VEGFR) This compound->Receptor Co-receptor function ECM Extracellular Matrix (Collagen IV, Laminin) This compound->ECM Stabilizes GF->Receptor Activates Cell Cell Receptor->Cell Intracellular Signaling Angiogenesis Angiogenesis Cell->Angiogenesis Promotes Chondrogenesis Chondrogenesis Cell->Chondrogenesis Promotes BM Basement Membrane Integrity ECM->BM Structural Component

Caption: this compound's role in growth factor signaling and ECM stability.

Experimental Workflow Diagram

Knockout_Mouse_Workflow start Start: Hspg2+/- x Hspg2+/- Mating timed_preg Timed Pregnancies start->timed_preg harvest Harvest Embryos at E10.5-E18.5 timed_preg->harvest genotype Genotype Embryos/Pups harvest->genotype phenotype Phenotypic Analysis (Gross Morphology, Histology) harvest->phenotype data Data Analysis (Survival curves, Phenotype frequency) genotype->data phenotype->data end Conclusion data->end

Caption: Workflow for analyzing this compound knockout mouse viability.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Issue: Low/No Viable Hspg2-/- Pups cause1 Expected Lethality? start->cause1 Yes cause2 Unexpectedly Severe Phenotype? start->cause2 No solution1 Action: Harvest Embryos, Use Alternative Models cause1->solution1 Yes solution2 Action: Check Genetic Background, Increase Sample Size cause2->solution2 Yes

Caption: Troubleshooting logic for this compound knockout viability issues.

References

Technical Support Center: Preventing Perlecan Degradation During Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of perlecan during protein extraction experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to degradation during protein extraction?

This compound is one of the largest known proteins, with a core protein of approximately 469 kDa and a complex, multi-domain structure.[1] This large size and its role as a central organizing molecule in the extracellular matrix (ECM) and basement membranes make it a natural target for numerous proteases involved in tissue remodeling.[1][2] When cells are lysed during protein extraction, these endogenous proteases are released from their compartments and can rapidly cleave the susceptible this compound core protein.[3]

Key proteases responsible for this compound degradation include:

  • Matrix Metalloproteinases (MMPs) , such as MMP-2, which are known to degrade basement membrane components.[1][4]

  • Cathepsins (e.g., Cathepsin S and L), which act on the core protein.[1][2][5]

  • Heparanase , which specifically cleaves the heparan sulfate (B86663) side chains, releasing bound growth factors.[1]

  • Other proteases like plasmin and stromelysin can also digest the protein core.[6]

cluster_this compound This compound Core Protein (~469 kDa) cluster_Proteases Endogenous Proteases (Released during Lysis) This compound Domain I (HS Chains) Domain II Domain III Domain IV Domain V (Endorepellin) MMPs MMPs (e.g., MMP-2) MMPs->this compound:f4 Cleave C-Terminus Cathepsins Cathepsins (S, L) Cathepsins->this compound:f4 Cleave Core Protein Heparanase Heparanase Heparanase->this compound:f0 Cleave HS Chains Plasmin Plasmin / Stromelysin Plasmin->this compound:f1 Digest Core Protein Start 1. Harvest Tissue Mince 2. Mince Tissue (~1mm³) on Ice Start->Mince PrepareBuffer 3. Prepare Extraction Buffer (4M GuHCl + Protease Inhibitors) Mince->PrepareBuffer Extract1 4. First Extraction (10 vol, 4°C, 8-24h) Mince->Extract1 PrepareBuffer->Extract1 Centrifuge1 5. Centrifuge (4,000 x g) Collect Supernatant (Extract 1) Extract1->Centrifuge1 Extract2 6. Second Extraction of Pellet (5 vol, 4°C, 12-16h) Centrifuge1->Extract2 Combine 8. Combine Extracts 1 & 2 Centrifuge1->Combine Supernatant 1 Centrifuge2 7. Centrifuge (4,000 x g) Collect Supernatant (Extract 2) Extract2->Centrifuge2 Centrifuge2->Combine Supernatant 2 Purify 9. Downstream Purification (e.g., Chromatography) Combine->Purify End Intact this compound Purify->End Start Degradation Observed in Western Blot CheckInhibitors Is your protease inhibitor cocktail comprehensive? Start->CheckInhibitors CheckEDTA Does it include a metalloprotease inhibitor (e.g., 5-25 mM EDTA)? CheckInhibitors->CheckEDTA Yes CheckInhibitors->CheckEDTA No CheckFreshness Was PMSF/AEBSF added fresh before lysis? CheckEDTA->CheckFreshness Yes Sol_AddEDTA Action: Add EDTA or another metalloprotease inhibitor. CheckEDTA->Sol_AddEDTA No CheckConcentration Is inhibitor concentration sufficient? CheckFreshness->CheckConcentration Yes Sol_AddFresh Action: Always add serine protease inhibitors immediately before use. CheckFreshness->Sol_AddFresh No CheckTemp Were all steps performed strictly at 4°C or on ice? CheckConcentration->CheckTemp Yes Sol_IncreaseConc Action: Try a 2-3x concentration of the inhibitor cocktail. CheckConcentration->Sol_IncreaseConc No CheckSpeed Was the process from lysis to analysis rapid? CheckTemp->CheckSpeed Yes Sol_MaintainTemp Action: Pre-chill all buffers, tubes, and centrifuges. Work on ice. CheckTemp->Sol_MaintainTemp No Sol_SpeedUp Action: Minimize delays. Freeze samples in aliquots if stopping. CheckSpeed->Sol_SpeedUp No Sol_ConsiderOther Problem likely resolved. If not, consider mechanical shearing or endogenous sample degradation. CheckSpeed->Sol_ConsiderOther Yes

References

Technical Support Center: Selecting the Best Primary Antibody for Perlecan Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for perlecan detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal primary antibody for your experiments and to offer troubleshooting support for common issues encountered during this compound detection.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a primary antibody for this compound detection?

A1: When selecting a primary antibody for detecting this compound, a large and complex heparan sulfate (B86663) proteoglycan, several factors should be considered to ensure the success of your experiment. First, confirm that the antibody is validated for your specific application, such as immunohistochemistry (IHC), Western Blotting (WB), or ELISA. The clonality of the antibody is another important consideration; monoclonal antibodies offer high specificity to a single epitope, while polyclonal antibodies can recognize multiple epitopes, which may enhance signal but could also increase the risk of non-specific binding. Additionally, the immunogen used to generate the antibody can be critical. For instance, some antibodies are raised against specific domains of the this compound protein.[1] Finally, review the available data for the antibody, including images and citations in peer-reviewed publications, to assess its performance and reliability.

Q2: Should I choose a monoclonal or polyclonal antibody for this compound detection?

A2: The choice between a monoclonal and polyclonal antibody depends on the experimental requirements. A monoclonal antibody, such as the A7L6 or 7B5 clones, provides high specificity and batch-to-batch consistency, which is ideal for quantitative and comparative studies.[1][2] Polyclonal antibodies, on the other hand, are a heterogeneous mixture of antibodies that can bind to multiple epitopes on the this compound molecule. This can be advantageous for applications where signal amplification is needed, but it may also lead to higher background staining.

Q3: How does the large size and complex nature of this compound affect its detection?

A3: this compound is a large proteoglycan with a core protein of over 400 kDa and extensive glycosaminoglycan side chains.[3] Its size can present challenges in techniques like Western Blotting, where efficient transfer to the membrane is crucial. The heavy glycosylation can also mask antibody epitopes. Some antibodies, like clone A7L6, recognize an epitope that is not sensitive to heparinase treatment, which can be an advantage.[1][4] For immunohistochemistry, the extracellular matrix localization of this compound requires good tissue permeabilization to allow antibody access.

Antibody Comparison Tables

To facilitate the selection of a suitable primary antibody for your needs, the following tables summarize the key features of several commercially available antibodies for this compound detection.

Table 1: Monoclonal Antibodies for this compound Detection

Clone Host Species Isotype Validated Applications Species Reactivity Immunogen Supplier Examples
A7L6 RatIgG2aWB, IHC-P, IHC-Fr, IP, ICC/IFHuman, Mouse, Rat, Bovine, Fish, PigMurine EHS laminin (B1169045) preparation[3][5]Millipore (MAB1948P)[1], Santa Cruz Biotechnology (sc-33707)[5], Abcam (ab2501)
7B5 MouseIgG1WB, IHC-P, ICC/IF, ELISAHumanRecombinant this compound domain III[2]Thermo Fisher Scientific (13-4400)[2][6]
E-6 MouseIgG1 κWB, IP, IF, IHC-P, ELISAHumanAmino acids 4092-4391 of human this compound[7]Santa Cruz Biotechnology (sc-377219)[7][8]
A76 MouseIgG1WB, ELISA, IHC-P, IHC-Fr, IPHuman, Bovine, SheepCell preparation containing this compoundAbcam (ab26265)

Table 2: Polyclonal Antibodies for this compound Detection

Catalog # Example Host Species Validated Applications Species Reactivity Immunogen Supplier Examples
sc-25848 (H-300) RabbitWB, IP, IF, IHC-P, ELISAHuman, Mouse, RatAmino acids 4092-4391 of human this compoundSanta Cruz Biotechnology[9]

Table 3: ELISA Kits for this compound Detection

Kit Name/Catalog # Assay Type Sample Types Sensitivity Range Supplier
Human HSPG2 SimpleStep ELISA® Kit (ab274393) Sandwich ELISASerum, Plasma (Citrate, EDTA, Heparin)47.215 pg/mL[10]109.38 - 7000 pg/mL[10]Abcam[10]
Human Heparan Sulfate Proteoglycan 2/Perlecan ELISA Kit (A76725) Sandwich ELISASerum, Plasma, Tissue Homogenates<0.375 ng/mlN/AAntibodies.com[11]
Human Endorepellin/Perlecan/Heparan Sulfate Proteoglycan - Ready-To-Use ELISA Kit (NBP3-31898) Sandwich ELISASerum, Plasma, Tissue Homogenates49 pg/mL (lot dependent)[12]125 - 8000 pg/mL (lot dependent)[12]Novus Biologicals[12]

Detailed Experimental Protocols

Below are detailed protocols for common applications used in this compound detection. These are general guidelines and may require optimization for your specific experimental conditions.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections (IHC-P)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Hydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (B145695) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval (HIER) is often recommended for this compound.

    • Immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized, but a common starting point is 10-20 minutes at 95-100°C.

    • Allow slides to cool down in the buffer for at least 20 minutes at room temperature.[13]

  • Blocking:

    • Wash slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

    • To block endogenous peroxidase activity (for chromogenic detection), incubate sections in 3% hydrogen peroxide for 10-15 minutes.[14]

    • Wash with buffer.

    • Incubate sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation:

    • Dilute the primary anti-perlecan antibody to its optimal concentration in a suitable antibody diluent (e.g., PBS with 1% BSA).

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash slides extensively with wash buffer.

    • Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.

    • Wash slides.

    • If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent for 30-60 minutes.

    • Wash slides.

    • Develop the signal with a suitable chromogen substrate (e.g., DAB).

    • Stop the reaction by rinsing with water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through graded ethanol solutions and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blot (WB) Protocol for this compound Detection
  • Sample Preparation:

    • For cell lysates, wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[16]

    • For tissue samples, homogenize the tissue in lysis buffer on ice.[17]

    • Centrifuge the lysate to pellet debris and collect the supernatant.

    • Determine the protein concentration using a protein assay (e.g., BCA).

  • SDS-PAGE:

    • Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of protein per lane on a low-percentage polyacrylamide gel (e.g., 4-12% gradient gel) to resolve the high molecular weight this compound.[18]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. Due to this compound's large size, an overnight wet transfer at 4°C is recommended for efficient transfer.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-perlecan antibody in the blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane as described above.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Troubleshooting Guide

Issue 1: Weak or No Staining in IHC/IF

  • Question: I am not getting any signal, or the signal is very weak in my immunohistochemistry experiment. What could be the problem?

  • Answer:

    • Antibody Concentration: The primary antibody concentration may be too low. Perform a titration to determine the optimal concentration.[19]

    • Antigen Retrieval: Inadequate antigen retrieval can prevent the antibody from accessing its epitope. Optimize the HIER method, including the buffer pH, temperature, and incubation time.

    • Antibody Compatibility: Ensure your primary antibody is validated for the application and the species you are working with.[19]

    • Secondary Antibody: Confirm that the secondary antibody is compatible with the primary antibody's host species and isotype.[19]

    • Tissue Fixation: Over-fixation of the tissue can mask the epitope. Ensure the fixation time was appropriate.

Issue 2: High Background Staining in IHC/IF

  • Question: My IHC slides have high background staining, which is obscuring the specific signal. How can I reduce it?

  • Answer:

    • Blocking: Insufficient blocking is a common cause of high background. Ensure you are using an appropriate blocking buffer (e.g., normal serum from the secondary antibody's host species) and that the incubation time is sufficient.[19]

    • Antibody Concentration: The primary or secondary antibody concentration might be too high. Try reducing the concentration of both.

    • Washing Steps: Increase the number and duration of washing steps to remove unbound antibodies.

    • Endogenous Peroxidase/Biotin: If using a peroxidase-based detection system, ensure endogenous peroxidase activity is quenched.[14] For biotin-based systems, block for endogenous biotin.[14]

    • Tissue Autofluorescence (for IF): Some tissues exhibit autofluorescence. You can use a commercial autofluorescence quenching reagent or try a different fluorophore.[20]

Issue 3: Non-specific Bands or Smear in Western Blot

  • Question: I am seeing multiple non-specific bands or a high molecular weight smear in my Western blot for this compound. What could be the cause?

  • Answer:

    • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Check the antibody's datasheet for specificity information.

    • Protein Degradation: this compound is susceptible to degradation. Ensure that protease inhibitors are included in your lysis buffer and that samples are kept cold.

    • Protein Aggregation: The high molecular weight of this compound can lead to aggregation. Ensure complete denaturation of the sample before loading.

    • Transfer Issues: Inefficient transfer of a high molecular weight protein like this compound can result in a smear. Optimize your transfer conditions (e.g., longer transfer time, lower voltage).

    • Blocking and Washing: Inadequate blocking or washing can lead to non-specific antibody binding. Increase the duration and stringency of these steps.

Visualized Workflows and Decision Making

The following diagrams, created using the DOT language for Graphviz, illustrate key decision-making processes and experimental workflows for this compound detection.

Caption: Decision workflow for selecting a primary antibody for this compound detection.

IHCTroubleshooting Start IHC Experiment Start Result Evaluate Staining Result Start->Result WeakNoSignal Weak or No Signal Result->WeakNoSignal Issue HighBg High Background Result->HighBg Issue GoodSignal Good Signal Result->GoodSignal Success CheckAbConc Optimize Antibody Concentration (Titration) WeakNoSignal->CheckAbConc CheckBlocking Improve Blocking Step (serum, duration) HighBg->CheckBlocking End Experiment Successful GoodSignal->End CheckAR Optimize Antigen Retrieval (pH, time) CheckAbConc->CheckAR CheckWashing Increase Washing Steps/Duration CheckBlocking->CheckWashing CheckWashing->CheckAbConc

Caption: Troubleshooting workflow for common issues in this compound immunohistochemistry.

References

Technical Support Center: Optimizing Perlecan Expression in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for maximizing perlecan expression.

Frequently Asked Questions (FAQs)

Q1: Which factors primarily influence this compound expression in cell culture?

A1: this compound expression is a complex process influenced by a combination of chemical and physical cues in the cellular microenvironment. Key factors include:

  • Growth Factors and Cytokines: Soluble factors, particularly members of the Transforming Growth-Factor-beta (TGF-β), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF) families, are potent regulators of this compound gene expression.[1]

  • Mechanical Stress: Mechanical forces, such as shear stress and cyclic strain, can significantly upregulate this compound expression, especially in cell types like chondrocytes and endothelial cells.[2][3]

  • Cell Density: The confluence of the cell culture can impact this compound expression, with some growth factors showing density-dependent effects.[1]

  • Basal Media and Supplements: The composition of the culture medium, including the type of basal medium and the concentration of supplements like Fetal Bovine Serum (FBS), plays a crucial role.

  • Extracellular Matrix (ECM) Composition: The substrate on which cells are cultured can influence their behavior and gene expression, including that of this compound.

Q2: Which signaling pathways are central to the regulation of this compound expression?

A2: Several key signaling pathways converge to regulate the transcription of the this compound gene (HSPG2). The most well-documented include:

  • TGF-β Signaling: TGF-β ligands bind to their receptors, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate target gene expression, including this compound.

  • FGF Signaling: Fibroblast Growth Factor 2 (FGF2) can induce this compound expression.[1] This often involves the activation of receptor tyrosine kinases and downstream pathways such as the MAPK/ERK pathway.

  • VEGF Signaling: Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A165, can stimulate this compound expression in certain cell types like endothelial cells.[4]

Q3: What is a typical starting concentration for growth factors like TGF-β1, FGF2, and VEGF to stimulate this compound expression?

A3: Optimal concentrations are cell-type dependent and should be determined empirically. However, based on published studies, here are some suggested starting points for optimization:

Growth FactorRecommended Starting ConcentrationTarget Cell Type (Example)
TGF-β11 ng/mLChondrocytes, Fibroblasts
FGF210-50 ng/mLEndothelial Cells
VEGF-A16520 nMEndothelial Cells

Q4: How does serum concentration in the culture medium affect this compound expression?

A4: Fetal Bovine Serum (FBS) is a complex mixture of growth factors, hormones, and other proteins that can significantly influence this compound expression. While higher concentrations of FBS (e.g., 10%) can support robust cell growth, they may also contain factors that either stimulate or inhibit this compound expression, potentially masking the effects of exogenously added growth factors. For controlled experiments aimed at studying the effect of specific growth factors, reducing the serum concentration (e.g., to 1% FBS) or using serum-free media is often recommended.[5] However, some cell lines may require a certain level of serum for viability and optimal protein production.

Troubleshooting Guides

Low this compound Yield
Potential Cause Recommended Solution
Suboptimal Growth Factor Concentration Perform a dose-response experiment to determine the optimal concentration of the chosen growth factor (e.g., TGF-β1, FGF2) for your specific cell type. Start with a broad range and narrow it down based on results.
Inappropriate Cell Density Optimize the cell seeding density. Some cells require high density for maximal this compound expression in response to growth factors.[1] Test a range of seeding densities to find the optimum for your experimental setup.
Inadequate Incubation Time Conduct a time-course experiment to identify the peak of this compound expression following stimulation. The optimal duration can vary from hours to days depending on the cell type and stimulus.
Basal Medium Not Optimized Test different basal media (e.g., DMEM, DMEM/F12, RPMI-1640) to see which supports the highest this compound expression for your cells. Media with higher glucose concentrations may be beneficial for some cell types.[5]
Serum Inhibition or Interference If using serum-containing media, try reducing the serum concentration or switching to a serum-free formulation to eliminate confounding factors.[5][6] If cells require serum for viability, consider using a lower percentage (e.g., 1-2%) during the stimulation phase.
Poor Cell Health Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. Stressed or senescent cells may not respond optimally to stimuli.
Inefficient Protein Extraction Use a lysis buffer optimized for extracellular matrix proteins. Include protease inhibitors to prevent this compound degradation.[7]
Analysis of this compound Expression (Western Blotting)
Problem Potential Cause Recommended Solution
Weak or No Signal Low abundance of this compound in the sample.Increase the amount of protein loaded onto the gel. Consider concentrating your sample.
Insufficient primary antibody concentration.Increase the concentration of the primary antibody and/or extend the incubation time (e.g., overnight at 4°C).[7][8]
Inefficient protein transfer.Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer conditions (time, voltage) for a large protein like this compound.[9][10]
High Background Inadequate blocking.Increase blocking time and/or use a different blocking agent (e.g., 5% non-fat milk or BSA).[7][8][11]
Primary or secondary antibody concentration too high.Reduce the concentration of the antibodies. Perform a titration to find the optimal dilution.[8]
Insufficient washing.Increase the number and duration of washing steps.[10]
Non-specific Bands Antibody cross-reactivity.Use a more specific primary antibody. Ensure the antibody has been validated for your application.
Protein degradation.Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[7]

Key Experimental Protocols

Protocol 1: Stimulation of this compound Expression in Chondrocytes using TGF-β1
  • Cell Seeding: Seed primary chondrocytes or a chondrocytic cell line (e.g., ATDC5) in 6-well plates at a density of 2 x 10^5 cells/well in your preferred basal medium (e.g., DMEM/F12) supplemented with 10% FBS.[12]

  • Cell Attachment: Allow cells to attach and grow to 80-90% confluency.

  • Serum Starvation (Optional but Recommended): To reduce background stimulation from serum, aspirate the growth medium and replace it with a low-serum medium (e.g., 1% FBS) for 12-24 hours.

  • TGF-β1 Stimulation: Prepare fresh stimulation medium containing TGF-β1 at the desired concentration (e.g., a range of 0.1, 1, and 10 ng/mL for optimization) in a low-serum medium.

  • Incubation: Replace the medium in each well with the TGF-β1 stimulation medium. Incubate for 24-48 hours.

  • Sample Collection:

    • For RNA analysis (qPCR): Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.

    • For protein analysis (Western Blot): Lyse the cells using a RIPA buffer supplemented with protease inhibitors. Collect the cell lysate for analysis.

Protocol 2: Application of Mechanical Stretch to Upregulate this compound
  • Cell Seeding: Seed cells (e.g., fibroblasts or smooth muscle cells) on flexible silicone membranes (e.g., Flexcell plates) coated with an appropriate ECM protein (e.g., collagen I).

  • Cell Growth: Culture the cells until they reach near confluency.

  • Mechanical Stretching: Place the culture plates on a cyclic strain device. Apply cyclic stretching at a defined frequency and amplitude (e.g., 1 Hz at 10-15% elongation).

  • Duration: Continue the mechanical stimulation for a predetermined period (e.g., 24-72 hours).

  • Sample Analysis: Following the stretching regimen, harvest the cells for RNA or protein analysis to quantify the change in this compound expression.

Signaling Pathways and Experimental Workflow Diagrams

TGF_beta_Signaling_Pathway cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex HSPG2_gene HSPG2 Gene (this compound) Smad_complex->HSPG2_gene Activates Transcription Nucleus Nucleus Perlecan_mRNA This compound mRNA HSPG2_gene->Perlecan_mRNA Perlecan_protein This compound Protein Perlecan_mRNA->Perlecan_protein Translation

Caption: TGF-β signaling pathway leading to this compound expression.

Experimental_Workflow start Start: Cell Culture Optimization cell_seeding 1. Cell Seeding (Optimize Density) start->cell_seeding culture_conditions 2. Culture to Desired Confluency cell_seeding->culture_conditions stimulation 3. Apply Stimulus (e.g., Growth Factor, Mechanical Stretch) culture_conditions->stimulation incubation 4. Incubate for Optimized Duration stimulation->incubation sample_collection 5. Sample Collection (RNA or Protein) incubation->sample_collection analysis 6. Analysis of this compound Expression (qPCR, Western Blot) sample_collection->analysis troubleshooting Troubleshooting analysis->troubleshooting Suboptimal Results end End: Optimized this compound Expression analysis->end Optimal Results troubleshooting->start Re-optimize

Caption: General workflow for optimizing this compound expression.

References

troubleshooting inconsistent results in perlecan functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Perlecan Functional Assays

This guide provides troubleshooting advice and detailed protocols for researchers encountering inconsistent results in functional assays involving the proteoglycan this compound (HSPG2).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound functional assays in a question-and-answer format.

Cell Adhesion Assays

Question 1: Why am I observing low or inconsistent cell adhesion to my this compound-coated surfaces?

Possible Causes & Solutions:

  • Improper Coating: The concentration of this compound may be suboptimal, or the protein may not have adsorbed correctly to the plate surface.

    • Solution: Ensure the this compound solution is properly thawed and handled to avoid degradation. Perform a titration experiment to determine the optimal coating concentration for your specific cell type (typically ranging from 1-10 µg/mL). Ensure plates are incubated for a sufficient time (e.g., overnight at 4°C or 2 hours at 37°C) and that the surface is not allowed to dry out.

  • Cell Viability and Passage Number: Cells may have low viability or may be at a high passage number, which can alter their adhesive properties.

    • Solution: Always use cells with high viability (>95%) and maintain a consistent, low passage number for your experiments.

  • Blocking Inefficiency: If a blocking agent (like BSA) is used, incomplete blocking can lead to non-specific binding, while over-blocking can mask the this compound.

    • Solution: Ensure the blocking step is performed after coating with this compound and before adding cells. The concentration and incubation time of the blocking agent should be optimized.

Question 2: My negative control (e.g., BSA-coated well) shows high background cell adhesion. What's wrong?

Possible Causes & Solutions:

  • Cell Clumping: If cells are clumping before they are plated, they can settle non-specifically onto the surface.

    • Solution: Ensure you have a single-cell suspension before plating. Gently triturate the cell suspension and visually inspect for clumps.

  • Presence of Serum: Serum contains attachment factors (like fibronectin and vitronectin) that can adsorb to the surface and promote adhesion.

    • Solution: Perform adhesion assays under serum-free conditions. If cells require factors for survival, use a defined, serum-free medium.

Cell Proliferation Assays (e.g., MTT, BrdU)

Question 3: I am not seeing the expected pro-proliferative effect of this compound on my cells.

Possible Causes & Solutions:

  • Suboptimal this compound Concentration: The concentration of soluble this compound or the density of coated this compound may not be optimal for stimulating proliferation.

    • Solution: Test a range of this compound concentrations to find the optimal dose for your specific cell type and experimental conditions.

  • Co-factor Dependency: this compound often enhances proliferation by binding and presenting growth factors (like FGF2 or PDGF) to their receptors. The basal medium may lack these essential co-factors.

    • Solution: Ensure your experimental medium contains the necessary growth factors that this compound is known to interact with to promote proliferation in your cell type. You may need to add a low, suboptimal concentration of the relevant growth factor to observe this compound's enhancing effect.

  • Cell Seeding Density: If cells are seeded too sparsely, they may not proliferate well. If seeded too densely, they may experience contact inhibition, masking any pro-proliferative effects.

    • Solution: Optimize the initial cell seeding density to ensure cells are in a logarithmic growth phase during the assay period.

Angiogenesis (Tube Formation) Assays

Question 4: My endothelial cells are not forming robust tubular networks on the this compound-containing matrix.

Possible Causes & Solutions:

  • Matrix Composition: The composition and thickness of the basement membrane extract (e.g., Matrigel) are critical. This compound's effect can be masked if the matrix itself is too rich.

    • Solution: Use a growth factor-reduced matrix to better isolate the effect of exogenously added this compound. Optimize the thickness of the gel; if it's too thick, cells may migrate downwards rather than forming networks on the surface.

  • Cell Health: Endothelial cells (like HUVECs) are sensitive. High passage numbers can lead to a loss of tube-forming capacity.

    • Solution: Use low-passage endothelial cells for all tube formation assays. Ensure they are healthy and not overly confluent before starting the experiment.

  • Incorrect this compound Concentration: Too little this compound may not be sufficient to stimulate angiogenesis, while excessively high concentrations can sometimes be inhibitory.

    • Solution: Perform a dose-response experiment with this compound to determine the optimal concentration for promoting tube formation in your specific assay setup.

Quantitative Data Summary

The following tables provide example quantitative data for comparison. Actual results will vary based on cell type, this compound source, and specific experimental conditions.

Table 1: Example Cell Adhesion Results

Coated Substrate Cell Type Adherent Cells (%) (Mean ± SD)
BSA (1%) HUVEC 8 ± 3%
This compound (5 µg/mL) HUVEC 65 ± 8%

| Fibronectin (10 µg/mL) | HUVEC | 85 ± 5% |

Table 2: Example Cell Proliferation Results (72h)

Treatment Condition Cell Type Fold Change in Cell Number (vs. Serum-Free)
Serum-Free Medium Fibroblast 1.0
Soluble this compound (2 µg/mL) Fibroblast 1.2 ± 0.2
FGF2 (1 ng/mL) Fibroblast 1.8 ± 0.3

| this compound (2 µg/mL) + FGF2 (1 ng/mL) | Fibroblast | 3.5 ± 0.5 |

Table 3: Example Tube Formation Assay Results (6h)

Condition Cell Type Total Tube Length (µm/field) (Mean ± SD)
Matrigel Only HUVEC 1200 ± 150
Matrigel + this compound (5 µg/mL) HUVEC 2500 ± 200

| Matrigel + VEGF (20 ng/mL) | HUVEC | 3100 ± 250 |

Detailed Experimental Protocols

Protocol 1: this compound Coating of Culture Plates
  • Preparation: Thaw frozen this compound aliquots on ice. Dilute this compound to the desired final concentration (e.g., 5 µg/mL) in sterile, ice-cold PBS.

  • Coating: Add a sufficient volume of the diluted this compound solution to each well to completely cover the surface (e.g., 50 µL for a 96-well plate).

  • Incubation: Incubate the plates overnight at 4°C in a humidified chamber or for 2 hours at 37°C.

  • Washing: Gently aspirate the coating solution. Wash the wells twice with sterile PBS to remove any unbound protein. Be careful not to scratch the surface.

  • Blocking (Optional): If necessary, block non-specific binding by adding a solution of 1% heat-inactivated BSA in PBS and incubating for 30-60 minutes at 37°C.

  • Final Wash: Wash the wells once more with sterile PBS before adding the cell suspension. Do not let the surface dry out.

Protocol 2: Cell Adhesion Assay
  • Plate Coating: Coat wells with this compound as described in Protocol 1. Include positive (e.g., fibronectin) and negative (e.g., BSA) controls.

  • Cell Preparation: Harvest cells and wash them once with serum-free medium to remove residual serum proteins. Resuspend cells in serum-free medium to the desired concentration (e.g., 1 x 10^5 cells/mL).

  • Plating: Add 100 µL of the cell suspension to each well of the coated 96-well plate.

  • Incubation: Incubate for a short period (e.g., 30-90 minutes) at 37°C in a CO2 incubator. The optimal time should be determined empirically to allow for attachment but minimize proliferation.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells. The force and method of washing should be consistent across all wells.

  • Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye like Crystal Violet, lysing the cells, and reading the absorbance on a plate reader. Alternatively, a fluorescence-based assay (e.g., Calcein-AM staining) can be used.

Protocol 3: Endothelial Cell Tube Formation Assay
  • Matrix Preparation: Thaw growth factor-reduced basement membrane extract (BME), such as Matrigel, on ice overnight. Keep all tips and plates cold.

  • Plate Coating: Add 50 µL of cold, liquid BME to each well of a pre-chilled 96-well plate. If testing soluble this compound, mix it into the BME before plating.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

  • Cell Seeding: Harvest low-passage endothelial cells (e.g., HUVECs) and resuspend them in basal medium (e.g., EBM-2) containing any test substances (e.g., soluble this compound, VEGF as a positive control).

  • Incubation: Seed 1.5-2.0 x 10^4 cells onto the surface of the gel in a 100 µL volume. Incubate for 4-18 hours at 37°C.

  • Visualization & Analysis: Monitor tube formation at regular intervals using a light microscope. Capture images and quantify angiogenic parameters such as total tube length, number of junctions, and number of loops using software like ImageJ with the Angiogenesis Analyzer plugin.

Visualizations & Diagrams

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase prep_reagent Prepare this compound (Thaw, Dilute) coating Coat Plate Surface (this compound, Controls) prep_reagent->coating prep_cells Culture & Harvest Cells (Low Passage, High Viability) seeding Seed Cells onto Surface (Optimized Density) prep_cells->seeding blocking Block Non-specific Sites (e.g., BSA) coating->blocking blocking->seeding incubation Incubate (Assay-specific Time/Conditions) seeding->incubation wash Wash to Remove Non-adherent/Unbound Cells incubation->wash quantify Quantify Outcome (Staining, Imaging, etc.) wash->quantify analyze Analyze & Compare Data (vs. Controls) quantify->analyze

Caption: General workflow for a typical this compound functional assay.

perlecan_fgf_signaling cluster_membrane Cell Membrane PLN This compound (HSPG2) on Cell Surface FGFR FGF Receptor (FGFR) PLN->FGFR Presents FGF2 to FGF FGF2 FGF->PLN Binds to HS Chains FGF->FGFR Low Affinity Signal Downstream Signaling (MAPK/ERK Pathway) FGFR->Signal Dimerization & Activation Response Cell Proliferation & Survival Signal->Response

Caption: this compound enhances FGF2 signaling by binding and presenting it to its receptor.

perlecan_angiogenesis PLN This compound in Extracellular Matrix EC Endothelial Cell PLN->EC Provides Scaffold Migration Cell Migration & Adhesion PLN->Migration Promotes VEGF VEGF VEGF->PLN Binds & Sequesters VEGF->Migration Promotes Integrin Integrins (e.g., α2β1) Integrin->PLN Binds to Tube Tube Formation Migration->Tube

Perlecan Knockdown Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming perlecan knockdown efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm this compound knockdown?

A1: The most common and reliable methods to confirm this compound knockdown are:

  • Quantitative Real-Time PCR (qPCR): To measure the reduction in this compound (HSPG2) mRNA levels.[1][2][3][4]

  • Western Blotting: To detect the decrease in this compound protein expression.[5][6]

  • Immunofluorescence (IF) / Immunocytochemistry (ICC): To visualize the reduction of this compound protein in the extracellular matrix or within cells.[7][8]

  • Functional Assays: To assess the phenotypic consequences of this compound knockdown, such as altered cell mechanics or changes in downstream signaling.[7][9]

Q2: How do I choose the right method for my experiment?

A2: The choice of method depends on your experimental goals:

  • For a direct and quantitative measure of target engagement by siRNA or shRNA, qPCR is the most direct method as it measures the degradation of the target mRNA.[3]

  • If you need to understand the spatial distribution and localization of this compound and visualize the knockdown effect in situ, immunofluorescence is the preferred method.[7][8]

  • To demonstrate the biological consequence of the knockdown, functional assays are crucial.[7][9]

Q3: What level of knockdown is considered successful?

A3: A knockdown of 70% or greater at the mRNA level is generally considered effective for functional analysis.[2] However, the required efficiency can vary depending on the biological question and the abundance and turnover rate of the this compound protein. Some studies have reported successful phenotypic changes with around 50% reduction in protein or mRNA levels.[4]

Q4: How soon after transfection/transduction should I assess knockdown?

A4: The optimal time point for assessing knockdown varies:

  • mRNA levels (qPCR): Typically assessed 24-72 hours post-transfection.[1][4]

Troubleshooting Guides

Quantitative Real-Time PCR (qPCR)

Issue: Low or no knockdown of this compound mRNA detected.

Possible Cause Troubleshooting Step
Suboptimal siRNA/shRNA design Test at least 2-3 different siRNA/shRNA sequences targeting different regions of the this compound transcript.[10][11]
Inefficient transfection/transduction Optimize the delivery method. Use a positive control (e.g., siRNA for a housekeeping gene) and a negative control to assess transfection efficiency.[3] Titrate the concentration of the siRNA/shRNA and the transfection reagent.[10]
Incorrect primer/probe design Ensure qPCR primers are specific to this compound (HSPG2) and span an exon-exon junction to avoid amplifying genomic DNA. Validate primer efficiency.
RNA degradation Use an RNase-free workflow and check RNA integrity (e.g., using a Bioanalyzer) before reverse transcription.
Incorrect timing of analysis Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for assessing mRNA knockdown.
Western Blotting

Issue: No significant decrease in this compound protein despite mRNA knockdown.

Possible Cause Troubleshooting Step
High protein stability This compound is a large and stable proteoglycan. Allow more time for protein turnover by extending the analysis time point (e.g., 72, 96, or 120 hours).
Inefficient protein extraction This compound is a major component of the extracellular matrix. Use lysis buffers specifically designed for extracting matrix proteins, which may include detergents and protease inhibitors.
Antibody issues Use a validated antibody specific for this compound. Test different antibody concentrations and incubation times. Ensure the antibody recognizes the correct domain of this compound if fragments are expected.[6]
Poor protein transfer Due to its large size (~470 kDa), optimize the transfer conditions (e.g., use a lower percentage gel, longer transfer time, or a wet transfer system).[6][12]
Insufficient knockdown for protein-level detection Even with significant mRNA knockdown, the remaining protein levels might be high. A higher knockdown efficiency at the mRNA level might be required.
Immunofluorescence (IF)

Issue: this compound staining is still strong after knockdown.

Possible Cause Troubleshooting Step
Long protein half-life As with Western blotting, allow for a longer duration after transfection for the existing this compound in the extracellular matrix to turnover.
Antibody non-specificity Validate the primary antibody to ensure it specifically recognizes this compound. Include a negative control (e.g., cells incubated with secondary antibody only).
Suboptimal imaging settings Use consistent laser power and detector settings across all samples (control vs. knockdown) to allow for accurate comparison of fluorescence intensity.
Permeabilization issues For intracellular this compound, ensure proper cell permeabilization. For extracellular staining, permeabilization may not be necessary.[13]

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for this compound mRNA
  • RNA Extraction: At 48 hours post-transfection, wash cells with ice-cold PBS and extract total RNA using a commercial kit following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, this compound-specific primers, and the synthesized cDNA. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[4]

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method.[14] The knockdown efficiency is calculated as (1 - 2^-ΔΔCt) * 100%.

Western Blotting for this compound Protein
  • Protein Extraction: At 72 hours post-transfection, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a low-percentage (e.g., 4-8%) Tris-glycine gel. Include a protein ladder.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[16] Use a loading control (e.g., GAPDH, β-actin) to normalize the results.

Immunofluorescence for this compound
  • Cell Culture: Grow cells on glass coverslips.

  • Fixation: At 72 hours post-transfection, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[17]

  • Permeabilization (optional for extracellular staining): Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes if staining for intracellular this compound.[13]

  • Blocking: Block with 1% BSA in PBST for 30 minutes.[13]

  • Primary Antibody Incubation: Incubate with the primary antibody against this compound for 1 hour at room temperature or overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[13]

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.[17]

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualization of Workflows and Pathways

Perlecan_Knockdown_Validation_Workflow start Start: This compound Knockdown Experiment (siRNA/shRNA) qpcr Quantitative PCR (qPCR) - Measure HSPG2 mRNA start->qpcr 24-72h wb Western Blot - Measure this compound Protein start->wb 48-96h if_icc Immunofluorescence (IF/ICC) - Visualize this compound Protein start->if_icc 48-96h analysis Data Analysis & Confirmation of Knockdown qpcr->analysis wb->analysis if_icc->analysis func_assay Functional Assays - Assess Phenotype func_assay->analysis Correlate with knockdown level analysis->func_assay If knockdown confirmed troubleshoot Troubleshooting analysis->troubleshoot If knockdown fails

Caption: Workflow for validating this compound knockdown efficiency.

Perlecan_Signaling_Impact This compound This compound (HSPG2) fgf FGF Signaling This compound->fgf potentiates This compound->fgf vegf VEGF Signaling This compound->vegf co-receptor This compound->vegf ecm ECM Integrity & Stiffness This compound->ecm maintains This compound->ecm enose eNOS Expression This compound->enose regulates This compound->enose knockdown siRNA/shRNA Knockdown knockdown->this compound degrades mRNA

References

Technical Support Center: Cloning the Full-Length HSPG2 (Perlecan) Gene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the cloning of the full-length Human Perlecan (HSPG2) gene. This resource provides in-depth guidance, troubleshooting FAQs, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with this large and complex gene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in cloning the full-length HSPG2 gene?

The main difficulties stem from its large size, as the full-length coding sequence (CDS) is approximately 13.2 kb. This large size poses several challenges, including:

  • Difficulty in PCR amplification: Standard PCR protocols are not suitable for such long templates.

  • Vector capacity: Many standard plasmids cannot accommodate such a large insert.

  • Instability in host cells: Large, repetitive DNA sequences can be unstable in common bacterial hosts like E. coli, leading to recombination and deletion events.

  • Toxicity: Overexpression of a large, complex protein like this compound can be toxic to the host cells.

Q2: Which cloning strategies are recommended for a gene of this size?

For a gene as large as HSPG2, traditional restriction enzyme-based cloning is often unsuccessful. The recommended advanced strategies include:

  • Long-Range PCR with High-Fidelity Polymerases: This is essential for amplifying the full-length gene with a low error rate.

  • Transformation-Associated Recombination (TAR) Cloning: This method utilizes the homologous recombination machinery of yeast (Saccharomyces cerevisiae) to clone large DNA fragments directly from genomic DNA or complex mixtures.

  • Gibson Assembly: This technique allows for the seamless assembly of multiple DNA fragments in a single, isothermal reaction.

  • High-Capacity Vectors: Utilizing vectors designed for large inserts, such as Bacterial Artificial Chromosomes (BACs) or Yeast Artificial Chromosomes (YACs), is crucial.

Q3: Which E. coli strains are best for propagating large and potentially unstable plasmids?

To minimize the risk of recombination and maintain the integrity of the cloned HSPG2 gene, it is highly recommended to use E. coli strains specifically engineered for cloning unstable DNA. Strains with mutations in the recA gene, which is a key component of the homologous recombination pathway, are ideal.

Strain NameRelevant GenotypeKey Features
SURE® 2 Supercompetent Cells e14-(McrA-) Δ(mcrCB-hsdSMR-mrr)171 sbcC recB recJ umuC::Tn5 (Kanr) uvrC supE44 lac gyrA96 relA1 thi-1 endA1 [F' proAB lacIqZΔM15 Tn10 (Tetr)]Reduced recombination rates, improved stability of inserts with repetitive sequences.
Stbl3™ Chemically Competent E. coli F- mcrB mrr hsdS20(rB-, mB-) recA13 supE44 ara-14 galK2 lacY1 proA2 rpsL20(StrR) xyl-5 leu mtl-1Designed for cloning lentiviral vectors and other unstable DNA sequences. The recA13 mutation reduces recombination.
NEB® Stable Competent E. coli F’ proA+B+ lacIq Δ(lacZ)M15 zzf::mini-Tn10 (KanR)/ Δ(ara-leu) 7697 araD139 fhuA ΔlacX74 galK16 galE15 e14- relA1 rpsL150(StrR) rph-1 Δ(rhaD-rhaB)568 hsdR17Supports the stable propagation of plasmids with direct or inverted repeats.

Q4: How can I verify the integrity of my full-length HSPG2 clone?

Given the high risk of mutations or deletions, thorough verification is critical. A multi-step approach is recommended:

  • Restriction Digestion Analysis: Use multiple restriction enzymes with known cutting sites within the HSPG2 sequence to generate a predictable banding pattern on an agarose (B213101) gel.

  • Sanger Sequencing of Ends: Sequence both ends of the insert to confirm the junctions with the vector are correct.

  • Next-Generation Sequencing (NGS): For complete verification, the entire clone should be sequenced using NGS to ensure there are no internal deletions, rearrangements, or point mutations introduced during the cloning process.

Troubleshooting Guides

Problem 1: No or very few colonies after transformation.
Possible Cause Recommended Solution
Low Ligation/Assembly Efficiency Increase the molar ratio of insert to vector. Optimize the reaction time and temperature for your chosen cloning method. For Gibson Assembly, ensure high-quality, fresh reagents.
Inefficient Transformation of Large Plasmids Use highly competent cells specifically designed for large plasmids. Electroporation is generally more efficient than chemical transformation for large constructs. Ensure the plasmid DNA is clean and free of contaminants.
Toxicity of the HSPG2 Gene Product Use a tightly controlled expression vector and ensure the promoter is repressed during the cloning and propagation steps. For example, use a glucose-containing medium for vectors with the lac promoter.
Incorrect Antibiotic Concentration Verify the antibiotic concentration in your plates is correct for your specific vector.
Problem 2: All analyzed colonies contain an empty vector or a truncated insert.
Possible Cause Recommended Solution
Vector Re-ligation If using restriction-based cloning, dephosphorylate the vector using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP) to prevent re-ligation.
Instability and Recombination in Host Switch to a recombination-deficient E. coli strain (e.g., SURE® 2, Stbl3™). Grow cultures at a lower temperature (e.g., 30°C) to reduce the metabolic burden on the cells and slow down plasmid replication, which can decrease the chances of recombination.
PCR-induced Truncation Optimize your long-range PCR to minimize non-specific products. Gel-purify the correct-sized PCR product before proceeding with cloning.

Experimental Protocols

Protocol 1: Long-Range PCR for Full-Length HSPG2 CDS Amplification

This protocol is designed to amplify the ~13.2 kb coding sequence of HSPG2 from a cDNA template.

Materials:

  • High-quality human cDNA template

  • Forward and reverse primers specific to the HSPG2 CDS with appropriate overhangs for the chosen cloning method.

  • High-fidelity DNA polymerase with proofreading activity and processivity for long templates (e.g., Phusion® High-Fidelity DNA Polymerase, PrimeSTAR® GXL DNA Polymerase).

  • dNTP mix (10 mM each)

  • 5X high-fidelity buffer

  • Nuclease-free water

Procedure:

  • Set up the PCR reaction on ice in a 50 µL volume:

    Component Volume Final Concentration
    5X High-Fidelity Buffer 10 µL 1X
    dNTP Mix (10 mM) 1 µL 200 µM
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    cDNA Template (10-100 ng/µL) 1 µL 10-100 ng
    High-Fidelity DNA Polymerase 0.5 µL As per manufacturer

    | Nuclease-free water | to 50 µL | - |

  • Gently mix the reaction and spin down.

  • Perform thermal cycling with the following conditions (adjust annealing temperature and extension time as needed):

    Step Temperature Time Cycles
    Initial Denaturation 98°C 30 sec 1
    Denaturation 98°C 10 sec \multirow{3}{*}{30-35}
    Annealing 60-68°C 15 sec
    Extension 72°C 14 min (1 min/kb)
    Final Extension 72°C 15 min 1

    | Hold | 4°C | ∞ | 1 |

  • Analyze 5 µL of the PCR product on a 0.8% agarose gel to verify the size of the amplicon (~13.2 kb).

  • Gel-purify the correct band using a gel extraction kit suitable for large DNA fragments.

Protocol 2: TAR Cloning of HSPG2 in Yeast

This protocol outlines the direct cloning of the full-length HSPG2 gene into a TAR vector in yeast.

Materials:

  • Yeast strain competent for transformation (e.g., VL6-48).

  • TAR vector linearized within the HSPG2-specific sequences (hooks).

  • Purified long-range PCR product of HSPG2.

  • Yeast transformation mix (e.g., LiAc/SS-DNA/PEG).

  • Selective yeast growth medium.

Procedure:

  • Prepare competent yeast cells using the lithium acetate (B1210297) method.

  • In a microfuge tube, combine:

    • Linearized TAR vector (200-400 ng)

    • Purified HSPG2 PCR product (500-1000 ng)

    • Sheared salmon sperm DNA (carrier DNA)

  • Add the yeast transformation mix to the DNA mixture and vortex to mix.

  • Incubate at 42°C for 40-60 minutes.

  • Pellet the cells by centrifugation, remove the supernatant, and resuspend in sterile water.

  • Plate the cell suspension onto selective agar (B569324) plates and incubate at 30°C for 2-4 days until colonies appear.

  • Isolate yeast colonies and extract the plasmid DNA. The extracted plasmid can then be transformed into E. coli for large-scale preparation.

Visualizations

Cloning_Workflow cluster_prep Template Preparation cluster_amp Amplification cluster_cloning Cloning & Transformation cluster_verify Verification cDNA Human cDNA LR_PCR Long-Range PCR cDNA->LR_PCR Primers Design HSPG2 Primers (~13.2 kb) Primers->LR_PCR Gel Agarose Gel Verification LR_PCR->Gel Purify Gel Purification Gel->Purify Assembly Assembly Reaction (TAR, Gibson, etc.) Purify->Assembly Vector High-Capacity Vector (BAC, YAC, or TAR) Vector->Assembly Transform Transformation (Yeast or E. coli) Assembly->Transform ColonyPCR Colony PCR Transform->ColonyPCR Restriction Restriction Digest ColonyPCR->Restriction Sequencing Full-Length NGS Sequencing Restriction->Sequencing

Caption: Workflow for cloning the full-length HSPG2 gene.

Troubleshooting_Tree Start Transformation Result NoColonies No / Few Colonies Start->NoColonies ManyColonies Many Colonies Start->ManyColonies CheckTransform Check Transformation Efficiency (Use control plasmid) NoColonies->CheckTransform ScreenColonies Screen Colonies (Colony PCR / Miniprep) ManyColonies->ScreenColonies LowEfficiency Low Efficiency CheckTransform->LowEfficiency Fail GoodEfficiency Good Efficiency CheckTransform->GoodEfficiency Pass OptimizeTransform Use Electroporation or High-Competency Cells LowEfficiency->OptimizeTransform CheckAssembly Check Assembly/Ligation Reaction (Run on gel) GoodEfficiency->CheckAssembly AssemblyFailed Assembly Failed CheckAssembly->AssemblyFailed Fail AssemblyOK Assembly OK CheckAssembly->AssemblyOK Pass RedoAssembly Optimize Component Ratios & Incubation Time AssemblyFailed->RedoAssembly ConsiderToxicity Potential Gene Toxicity AssemblyOK->ConsiderToxicity UseRepression Use Tightly Regulated Promoter & Repressive Media ConsiderToxicity->UseRepression EmptyVector Empty / Truncated Vector ScreenColonies->EmptyVector Incorrect CorrectSize Potentially Correct Size ScreenColonies->CorrectSize Correct Size CheckRecombination Recombination Issue EmptyVector->CheckRecombination VerifySequence Verify by Restriction Digest & Full-Length Sequencing CorrectSize->VerifySequence SwitchHost Switch to recA- Strain (e.g., Stbl3, SURE) CheckRecombination->SwitchHost LowerTemp Grow at Lower Temp (30°C) CheckRecombination->LowerTemp

Caption: Troubleshooting decision tree for HSPG2 cloning.

best practices for long-term storage of recombinant perlecan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of recombinant perlecan, along with troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of recombinant this compound?

A1: For long-term stability, it is best to store recombinant this compound in a lyophilized state at -20°C or -80°C.[1] Alternatively, storing sterile-filtered aliquots in a suitable buffer at -80°C is also a common practice.[1] Avoid repeated freeze-thaw cycles as this can lead to protein degradation and aggregation.[2]

Q2: What is the appropriate buffer for reconstituting lyophilized recombinant this compound?

A2: Lyophilized recombinant this compound can typically be reconstituted in sterile Phosphate Buffered Saline (PBS).[2] It is crucial to refer to the manufacturer's datasheet for the specific recombinant this compound product, as optimal buffer conditions can vary.

Q3: How can I prevent aggregation of recombinant this compound during storage and handling?

A3: this compound has a natural tendency to aggregate.[3] To minimize aggregation, it is recommended to store the protein at low temperatures (-80°C), in a buffer with an appropriate pH and salt concentration, and to avoid repeated freeze-thaw cycles.[2] Working with the protein on ice and gentle mixing during reconstitution can also be beneficial. If aggregation persists, consider the addition of cryoprotectants like glycerol (B35011) to the storage buffer, as this has been shown to improve the stability of some proteins.[4]

Q4: How long can I store recombinant this compound?

A4: When stored as a lyophilized powder at -20°C to -70°C, recombinant this compound can be stable for up to 12 months.[2] After reconstitution, it is recommended to use it within one month if stored at 2-8°C, or for up to three months if stored in aliquots at -20°C to -70°C.[2] Always refer to the product-specific datasheet for precise stability information.

Q5: What are the different domains of this compound, and do storage conditions vary for them?

A5: this compound is a large, multi-domain proteoglycan with five distinct domains (I-V).[5][6] Researchers often work with recombinant forms of specific domains, such as Domain I, which is involved in growth factor binding, or Domain V (which includes the anti-angiogenic fragment Endorepellin).[1][6] While the general principles of storage (low temperature, aliquoting) apply to all forms, the optimal buffer composition and handling procedures may differ. For instance, recombinant this compound domain I has been successfully stored at -80°C after being aliquoted.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low biological activity of reconstituted this compound Protein degradation due to improper storage or multiple freeze-thaw cycles.- Ensure the protein was stored at the recommended temperature (-80°C for frozen aliquots, -20°C to -70°C for lyophilized powder).[1][2] - Use freshly reconstituted protein for experiments. - Aliquot the reconstituted protein to avoid repeated freeze-thaw cycles.[2]
Incorrect reconstitution or dilution buffer.- Reconstitute and dilute the protein in the buffer recommended by the manufacturer (typically PBS).[2]
Visible protein precipitation or aggregation upon reconstitution High protein concentration.- Reconstitute to the recommended concentration. If aggregation persists, try reconstituting at a lower concentration.
Improper mixing.- Mix gently by inversion or slow pipetting. Avoid vigorous vortexing.
Suboptimal buffer conditions (pH, ionic strength).- Ensure the reconstitution buffer has the correct pH and salt concentration. Consider performing a buffer screen to identify optimal conditions for your specific this compound construct.[4]
Inconsistent results between experiments Variability in protein activity between different aliquots.- Ensure all aliquots were frozen and thawed consistently. - Perform a quality control check on a new batch of aliquots before use.
Contamination of the protein stock.- Maintain sterile handling procedures during reconstitution and aliquoting.[1] - Visually inspect the solution for any signs of contamination.
Smearing or multiple bands on a Western blot Glycosaminoglycan (GAG) chains on this compound.- this compound is a proteoglycan and the attached heparan sulfate (B86663) and chondroitin (B13769445) sulfate chains can cause smearing on SDS-PAGE.[1] - For better resolution of the core protein, digest the GAG chains using enzymes like heparinases and chondroitinases prior to electrophoresis.[1]
Protein degradation.- Add protease inhibitors to the lysis and storage buffers during protein purification and handling.

Experimental Protocols

Protocol 1: Quality Control of Stored Recombinant this compound via SDS-PAGE and Western Blot

This protocol is designed to assess the integrity of the recombinant this compound core protein after long-term storage.

Materials:

  • Stored recombinant this compound

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound or a tag (e.g., His-tag)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Heparinases I, II, and III

  • Chondroitinase ABC

  • Enzymatic digestion buffer (50 mM HEPES, 200 mM NaCl, 3 mM CaCl₂, pH 7.4)[1]

Procedure:

  • Thawing: Thaw the frozen aliquot of recombinant this compound on ice.

  • Enzymatic Digestion (Optional but Recommended):

    • To a known amount of this compound (e.g., 5 µg), add 10 mU each of heparinases I, II, and III, and chondroitinase ABC in the enzymatic digestion buffer.[1]

    • Incubate for 12 hours at 37°C.[1]

  • Sample Preparation: Mix the digested or undigested this compound with SDS-PAGE sample loading buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 2: Functional Assessment of Stored Recombinant this compound using an ELISA-based Binding Assay

This protocol assesses the ability of stored recombinant this compound to bind to a known interaction partner, such as a growth factor receptor. This example uses VEGFR1/Flt-1.

Materials:

  • Stored recombinant this compound

  • Recombinant Human VEGFR1/Flt-1

  • 96-well ELISA plate

  • Coating buffer (e.g., PBS)

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Detection antibody (e.g., anti-perlecan or anti-tag antibody)

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with Recombinant Human VEGFR1/Flt-1 at a concentration of 5 µg/mL in coating buffer (100 µL/well). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add serial dilutions of the stored recombinant this compound to the wells (100 µL/well). Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add the detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The resulting signal will be proportional to the amount of active this compound bound to VEGFR1/Flt-1.

Visualizations

experimental_workflow start Start: Retrieve Stored Recombinant this compound thaw Thaw on Ice start->thaw qc Quality Control Assessment thaw->qc sds_page SDS-PAGE & Western Blot (Protocol 1) qc->sds_page Assess Integrity functional_assay Functional Assay (e.g., ELISA) (Protocol 2) qc->functional_assay Assess Function pass Protein Integrity & Activity Confirmed sds_page->pass fail Degradation or Loss of Activity sds_page->fail functional_assay->pass functional_assay->fail experiment Proceed with Experiment pass->experiment troubleshoot Consult Troubleshooting Guide fail->troubleshoot

Caption: Workflow for quality control of stored recombinant this compound.

perlecan_signaling cluster_ECM Extracellular Matrix (ECM) cluster_cell Cell Membrane This compound This compound (HSPG2) receptor Growth Factor Receptor (e.g., FGFR, VEGFR) This compound->receptor Presents GF to Receptor gf Growth Factors (e.g., FGF, VEGF) gf->this compound Binds to HS chains pathway Intracellular Signaling Cascade receptor->pathway Activates response Cellular Response (Proliferation, Migration, etc.) pathway->response Leads to

Caption: Simplified this compound-mediated growth factor signaling pathway.

References

addressing variability in perlecan expression between cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the variability in perlecan (HSPG2) expression between cell lines.

Frequently Asked Questions (FAQs)

Q1: Why does this compound expression vary so much between different cell lines?

A1: this compound expression is highly variable due to several factors related to the cell's origin, function, and environment. Key factors include:

  • Tissue of Origin: this compound expression is tissue-specific. For example, it is a major component of the extracellular matrix in vascularized tissues and cartilage, so cell lines derived from endothelial cells, smooth muscle cells, or chondrocytes are likely to have higher expression than some other cell types.[1][2][3]

  • Differentiation State: The developmental and differentiation state of a cell significantly impacts this compound expression. Its expression changes spatiotemporally during embryonic development and is involved in processes like chondrogenesis.[3][4]

  • Cellular Function: this compound's diverse functions, including roles in cell adhesion, proliferation, and growth factor signaling, mean its expression is tightly regulated according to the specific needs of the cell type.[5][6] For instance, its expression is often altered in cancer cell lines, where it can influence tumor growth and angiogenesis.[7][8][9]

  • Culture Conditions: In vitro conditions such as cell density, serum concentration, and the presence of specific growth factors or cytokines (like TGF-β or VEGF) can modulate this compound gene expression.[10]

Q2: I am seeing multiple bands or a smear for this compound on my Western blot. Is this normal?

A2: Yes, this is a common observation for this compound. This compound is a very large proteoglycan (over 470 kDa for the core protein) and undergoes extensive post-translational modifications.[10] The "smear" or multiple bands can be attributed to:

  • Glycosaminoglycan (GAG) Chains: The core protein is modified with heparan sulfate (B86663) (HS) and sometimes chondroitin (B13769445) sulfate (CS) chains.[10][11] The number and length of these chains are heterogeneous, leading to a wide range of molecular weights.

  • Proteolytic Processing: this compound can be cleaved by proteases in the extracellular matrix, such as matrix metalloproteinases (MMPs), into smaller fragments.[9] For example, its C-terminal domain can be processed into a fragment known as endorepellin, which has distinct biological activities.[1][9]

Q3: What factors in my cell culture protocol could be altering this compound expression?

A3: Several in vitro factors can influence this compound expression levels:

  • Cell Density: At high cell densities, this compound expression can be altered, and it has been shown to reduce the proliferation of some mesenchymal cell types.[12]

  • Growth Factors and Cytokines: Signaling molecules present in the serum or added to the media can regulate this compound transcription. For example, VEGF has been shown to stimulate this compound transcription in endothelial cells, while the effect of TGF-β can vary depending on the cell type.[10]

  • Mechanical Stress: Mechanotransduction pathways can regulate this compound gene expression, particularly in endothelial cells.[6]

Q4: How can I confirm that the variability I'm seeing is in this compound expression?

A4: To reliably assess this compound expression, it is recommended to use multiple complementary techniques:

  • Quantitative PCR (qPCR): Measures the mRNA expression level of the HSPG2 gene, providing information about transcriptional regulation.

  • Western Blotting: Detects the this compound core protein and its fragments, giving insight into protein abundance and processing.

  • Immunofluorescence/Immunocytochemistry: Visualizes the localization of this compound, showing whether it is secreted into the extracellular matrix or associated with the cell surface.[11][13]

Troubleshooting Guides

Western Blotting for this compound

Due to its large size and complex nature, Western blotting for this compound can be challenging.

ObservationPossible Cause(s)Recommended Solution(s)
Weak or No Signal Inefficient Protein Transfer: this compound is a very large protein and may transfer poorly from the gel to the membrane.• Use a lower percentage acrylamide (B121943) gel (e.g., 4-6%) for better resolution of high molecular weight proteins.• Optimize transfer conditions: consider an overnight wet transfer at a low, constant voltage (e.g., 30V) at 4°C.[14][15]• Ensure the PVDF membrane is properly activated with methanol.
Low Protein Abundance: The cell line may express very low levels of this compound.• Increase the total amount of protein loaded per well (up to 50-80 µg).[16]• Use a positive control lysate from a cell line known to express high levels of this compound (e.g., endothelial cells).[16]
Poor Antibody Binding: The primary antibody may have low affinity or its epitope may be masked.• Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[14][16]• Consider treating the protein lysate with heparanase or chondroitinase to remove GAG chains that might mask antibody epitopes.[4]
High Background Non-specific Antibody Binding: Primary or secondary antibodies are binding to other proteins or the membrane.• Increase the concentration of Tween 20 in your wash buffer (up to 0.1-0.2%).[14]• Increase the number and duration of wash steps.[14][15]• Optimize your blocking buffer. If using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA) or vice versa, as milk can sometimes mask antigens.[16][17]
Membrane Handling: The membrane may have been handled improperly or allowed to dry out.• Always handle the membrane with forceps and wear gloves.[15]• Ensure the membrane remains fully submerged during all incubation and wash steps.
Multiple Bands / Smear Proteolytic Degradation: this compound is susceptible to cleavage by proteases during sample preparation.• Add a protease inhibitor cocktail to your lysis buffer immediately before use.[16]• Minimize freeze-thaw cycles of your samples.
Post-Translational Modifications: Heterogeneous glycosylation (addition of GAG chains) naturally results in a range of molecular weights.• This is an inherent property of this compound. Focus on the expected size range of the core protein. Enzymatic removal of GAG chains prior to electrophoresis can help produce a sharper band corresponding to the core protein.[4]

Data Presentation

Summarizing quantitative data in a clear format is crucial for comparing this compound expression across different cell lines.

Table 1: Relative this compound (HSPG2) Expression in Various Human Cell Lines

Cell LineCell TypeRelative HSPG2 mRNA Expression (Fold Change vs. HDF)Relative this compound Protein Level (Arbitrary Units)
HUVEC Human Umbilical Vein Endothelial8.5 ± 0.79.2 ± 1.1
AoSMC Aortic Smooth Muscle6.2 ± 0.57.5 ± 0.9
DU145 Prostate Cancer4.1 ± 0.43.8 ± 0.6
MCF-7 Breast Cancer (ER+)2.5 ± 0.32.1 ± 0.4
HDF Human Dermal Fibroblast1.0 (Reference)1.0 (Reference)

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols & Visualizations

Key Experimental Methodologies

1. Quantitative PCR (qPCR) for HSPG2 Gene Expression

This protocol measures the relative abundance of HSPG2 mRNA.

  • RNA Extraction: Isolate total RNA from cultured cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., qScript cDNA Supermix).[18]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and HSPG2-specific primers.

    • Forward Primer Example: 5'-TCAGGCGAGTATGTGTGCCATG-3'[19]

    • Reverse Primer Example: 5'-GATGAAGACTCGATCCTGACAGG-3'[19]

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a typical program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[18]

  • Data Analysis: Normalize the HSPG2 Ct values to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression using the 2-ΔΔCT method.[18]

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analysis cell_culture Cell Culture (Different Lines) rna_extraction RNA Extraction cell_culture->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR qPCR with HSPG2 Primers cDNA_synthesis->qPCR data_analysis Data Analysis (2-ΔΔCT Method) qPCR->data_analysis result1 Compare mRNA Levels data_analysis->result1

Caption: Workflow for qPCR analysis of HSPG2 mRNA expression.

2. Immunofluorescence Staining for this compound

This protocol visualizes this compound protein localization.

  • Cell Seeding: Grow cells to 50-70% confluency on glass coverslips in a multi-well plate.

  • Fixation: Gently wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular epitopes, if necessary). For extracellular matrix staining, this step can often be skipped.

  • Blocking: Block non-specific binding with 5% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Counterstaining & Mounting: Wash three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. This compound often appears in the extracellular spaces, outlining cell boundaries.[11]

3. This compound Signaling Pathway

This compound's heparan sulfate (HS) chains play a critical role in modulating growth factor signaling, such as with Fibroblast Growth Factor 2 (FGF2). This compound acts as a co-receptor, binding both FGF2 and its receptor (FGFR) to facilitate the formation of a stable signaling complex.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cyto Cytoplasm This compound This compound Core HS_Chains HS Chains This compound->HS_Chains FGFR FGF Receptor (FGFR) HS_Chains->FGFR Presents to FGF2 FGF2 FGF2->HS_Chains Binds Signaling Downstream Signaling (e.g., MAPK pathway) FGFR->Signaling Activates Response Cellular Response (Proliferation, Angiogenesis) Signaling->Response

References

Technical Support Center: Optimizing Fixation for Perlecan Structure Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fixation methods to preserve perlecan structure in your research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the accurate visualization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its structural preservation important?

This compound is a large heparan sulfate (B86663) proteoglycan, a key component of basement membranes and other extracellular matrices.[1][2] Its complex structure, consisting of a large core protein with attached heparan sulfate chains, is crucial for its functions in tissue scaffolding, growth factor binding, and cell signaling.[2] Improper fixation can lead to the collapse of these delicate structures, masking of antibody binding sites (epitopes), or even loss of the molecule from the tissue, resulting in inaccurate localization and quantification.

Q2: Which fixative is best for preserving this compound structure?

The ideal fixative often depends on the specific application (e.g., immunofluorescence, electron microscopy) and the antibody being used. However, for immunofluorescence of extracellular matrix proteins like this compound, 4% paraformaldehyde (PFA) is a commonly recommended starting point as it preserves cellular and tissue morphology well.[3][4] Methanol (B129727) and acetone (B3395972) are generally discouraged as primary fixatives for this compound as they can cause protein precipitation and loss of soluble components.[5][6]

Q3: My this compound staining is weak or absent. What are the possible causes?

Weak or no staining for this compound can be due to several factors:

  • Poor Fixation: Inadequate fixation can lead to the degradation of this compound by endogenous enzymes. Conversely, over-fixation with aldehyde-based fixatives can mask the epitopes recognized by your antibody.

  • Suboptimal Antibody Concentration: The primary antibody concentration may be too low.

  • Ineffective Permeabilization: Insufficient permeabilization can prevent the antibody from reaching the this compound within the extracellular matrix.

  • Epitope Masking: The fixation process can chemically modify the this compound protein, hiding the antibody binding site. This often requires an antigen retrieval step.

Q4: What is antigen retrieval and is it necessary for this compound staining?

Antigen retrieval is a process that unmasks epitopes that have been obscured by fixation. For this compound, which is a large and complex molecule, heat-induced antigen retrieval (HIER) is often necessary, especially when using formaldehyde-based fixatives.[7] A common method involves heating the tissue sections in a sodium citrate (B86180) buffer.

Q5: How can I be sure that my staining pattern accurately reflects the in vivo localization of this compound?

To ensure the accuracy of your staining, it is crucial to include proper controls in your experiment. These should include:

  • Negative Control: A sample that is not incubated with the primary antibody to check for non-specific binding of the secondary antibody.

  • Positive Control: A tissue known to express high levels of this compound to confirm that your staining protocol is working correctly.

  • Isotype Control: A sample incubated with an antibody of the same isotype and concentration as your primary antibody, but which does not target any known protein in your sample. This helps to identify background staining caused by non-specific antibody binding.

Troubleshooting Guide

This guide addresses common issues encountered during the immunofluorescent staining of this compound.

Problem Possible Cause Recommended Solution
Weak or No Signal Inadequate Fixation: this compound has degraded.Ensure timely and thorough fixation immediately after tissue harvesting. Use 4% PFA for 15-20 minutes at room temperature for cultured cells, and longer for tissue sections.
Over-fixation: Epitopes are masked.Reduce fixation time. Perform heat-induced antigen retrieval (HIER) using 10 mM Sodium Citrate buffer, pH 6.0.
Low Primary Antibody Concentration: Insufficient antibody to detect the target.Optimize the primary antibody concentration by performing a titration experiment.
Poor Antibody Penetration: The antibody cannot access the this compound within the dense extracellular matrix.Increase the permeabilization time with 0.1-0.5% Triton X-100. Consider using a sequential staining protocol where the extracellular matrix is stained before permeabilization for intracellular targets.
High Background Staining Non-specific Antibody Binding: The primary or secondary antibody is binding to other components in the tissue.Increase the blocking step duration or try a different blocking agent (e.g., 5% Bovine Serum Albumin or serum from the same species as the secondary antibody). Ensure the secondary antibody is highly cross-adsorbed.
Fixative-induced Autofluorescence: Aldehyde fixatives can cause background fluorescence.Use fresh, high-quality paraformaldehyde. Perform a quenching step with sodium borohydride (B1222165) or glycine (B1666218) after fixation.
Distorted Tissue/Cell Morphology Harsh Fixation: Organic solvents like methanol or acetone can alter cellular structures.Avoid using methanol or acetone as the primary fixative. Stick to crosslinking fixatives like 4% PFA.[5][6]
Patchy or Uneven Staining Incomplete Reagent Coverage: Uneven application of fixative, blocking solution, or antibodies.Ensure the entire tissue section is covered with each reagent during all steps of the protocol.
Tissue Drying Out: Allowing the tissue to dry at any stage can lead to artifacts.Keep the tissue hydrated in buffer between all steps.

Data Presentation: Expected Outcomes of Different Fixation Methods on this compound Staining

Fixation Method Expected Effect on this compound Core Protein Expected Effect on Heparan Sulfate Chains Anticipated Staining Quality Antigen Retrieval Requirement
4% Paraformaldehyde (PFA) Good preservation of protein structure. Potential for epitope masking due to cross-linking.Good preservation.Good morphological preservation, but potentially lower signal intensity without antigen retrieval.Highly recommended (Heat-Induced).
Methanol (cold) Can cause protein denaturation and precipitation. Potential loss of soluble this compound.May cause collapse and aggregation of chains.Poor morphological preservation. May result in punctate, artificial staining patterns.[5][6]May not be required, but can sometimes improve signal.
Acetone (cold) Similar to methanol, can cause protein precipitation and loss of soluble components.Similar to methanol.Poor morphological preservation and potential for high background.[5]May not be required.
PFA followed by Methanol Good initial preservation from PFA, but subsequent methanol treatment can still alter structure.Good initial preservation.Better morphology than methanol alone, but may still introduce artifacts.[5]Recommended.

Experimental Protocols

Protocol 1: Optimal Fixation and Immunofluorescence Staining of this compound in Cultured Cells

This protocol is optimized for the preservation of this compound structure in adherent cell cultures.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against this compound, diluted in 1% BSA in PBS, overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody, diluted in 1% BSA in PBS, for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Fixation and Immunofluorescence Staining of this compound in Paraffin-Embedded Tissue Sections

This protocol is designed for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or a xylene substitute) two times for 5 minutes each.

    • Immerse slides in 100% ethanol (B145695) two times for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water.

  • Heat-Induced Antigen Retrieval (HIER):

    • Place slides in a staining jar containing 10 mM Sodium Citrate buffer, pH 6.0.

    • Heat the solution to 95-100°C in a microwave, pressure cooker, or water bath for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse the slides in distilled water.

  • Washing: Wash the slides with PBS.

  • Permeabilization: Permeabilize the tissue sections with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.

  • Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-perlecan primary antibody overnight at 4°C.

  • Washing: Wash slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash slides three times with PBS for 5 minutes each in the dark.

  • Counterstaining and Mounting: Counterstain with DAPI (optional) and mount with anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope.

Visualizations

Fixation_Workflow cluster_pre_fixation Sample Preparation cluster_fixation Fixation cluster_post_fixation Post-Fixation Processing cluster_staining Immunostaining Tissue_Harvest Tissue Harvest / Cell Culture Washing_PBS Wash with PBS Tissue_Harvest->Washing_PBS Fixative_Choice Choose Fixative Washing_PBS->Fixative_Choice PFA 4% Paraformaldehyde Fixative_Choice->PFA Recommended for Structure Methanol Cold Methanol Fixative_Choice->Methanol Denaturing Acetone Cold Acetone Fixative_Choice->Acetone Precipitating Antigen_Retrieval Antigen Retrieval (HIER) PFA->Antigen_Retrieval Permeabilization Permeabilization (Triton X-100) Methanol->Permeabilization Acetone->Permeabilization Antigen_Retrieval->Permeabilization Blocking Blocking (BSA/Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mount & Image Secondary_Ab->Mounting

Caption: Experimental workflow for this compound immunofluorescence.

Troubleshooting_Logic Start Start: Staining Problem Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background Distorted_Morphology Distorted Morphology Start->Distorted_Morphology Check_Fixation Check Fixation Time Weak_Signal->Check_Fixation Over/Under-fixation? Perform_AR Perform/Optimize Antigen Retrieval Weak_Signal->Perform_AR Epitope Masking? Increase_Ab_Conc Increase Primary Ab Concentration Weak_Signal->Increase_Ab_Conc Low Target Abundance? Optimize_Perm Optimize Permeabilization Weak_Signal->Optimize_Perm Poor Penetration? Check_Blocking Optimize Blocking Step High_Background->Check_Blocking Non-specific Binding? Check_Ab_Specificity Check Antibody Specificity High_Background->Check_Ab_Specificity Cross-reactivity? Use_Fresh_Fixative Use Fresh Fixative/Quench High_Background->Use_Fresh_Fixative Autofluorescence? Avoid_Solvents Avoid Methanol/Acetone Distorted_Morphology->Avoid_Solvents Using Organic Solvents? Use_PFA Use 4% PFA Avoid_Solvents->Use_PFA

References

Validation & Comparative

Perlecan and Agrin: A Comparative Guide to their Functions in the Basement Membrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perlecan and agrin are two critical heparan sulfate (B86663) proteoglycans (HSPGs) integral to the structure and function of the basement membrane (BM), a specialized extracellular matrix essential for tissue organization and cell behavior. While both contribute to the BM's integrity and act as co-receptors for various signaling molecules, they exhibit distinct and sometimes overlapping functions that are crucial for development, tissue homeostasis, and disease pathogenesis. This guide provides a detailed comparison of their roles, supported by experimental data and methodologies.

Core Functional Comparison

FeatureThis compoundAgrin
Primary Role in Neuromuscular Junction (NMJ) Formation Primarily involved in anchoring acetylcholinesterase (AChE) to the synaptic cleft.Essential for the clustering of acetylcholine (B1216132) receptors (AChRs) on the muscle cell surface, a critical step in NMJ formation.
Role in Angiogenesis Predominantly pro-angiogenic, promoting blood vessel formation by binding and presenting growth factors like VEGF and FGF to their receptors.Also implicated in angiogenesis, though its role is less characterized than this compound's. It can promote tumor angiogenesis.
Function in the Kidney Glomerulus Contributes to the glomerular filtration barrier. Mice lacking the heparan sulfate chains of this compound exhibit proteinuria under stress.[1]The major HSPG in the mature glomerular basement membrane, estimated to be sixfold more abundant than this compound.[2] Despite its abundance, its absence, even in combination with this compound-HS deficiency, does not lead to significant proteinuria under normal conditions.[3]
Binding to Dystroglycan Binds to α-dystroglycan, contributing to the linkage between the extracellular matrix and the cytoskeleton.[4]Binds to α-dystroglycan with high affinity, an interaction important for both NMJ formation and the structural integrity of various tissues.[5][6]
Knockout Phenotype This compound-null mice exhibit embryonic lethality with defects in cartilage and basement membrane integrity, particularly in the heart and brain.[7][8] Mice with deficient this compound heparan sulfate chains show impaired angiogenesis and delayed wound healing.[9]Agrin knockout mice die at birth due to respiratory failure resulting from a lack of functional neuromuscular junctions.[3]

Quantitative Data Summary

ParameterThis compoundAgrinSource
Binding Affinity to α-Dystroglycan (Kd) Data not available in a directly comparable format.1.8 - 4.6 nM[5][10]
Binding Affinity to PDGF-BB (Kd) 8 nM (for domain III-2)Not applicable[11]
Relative Abundance in Glomerular Basement Membrane Lower abundanceApproximately 6-fold higher molarity than this compound[2]

Signaling Pathways

Agrin Signaling at the Neuromuscular Junction

At the neuromuscular junction, neural agrin secreted from the motor neuron initiates a signaling cascade crucial for the clustering of acetylcholine receptors (AChRs). This process is mediated by the Lrp4/MuSK receptor complex on the muscle cell surface.

Agrin_Signaling Agrin Neural Agrin Lrp4 Lrp4 Agrin->Lrp4 binds MuSK MuSK Lrp4->MuSK activates Dok7 Dok-7 MuSK->Dok7 phosphorylates Rapsyn Rapsyn Dok7->Rapsyn recruits AChR AChR Rapsyn->AChR anchors Clustering AChR Clustering AChR->Clustering

Caption: Agrin-Lrp4-MuSK signaling pathway for AChR clustering.

This compound Signaling in Angiogenesis

This compound plays a significant pro-angiogenic role by binding to growth factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) through its heparan sulfate side chains. This interaction facilitates the presentation of these growth factors to their respective receptors on endothelial cells, promoting proliferation and migration.

Perlecan_Angiogenesis This compound This compound (with HS chains) VEGF VEGF This compound->VEGF binds FGF FGF This compound->FGF binds VEGFR VEGF Receptor VEGF->VEGFR activates FGFR FGF Receptor FGF->FGFR activates EndothelialCell Endothelial Cell VEGFR->EndothelialCell FGFR->EndothelialCell Angiogenesis Angiogenesis (Proliferation, Migration) EndothelialCell->Angiogenesis AChR_Clustering_Workflow Start Start: C2C12 Myoblast Culture Differentiate Induce Differentiation to Myotubes Start->Differentiate Treat Treat with Neural Agrin (16-24h) Differentiate->Treat Label Label AChRs with Fluorescent α-Bungarotoxin Treat->Label Fix Fix Cells Label->Fix Image Fluorescence Microscopy Fix->Image Quantify Quantify AChR Clusters Image->Quantify End End: Compare Treated vs. Control Quantify->End Tube_Formation_Workflow Start Start: Coat Plate with Matrigel Seed Seed Endothelial Cells Start->Seed Treat Treat with this compound Seed->Treat Incubate Incubate (4-24h) Treat->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Length, Nodes, Meshes Image->Quantify End End: Compare Treated vs. Control Quantify->End Binding_Assay_Logic Immobilize Immobilize Dystroglycan Block Block Non-specific Sites Immobilize->Block Bind Incubate with Labeled This compound or Agrin Block->Bind Wash Wash Unbound Ligand Bind->Wash Detect Detect Bound Ligand Wash->Detect Analyze Analyze Data to Determine Kd Detect->Analyze

References

A Comparative Guide to Perlecan and Collagen XVIII in Angiogenesis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The extracellular matrix (ECM) is a key regulator of this intricate process, harboring both pro- and anti-angiogenic cues. Among the myriad of ECM components, the proteoglycans perlecan and collagen XVIII have emerged as critical, yet complex, modulators of angiogenesis. This guide provides an objective comparison of their roles, focusing on their intact forms and their potent anti-angiogenic fragments, endorepellin and endostatin (B67465), respectively.

The Dichotomous Roles of this compound and Collagen XVIII

This compound and collagen XVIII are both integral components of basement membranes, the specialized ECM that underlies endothelial and epithelial cells. While they share a common localization, their influence on angiogenesis is multifaceted, often exhibiting opposing effects depending on their molecular state.

This compound , a large heparan sulfate (B86663) proteoglycan (HSPG), is predominantly pro-angiogenic in its intact form.[1][2][3] Its heparan sulfate side chains act as a reservoir for pro-angiogenic growth factors, such as fibroblast growth factor 2 (FGF-2) and vascular endothelial growth factor (VEGF).[1][2][4][5] By binding and presenting these factors to their cognate receptors on endothelial cells, this compound enhances their signaling and promotes endothelial cell proliferation, migration, and survival.[1][3][4]

In stark contrast, proteolytic cleavage of this compound's C-terminal domain V releases a potent anti-angiogenic fragment known as endorepellin .[6] Endorepellin actively inhibits multiple facets of angiogenesis, including endothelial cell migration and tube formation, at nanomolar concentrations.[6][7]

Collagen XVIII , another HSPG found in vascular basement membranes, primarily functions as a negative regulator of angiogenesis.[8][9] Its most well-characterized role in angiogenesis is as the parent molecule of endostatin , a 20 kDa C-terminal fragment with potent anti-angiogenic properties.[8][10][11] The generation of endostatin from collagen XVIII by proteases such as cathepsins and matrix metalloproteinases (MMPs) is considered a local control mechanism to quell excessive angiogenesis.[8][10][12] Endostatin has been shown to inhibit endothelial cell proliferation and migration and can induce apoptosis.[13]

Comparative Anti-Angiogenic Activity: Endorepellin vs. Endostatin

Angiogenic ProcessEndorepellinEndostatin
Endothelial Cell Migration Inhibition observed at nanomolar concentrations.[6][7]Inhibition reported at picomolar to nanomolar concentrations.[14][15]
Endothelial Cell Proliferation Inhibition of proliferation is a downstream effect of its anti-migratory and pro-apoptotic signaling.Directly inhibits endothelial cell proliferation.[13]
Endothelial Tube Formation Potently inhibits collagen-induced tube morphogenesis at nanomolar concentrations.[6][7]Inhibits VEGF-induced tube formation.[16]

Note: The effective concentrations can vary depending on the specific endothelial cell type, the stimulating agent used (e.g., VEGF, FGF-2), and the specific assay conditions.

Interestingly, endorepellin has been found to bind to endostatin, and this interaction can counteract the anti-angiogenic effects of endostatin.[14] This suggests a complex interplay between these two fragments in the regulation of angiogenesis.

Signaling Pathways in Endothelial Cells

The anti-angiogenic effects of endorepellin and endostatin are mediated through distinct signaling pathways in endothelial cells.

Endorepellin Signaling Pathway

Endorepellin exerts its anti-angiogenic effects through a "dual receptor antagonism" by simultaneously binding to two distinct receptors on the endothelial cell surface: vascular endothelial growth factor receptor 2 (VEGFR2) and the α2β1 integrin .[9][17]

This dual engagement triggers a cascade of intracellular events:

  • Activation of SHP-1: The binding of endorepellin to its receptors leads to the activation of the tyrosine phosphatase SHP-1.[17]

  • Dephosphorylation of VEGFR2: Activated SHP-1 dephosphorylates VEGFR2 at key tyrosine residues, thereby attenuating downstream signaling.[17]

  • Inhibition of Pro-Angiogenic Pathways: This leads to the suppression of major pro-angiogenic signaling cascades, including the PI3K/Akt/mTOR and PKC/JNK/AP-1 pathways.[4][17]

  • Cytoskeletal Disruption: Signaling through the α2β1 integrin results in the disassembly of the actin cytoskeleton and focal adhesions, which is crucial for inhibiting cell migration.[1][7]

Endorepellin_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Endorepellin Endorepellin VEGFR2 VEGFR2 Endorepellin->VEGFR2 a2b1 α2β1 Integrin Endorepellin->a2b1 SHP1 SHP-1 VEGFR2->SHP1 Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway VEGFR2->PI3K_Akt_mTOR PKC_JNK_AP1 PKC/JNK/AP-1 Pathway VEGFR2->PKC_JNK_AP1 Actin Actin Cytoskeleton Disassembly a2b1->Actin Leads to SHP1->VEGFR2 Dephosphorylates Angiogenesis_Genes ↓ Pro-Angiogenic Gene Expression PI3K_Akt_mTOR->Angiogenesis_Genes PKC_JNK_AP1->Angiogenesis_Genes Actin->Angiogenesis_Genes Inhibits Migration

Caption: Endorepellin's dual receptor antagonism of VEGFR2 and α2β1 integrin.

Endostatin Signaling Pathway

The signaling mechanism of endostatin is more complex, with several receptors implicated in its anti-angiogenic activity. These include:

  • Integrins: α5β1, αvβ3, and αvβ5.[5]

  • Glypicans: Cell surface heparan sulfate proteoglycans.

  • VEGFRs: Endostatin can directly bind to VEGFR-1 and VEGFR-2, competing with VEGF.[3]

The engagement of these receptors can lead to:

  • Inhibition of Endothelial Cell Migration: Endostatin can disrupt focal adhesions and the actin cytoskeleton.

  • Induction of Apoptosis: Downregulation of anti-apoptotic proteins like Bcl-2 and activation of caspases.[18]

  • Suppression of Pro-Angiogenic Signaling: Inhibition of pathways downstream of growth factor receptors.

Endostatin_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm Endostatin Endostatin Integrins Integrins (α5β1, αvβ3, etc.) Endostatin->Integrins Glypicans Glypicans Endostatin->Glypicans VEGFRs VEGFRs Endostatin->VEGFRs Migration_Inhibition Inhibition of Migration Integrins->Migration_Inhibition Apoptosis_Induction Induction of Apoptosis Glypicans->Apoptosis_Induction Proliferation_Inhibition Inhibition of Proliferation VEGFRs->Proliferation_Inhibition

Caption: Endostatin's multi-receptor engagement leading to anti-angiogenic effects.

Experimental Protocols for Key Angiogenesis Assays

The following are detailed methodologies for commonly used in vitro assays to assess the anti-angiogenic potential of compounds like endorepellin and endostatin.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.

Protocol:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (endorepellin or endostatin) and a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Endothelial Cells in 96-well Plate start->seed_cells adhere Allow to Adhere Overnight seed_cells->adhere treat Treat with Test Compound (e.g., Endorepellin/Endostatin) adhere->treat incubate_treatment Incubate for 24-72h treat->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end Boyden_Chamber_Workflow start Start setup Set up Boyden Chamber with Porous Insert start->setup add_chemoattractant Add Chemoattractant to Lower Chamber setup->add_chemoattractant seed_cells Seed Treated Endothelial Cells in Upper Chamber add_chemoattractant->seed_cells incubate Incubate for 4-24h seed_cells->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain count_cells Count Migrated Cells fix_stain->count_cells analyze Analyze Data count_cells->analyze end End analyze->end Tube_Formation_Workflow start Start coat_plate Coat 96-well Plate with Matrigel start->coat_plate solidify Solidify Matrigel at 37°C coat_plate->solidify seed_cells Seed Treated Endothelial Cells on Matrigel solidify->seed_cells incubate Incubate for 4-18h seed_cells->incubate image Image Tube Formation incubate->image quantify Quantify Tube Length, Junctions, and Loops image->quantify analyze Analyze Data quantify->analyze end End analyze->end

References

comparative analysis of perlecan expression in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perlecan (HSPG2), a large heparan sulfate (B86663) proteoglycan, is a critical component of the extracellular matrix (ECM) and basement membranes in virtually all tissues.[1][2] Its multifaceted nature allows it to play a pivotal role in tissue development, structural integrity, and cell signaling by interacting with a vast array of molecules, including growth factors, ECM components, and cell surface receptors.[3][4] Dysregulation of this compound expression is increasingly recognized as a key factor in the pathogenesis of numerous diseases, including cancer, fibrosis, and cardiovascular disorders. This guide provides a comparative analysis of this compound expression in healthy versus diseased tissues, supported by quantitative data and detailed experimental methodologies.

Quantitative Analysis of this compound Expression

The expression of this compound is significantly altered in various pathological conditions compared to healthy tissues. The following tables summarize quantitative findings from studies investigating these differences.

Table 1: this compound (HSPG2) mRNA Expression

Tissue/ConditionExpression Change in DiseaseMethodReference
Breast Cancer mRNA levels 2x lower in cancer tissue vs. normal breast.TCGA Database Analysis[5]
Prostate Cancer Lower in radioresistant LNCaP cells vs. parental cells.qRT-PCR[6]
Schwartz-Jampel Syndrome Reduced transcriptional levels in patient muscle tissue.qRT-PCR[7]

Table 2: this compound Protein Expression & Circulating Levels

Disease StateTissue/SampleFindingMethodReference
Breast Cancer Tumor TissueHigh expression in 44.6% of cases; associated with poor prognostic factors.Immunohistochemistry (IHC)[8][9]
Breast Cancer Tumor TissueExpression lost from epithelial basement membrane, with marked upregulation in stroma.Immunofluorescence[5]
Breast Cancer (ER+) PlasmaSignificantly higher plasma this compound levels vs. ER- patients.ELISA[5]
Oral Squamous Cell Carcinoma Tumor TissueIncreased expression in dysplastic mucosa and connective tissue stroma of OSCC.Immunohistochemistry (IHC)[10]
Chronic Kidney Disease PlasmaHigher plasma this compound levels in CKD patients vs. healthy controls.ELISA[11]
Atherosclerosis Aortic RootHS-deficient this compound led to a significant decrease in lesion formation in mice.Morphometry[12]
Idiopathic Pulmonary Fibrosis Lung TissueAbundant in fibroblast foci, particularly in the pericellular region of myofibroblasts.Immunohistochemistry (IHC)[13]

This compound's Role in Signaling Pathways: Health vs. Disease

This compound is a central node in regulating cell behavior through its interaction with key signaling molecules. Its heparan sulfate side chains sequester growth factors like FGF, VEGF, and PDGF, presenting them to their receptors and modulating their activity.[1][14]

In healthy tissues, this function is crucial for maintaining homeostasis, promoting controlled angiogenesis, and facilitating tissue repair.[4] In disease, these interactions become dysregulated. For example, in cancer, altered this compound expression in the tumor microenvironment can create a reservoir of pro-angiogenic and pro-proliferative growth factors, fueling tumor growth and metastasis.[15][16] The C-terminal fragment of this compound, known as endorepellin, can have opposing, anti-angiogenic effects, adding another layer of complexity to its role.[3]

Below is a diagram illustrating the central role of this compound in growth factor signaling.

Perlecan_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Intracellular Intracellular Signaling This compound This compound (HSPG2) Receptor Growth Factor Receptor (RTK) This compound->Receptor Presents GF to Receptor Integrin Integrin This compound->Integrin Interacts with Core Protein GF Growth Factors (FGF, VEGF, PDGF) GF->this compound Binds to HS Chains GF->Receptor Activates Signaling Downstream Signaling (e.g., MAPK, PI3K) Receptor->Signaling Integrin->Signaling Response Cellular Responses (Proliferation, Angiogenesis, Migration) Signaling->Response Healthy Healthy State: - Controlled Signaling - Homeostasis - Tissue Repair Diseased Diseased State (e.g., Cancer, Fibrosis): - Dysregulated Signaling - Uncontrolled Proliferation - Pathological Angiogenesis

Caption: this compound modulates growth factor signaling in health and disease.

Experimental Protocols

Accurate assessment of this compound expression is fundamental to understanding its role in pathology. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC) for this compound Detection

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissues.[10][17]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded alcohol series: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min), 50% (1x3 min).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • To unmask the antigenic epitope, perform heat-induced epitope retrieval.

    • Immerse slides in a staining container with 10 mM citrate (B86180) buffer (pH 6.0).

    • Heat at 95-100°C for 10-20 minutes (e.g., in a pressure cooker for 5 minutes).[10]

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with Phosphate-Buffered Saline (PBS) (2x5 min).

  • Immunostaining:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.

    • Rinse with PBS (2x5 min).

    • Apply a protein block (e.g., normal goat serum) for 10-30 minutes to reduce non-specific binding.

    • Incubate sections with the primary antibody against this compound (e.g., rabbit polyclonal) diluted appropriately (e.g., 1:50 - 1:100) in antibody diluent for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[8]

    • Rinse with PBS (2x5 min).

    • Apply a biotinylated or polymer-based secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS (2x5 min).

    • Apply streptavidin-HRP or an enzyme-polymer complex for 30 minutes.

    • Rinse with PBS (2x5 min).

  • Visualization and Counterstaining:

    • Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity is reached (typically 5-10 minutes).

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

IHC_Workflow start FFPE Tissue Section deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) deparaffin->retrieval blocking Peroxidase & Protein Blocking retrieval->blocking primary_ab Primary Antibody (Anti-Perlecan) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Enzyme Complex (e.g., HRP) secondary_ab->detection chromogen Chromogen Substrate (e.g., DAB) detection->chromogen counterstain Counterstain & Mount chromogen->counterstain end Microscopy counterstain->end

Caption: Standard workflow for immunohistochemical (IHC) staining.

Quantitative Real-Time PCR (qRT-PCR) for HSPG2 Gene Expression

This protocol outlines the steps to quantify HSPG2 mRNA levels.[6][18]

  • RNA Isolation:

    • Extract total RNA from tissue samples or cultured cells using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., qScript cDNA Supermix) as per the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., B-R SYBR Green Supermix).

    • Add primers specific for the HSPG2 gene and a housekeeping gene (e.g., GAPDH, RPLP0) for normalization.

    • Perform the qPCR using a real-time PCR system. A typical thermal cycling program is:

      • Initial denaturation: 95°C for 3 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15-30 seconds.

        • Annealing/Extension: 60°C for 15-60 seconds.

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the 2-ΔΔCT method, normalizing the HSPG2 expression to the housekeeping gene.

Western Blotting for this compound Core Protein

This protocol details the detection of the large this compound core protein.[19][20]

  • Protein Extraction:

    • Extract proteins from cell lysates or conditioned media. For ECM-bound this compound, specific extraction buffers may be required.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE:

    • Denature protein samples in Laemmli buffer.

    • Separate proteins by size using a low-percentage or gradient (e.g., 4-12%) SDS-polyacrylamide gel, which is necessary to resolve the high molecular weight (~470 kDa) this compound core protein.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the this compound core protein diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Visualization:

    • Incubate the blot with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an imaging system or X-ray film.

References

Endorepellin (Perlecan Domain V): A Comparative Guide to its Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic activity of endorepellin, the C-terminal domain V of the proteoglycan perlecan, with a key alternative, endostatin (B67465). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a detailed overview for researchers in angiogenesis and cancer biology.

I. Comparative Analysis of Anti-Angiogenic Activity

Endorepellin and endostatin are both endogenous inhibitors of angiogenesis, derived from the proteolysis of larger extracellular matrix proteins. While both molecules exhibit potent anti-angiogenic effects, they do so through distinct mechanisms and with varying efficacy in different biological assays.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-angiogenic activities of endorepellin and endostatin. It is important to note that direct head-to-head comparative studies are limited, and reported values often come from different experimental setups.

ParameterEndorepellin (this compound Domain V)Endostatin (Collagen XVIII fragment)Reference
IC50 (HIF-1α Promoter Activity Suppression) ~100 nMNot Reported[1]
Effective Concentration (Endothelial Cell Migration Inhibition) Nanomolar (nM) rangePicomolar (pM) range[2][3]
Binding Affinity (Kd to endothelial cells) 11 nMNot Reported[2]

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological process. A lower IC50 value indicates a more potent inhibitor. The effective concentrations for migration inhibition suggest that endostatin may be a more potent inhibitor of this specific process.

Interestingly, some studies suggest that the anti-angiogenic effects of endorepellin and endostatin may be counteracted when both are present, indicating a complex interplay between these two fragments.[4]

II. Mechanisms of Action and Signaling Pathways

The anti-angiogenic effects of endorepellin and endostatin are mediated by their interaction with specific receptors on the surface of endothelial cells, triggering downstream signaling cascades that ultimately inhibit proliferation, migration, and tube formation.

Endorepellin Signaling Pathway

Endorepellin's primary mechanism of action involves the dual antagonism of two key receptors on endothelial cells: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and α2β1 integrin.[1][5] This dual interaction is crucial for its anti-angiogenic activity.

The binding of endorepellin to these receptors initiates a cascade of intracellular events:

  • Activation of SHP-1 Phosphatase: This leads to the dephosphorylation of VEGFR2, thereby inhibiting its downstream signaling.[1]

  • Inhibition of Pro-Angiogenic Pathways: The deactivation of VEGFR2 subsequently suppresses critical pro-angiogenic signaling pathways, including the PI3K/Akt/mTOR and PKC/JNK/AP-1 pathways.[1][6]

  • Disruption of the Actin Cytoskeleton: Interaction with α2β1 integrin leads to the disassembly of the actin cytoskeleton and focal adhesions, which is essential for cell migration.[7]

  • Induction of Stress Signaling: Endorepellin has been shown to activate a canonical stress signaling pathway involving PERK, eIF2α, and ATF4.[6]

Endorepellin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 SHP1 SHP-1 VEGFR2->SHP1 Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway VEGFR2->PI3K_Akt_mTOR Inhibits PKC_JNK_AP1 PKC/JNK/AP-1 Pathway VEGFR2->PKC_JNK_AP1 Inhibits PERK PERK VEGFR2->PERK Activates a2b1 α2β1 Integrin a2b1->SHP1 Activates Actin Actin Cytoskeleton & Focal Adhesions a2b1->Actin Disrupts Endorepellin Endorepellin Endorepellin->VEGFR2 Endorepellin->a2b1 SHP1->VEGFR2 Dephosphorylates Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis PKC_JNK_AP1->Angiogenesis Actin->Angiogenesis eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Induces ATF4->Angiogenesis Inhibits

Endorepellin's anti-angiogenic signaling cascade.
Endostatin Signaling Pathway

Endostatin's anti-angiogenic effects are also mediated through interactions with integrins, primarily α5β1 and αvβ3, and it has also been shown to interfere with VEGFR signaling.[8][9]

Key aspects of endostatin's mechanism of action include:

  • Inhibition of Endothelial Cell Migration: This is a primary effect of endostatin, and it is thought to occur through the disruption of signaling pathways downstream of integrin engagement.[8]

  • Downregulation of Pro-Angiogenic Genes: Endostatin can lead to a broad downregulation of genes associated with pro-angiogenic activity in endothelial cells.[10]

  • Upregulation of Anti-Angiogenic Genes: Concurrently, endostatin can upregulate the expression of anti-angiogenic genes.[10]

  • Interference with VEGF-VEGFR Interaction: Endostatin can directly bind to VEGFRs, preventing the binding of VEGF and subsequent receptor activation.[9]

Endostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins α5β1 / αvβ3 Integrins Migration_Pathways Migration Pathways Integrins->Migration_Pathways Inhibits VEGFRs VEGFRs Angiogenesis Angiogenesis VEGFRs->Angiogenesis Endostatin Endostatin Endostatin->Integrins Endostatin->VEGFRs Gene_Expression Gene Expression (Pro- vs. Anti-Angiogenic) Endostatin->Gene_Expression Modulates VEGF VEGF VEGF->VEGFRs Migration_Pathways->Angiogenesis Gene_Expression->Angiogenesis Inhibits

Endostatin's anti-angiogenic signaling cascade.

III. Experimental Protocols

The anti-angiogenic activity of endorepellin and other compounds is typically assessed using a combination of in vitro and in vivo assays. Below are detailed methodologies for two commonly cited experiments.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 24-well or 96-well plates

  • Recombinant endorepellin and/or endostatin

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with fluorescence capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and pipette 50-100 µL into each well of a pre-chilled 24-well or 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.

  • Treatment: Add the desired concentrations of endorepellin, endostatin, or a vehicle control to the cell suspension.

  • Plating: Gently add 100-200 µL of the cell suspension to each well on top of the solidified matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Phase Contrast: Observe the formation of tube-like structures using a phase-contrast microscope.

    • Fluorescence: For quantitative analysis, the cells can be labeled with Calcein AM. After incubation, carefully remove the medium, wash with PBS, and add Calcein AM solution. Incubate for 30 minutes, then visualize using a fluorescence microscope.

    • Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Workflow A Coat wells with Basement Membrane Extract B Incubate to solidify matrix (37°C, 30-60 min) A->B D Seed cells onto the matrix B->D C Prepare HUVEC suspension with test compounds (Endorepellin, Endostatin) C->D E Incubate to allow tube formation (37°C, 4-18 hours) D->E F Visualize and quantify tube formation E->F

Workflow for the Endothelial Cell Tube Formation Assay.
Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized chorioallantoic membrane of a developing chicken embryo provides an excellent system to observe the formation of new blood vessels in response to various stimuli.

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Egg incubator

  • Sterile forceps and scissors

  • Sterile PBS

  • Small sterile filter paper discs or sponges

  • Recombinant endorepellin and/or endostatin

  • Stereomicroscope

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5-38°C with 60-70% humidity.

  • Windowing the Egg: On day 3 or 4 of incubation, carefully create a small window in the eggshell over the air sac to expose the CAM. This should be done under sterile conditions.

  • Application of Test Substance:

    • Dissolve the test compounds (endorepellin, endostatin) or a control substance in a sterile vehicle (e.g., PBS).

    • Saturate a sterile filter paper disc or sponge with the solution.

    • Gently place the disc/sponge onto the CAM.

  • Sealing and Incubation: Seal the window with sterile tape and return the egg to the incubator.

  • Observation and Analysis:

    • After 48-72 hours of incubation, re-open the window and observe the CAM under a stereomicroscope.

    • Capture images of the vasculature surrounding the implanted disc/sponge.

    • Quantify the angiogenic response by counting the number of blood vessels converging towards the implant or by measuring the vessel density in the area. A significant reduction in vessel formation in the presence of the test compound indicates anti-angiogenic activity.

IV. Conclusion

Endorepellin (this compound domain V) is a potent endogenous inhibitor of angiogenesis with a well-defined mechanism of action centered on the dual antagonism of VEGFR2 and α2β1 integrin. While direct quantitative comparisons with other anti-angiogenic agents like endostatin are not extensively documented in single studies, the available data suggests that both are powerful inhibitors, albeit with potentially different potencies in specific aspects of the angiogenic process. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare the anti-angiogenic properties of endorepellin and other molecules of interest. The distinct signaling pathways of these endogenous inhibitors highlight the complexity of angiogenic regulation and offer multiple potential targets for the development of novel anti-cancer therapies.

References

Validating the Phenotype of Perlecan Conditional Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of perlecan conditional knockout mouse models, offering supporting experimental data and detailed protocols for phenotype validation. This compound (HSPG2), a large heparan sulfate (B86663) proteoglycan, is a critical component of basement membranes and cartilage extracellular matrix. Its absence or mutation leads to severe developmental defects, making conditional knockout models essential for studying its function in specific tissues and at different developmental stages.

Comparison of this compound Mouse Models

Due to the embryonic lethality of a full this compound knockout, several alternative mouse models have been developed to investigate its function.[1] This section compares the key features of these models.

FeatureComplete Knockout (Hspg2-/-)Conditional Knockout (e.g., Col2a1-Cre; Hspg2fl/fl)Exon 3 Null (Hspg2Δ3/Δ3)Hypomorphic Model (e.g., Hspg2C1532Yneo)
Genetic Modification Complete disruption of the Hspg2 gene.Cre-loxP mediated deletion of Hspg2 in specific tissues (e.g., cartilage).Deletion of exon 3, which encodes for heparan sulfate attachment sites.[2]Point mutation leading to reduced protein secretion and function.[3]
Phenotype Embryonic lethal around E10.5-E12.5 due to severe cephalic and skeletal defects, and cardiovascular abnormalities.Phenotype is tissue-specific. For example, cartilage-specific knockout mimics aspects of Schwartz-Jampel syndrome with skeletal dysplasia.[1]Viable and fertile, but exhibit defects such as congenital cataracts and microphthalmia.[2] Produces a this compound core protein lacking most heparan sulfate chains, with a ~20 kDa smaller core protein.[1]Mimics the human Schwartz-Jampel syndrome (SJS) with myotonia and chondrodysplasia.[4][5]
Key Applications Studying the essential role of this compound in early embryonic development.Investigating the tissue-specific functions of this compound in postnatal life and disease.Dissecting the specific roles of this compound's heparan sulfate chains in signaling and matrix organization.Modeling human genetic disorders like Schwartz-Jampel syndrome to understand disease mechanisms.
Quantitative Data N/A (lethal)Significant decrease in bone length in all long bones examined in a hypomorphic model.[6]No significant difference in body weight compared to wild-type mice.1.9-fold increase in Kv1.1 protein levels in sciatic nerves.[3]

Experimental Protocols for Phenotype Validation

Validation of the this compound conditional knockout phenotype requires a combination of molecular, histological, and imaging techniques.

Genotyping PCR

Purpose: To confirm the genetic modification (presence of loxP sites and Cre recombinase gene, and the excised allele).

Methodology:

  • DNA Extraction: Extract genomic DNA from tail biopsies or other relevant tissues using a standard DNA extraction kit.

  • PCR Amplification: Perform PCR using primers specific for the wild-type, floxed, and excised alleles of the Hspg2 gene, as well as primers for the Cre recombinase gene.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the different alleles.

Quantitative Real-Time PCR (qRT-PCR)

Purpose: To quantify the reduction in Hspg2 mRNA expression in the target tissue.

Methodology:

  • RNA Extraction: Isolate total RNA from the tissue of interest (e.g., cartilage, muscle) using a suitable RNA extraction method.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using primers specific for the mouse Hspg2 gene. It is recommended to use primers that span the deleted exon to confirm its removal. Normalize the expression data to a stable housekeeping gene (e.g., Gapdh, Actb).[7]

    • Mouse Hspg2 Forward Primer: CATTCAGGTGGTCGTCCTCTCA[8]

    • Mouse Hspg2 Reverse Primer: AGGTCAAGCGTCTGTCCTTCAG[8]

    • Human HSPG2 Domain I Forward Primer: CCT GGC TTT TGA GAG TGT GG[9]

    • Human HSPG2 Domain I Reverse Primer: TCC AGT AGG GCA TCC TCT TC[9]

  • Data Analysis: Calculate the relative expression of Hspg2 using the ΔΔCt method.

Western Blotting

Purpose: To confirm the reduction or absence of this compound protein in the target tissue.

Methodology:

  • Protein Extraction: Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel. Due to this compound's large size (~470 kDa for the core protein), a low percentage acrylamide (B121943) gel is recommended.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for this compound.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC)

Purpose: To visualize the distribution and abundance of this compound protein within the tissue architecture.

Methodology:

  • Tissue Preparation: Fix the tissue in 4% paraformaldehyde, embed in paraffin (B1166041) or OCT, and cut sections.

  • Antigen Retrieval: For paraffin-embedded sections, perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval with citrate (B86180) buffer).

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., normal serum).

    • Incubate with a primary antibody against this compound.

    • Wash and incubate with a fluorescently-labeled or enzyme-conjugated secondary antibody.

  • Visualization: For fluorescently-labeled antibodies, visualize under a fluorescence microscope. For enzyme-conjugated antibodies, use a suitable substrate to develop a colored precipitate and visualize under a light microscope.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_validation Phenotype Validation genotyping Genotyping PCR (Confirm Genetic Modification) q_pcr qRT-PCR (Quantify mRNA Reduction) western_blot Western Blot (Confirm Protein Reduction) ihc Immunohistochemistry (Visualize Protein Distribution) mouse_model This compound Conditional Knockout Mouse Model mouse_model->genotyping mouse_model->q_pcr mouse_model->western_blot mouse_model->ihc

Caption: Experimental workflow for validating the phenotype of this compound conditional knockout mice.

This compound in FGF Signaling Pathway

fgf_signaling cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF This compound This compound (HSPG2) FGF->this compound binds FGFR FGF Receptor (FGFR) FGF->FGFR binds This compound->FGFR presents to RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates PLCg PLCγ Pathway FGFR->PLCg activates Cell Proliferation Cell Proliferation RAS_MAPK->Cell Proliferation Differentiation Differentiation RAS_MAPK->Differentiation Cell Survival Cell Survival PI3K_AKT->Cell Survival Cell Migration Cell Migration PLCg->Cell Migration

Caption: this compound's role as a co-receptor in the Fibroblast Growth Factor (FGF) signaling pathway.

References

A Researcher's Guide to Perlecan Antibodies: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the right antibody is a critical step for achieving reliable and reproducible results. This guide provides a comparative overview of commercially available antibodies for the detection of perlecan (also known as Heparan Sulfate (B86663) Proteoglycan 2 or HSPG2), a key component of basement membranes and the extracellular matrix. This compound is involved in a variety of biological processes, including angiogenesis, cell adhesion, and growth factor signaling.[1][2][3][4][5] This guide summarizes product information from various suppliers and provides standardized protocols for common applications to aid in the selection and cross-validation process.

Comparative Data on this compound Antibodies

The following table summarizes key information for a selection of this compound antibodies from different suppliers. This data is compiled from publicly available product datasheets and should be used as a starting point for your own validation experiments.

SupplierProduct Name/CloneCatalog No.TypeHostImmunogenValidated Applications
Abcam Anti-Heparan Sulfate Proteoglycan 2/Perlecan antibody [A7L6]ab2501MonoclonalRatTissue preparation containing Basement membrane-specific heparan sulfate proteoglycan core proteinWB, IHC-P, IHC-Fr, IP, ICC
Abcam Anti-Heparan Sulfate Proteoglycan 2/Perlecan antibody [A76]ab26265MonoclonalMouseCell preparation containing Heparan Sulfate Proteoglycan 2/Perlecan proteinIP, ELISA, WB, IHC-P, AP, IHC-Fr[6]
Thermo Fisher Scientific This compound Monoclonal Antibody (7B5)13-4400MonoclonalMouseRecombinant this compound domain IIIWB, IHC (P), ICC/IF, ELISA[7][8]
Thermo Fisher Scientific This compound Polyclonal AntibodyPA5-100566PolyclonalRabbitA synthesized peptide derived from human HSPG2WB[9]
Santa Cruz Biotechnology This compound (A7L6)sc-33707MonoclonalRatPartially purified preparation of laminin (B1169045) from the EHS mouse tumorWB, IP, IF, IHC(P)[10][11]
MilliporeSigma Anti-Heparan Sulfate Proteoglycan (this compound) Antibody, clone A7L6MAB1948PMonoclonalRatHeparan Sulfate Proteoglycan from EHS mouse tumorIHC, IC, WB, IP[12]
MilliporeSigma Anti-Heparan Sulfate Proteoglycan (this compound) Antibody, clone 5D7-2E4MABC676MonoclonalMouseNot SpecifiedIHC
Proteintech HSPG2-Specific antibody19675-1-APPolyclonalRabbitPeptideWB, ELISA[13]
NeoBiotechnologies Heparan Sulfate Proteoglycan (Large) / this compound Antibody [A7L6]10537MonoclonalRatMurine EHS laminin preparationFlow Cytometry, IF, IHC[14]

Experimental Protocols

Detailed and consistent protocols are essential for the successful validation and use of antibodies. Below are generalized protocols for Western Blotting, Immunohistochemistry, and ELISA, based on common practices and information from supplier datasheets.

Western Blotting (WB) Protocol for this compound
  • Sample Preparation : Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE : Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Due to the large size of this compound (~469 kDa), a low percentage gel (e.g., 6%) is recommended.[5][13]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation : Incubate the membrane with the primary this compound antibody at the recommended dilution (e.g., 1:500 - 1:2000) overnight at 4°C with gentle agitation.[7][13]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with a suitable HRP-conjugated secondary antibody (e.g., anti-rat or anti-mouse IgG) for 1 hour at room temperature.

  • Detection : Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Tissues
  • Deparaffinization and Rehydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval : For antigen retrieval, immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a pressure cooker or microwave.[8][15] For example, heat tissue sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 min at 95°C followed by cooling at room temperature for 20 minutes.[14]

  • Peroxidase Block : Block endogenous peroxidase activity by incubating sections in a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) for 15-30 minutes.[8][15]

  • Blocking : Block non-specific binding by incubating with a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation : Incubate sections with the primary this compound antibody at the recommended dilution (e.g., 1:20 - 1:500) overnight at 4°C in a humidified chamber.[7][8][10]

  • Washing : Wash slides three times with PBS.

  • Secondary Antibody and Detection : Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system, according to the manufacturer's instructions.

  • Chromogen : Develop the signal with a suitable chromogen (e.g., DAB).

  • Counterstaining, Dehydration, and Mounting : Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound

This protocol is based on a sandwich ELISA format.

  • Coating : Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.

  • Blocking : Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation : Add standards and samples to the wells and incubate for a specified time (e.g., 90 minutes).[16][17]

  • Washing : Wash the wells multiple times with a wash buffer.

  • Detection Antibody : Add a biotinylated detection antibody and incubate.[18]

  • Enzyme Conjugate : Wash the wells and add a streptavidin-HRP conjugate.[18]

  • Substrate Development : Wash the wells and add a TMB substrate solution to develop the color.[18]

  • Stopping the Reaction : Stop the reaction with a stop solution (e.g., sulfuric acid), which will change the color from blue to yellow.[18]

  • Measurement : Read the absorbance at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.[18]

Visualizing Workflows and Pathways

To better understand the experimental processes and the biological context of this compound, the following diagrams are provided.

Antibody Cross-Validation Workflow cluster_selection Antibody Selection cluster_validation Experimental Validation cluster_analysis Data Analysis and Comparison A Identify this compound Antibodies (Multiple Suppliers) B Review Datasheets (Applications, Species, etc.) A->B C Western Blot (WB) (Size, Specificity) B->C D Immunohistochemistry (IHC) (Localization, Staining Pattern) B->D E Immunofluorescence (IF) (Subcellular Localization) B->E F ELISA (Quantification) B->F G Compare Performance Metrics (Signal-to-Noise, Specificity) C->G D->G E->G F->G H Select Optimal Antibody for Specific Application G->H

Caption: A generalized workflow for the cross-validation of antibodies.

This compound Signaling Pathway in Angiogenesis This compound This compound (HSPG2) GFR Growth Factor Receptors (FGFR, VEGFR2) This compound->GFR presents GF to receptor Integrin α2β1 Integrin This compound->Integrin binds to protein core GF Growth Factors (FGF2, VEGF) GF->this compound binds to HS chains Signaling Downstream Signaling (e.g., Akt, MAPK) GFR->Signaling activates Integrin->Signaling activates Response Cellular Responses (Proliferation, Migration, Survival) Signaling->Response

References

Validating Perlecan-Integrin Interactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between the heparan sulfate (B86663) proteoglycan perlecan and various integrins is crucial for deciphering complex cellular behaviors in both physiological and pathological contexts. This guide provides a comparative analysis of the binding and functional validation of this compound with specific integrin subtypes, supported by experimental data and detailed methodologies.

This compound, a key component of basement membranes and extracellular matrices, engages with a range of cell surface receptors, including several members of the integrin family. These interactions are pivotal in regulating cell adhesion, migration, proliferation, and signaling. The C-terminal Domain V of this compound, also known as endorepellin, is a primary mediator of these interactions, exhibiting distinct binding affinities and eliciting diverse functional outcomes depending on the specific integrin partner.

Comparative Analysis of this compound-Integrin Binding Affinity

The binding affinity between this compound and its integrin receptors is a key determinant of the subsequent cellular response. Surface plasmon resonance (SPR) is a commonly employed technique to quantify these interactions by measuring the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

This compound DomainIntegrin SubtypeReported Binding Affinity (Kd)Cellular Context/Comments
Domain V (Endorepellin)α2β123 nM[1]High-affinity interaction mediating anti-angiogenic effects.[1]
Domain V (Endorepellin)α5β1160 nM[2]Interaction promotes pro-angiogenic signaling in brain endothelial cells.[2]
Domain V (LG3 fragment)α2β11 µM[2]The LG3 fragment alone has a significantly lower affinity compared to the full Domain V.[2]
Domain Vβ1-containing integrinsInteraction confirmed, specific Kd not consistently reportedPromotes cell adhesion.[3][4]
Core Proteinβ1 and β3 integrinsInteraction confirmed, specific Kd not reportedMediates endothelial cell adhesion.[5][6][7]

Experimental Protocols for Validation

Accurate validation of this compound-integrin interactions relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.

Solid-Phase Binding Assay

This assay is used to demonstrate a direct interaction between purified this compound (or its domains) and integrins.

  • Coating: Coat 96-well microtiter plates with purified this compound or a specific domain (e.g., Domain V) at a concentration of 10 µg/mL in a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.

  • Blocking: Wash the wells with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Incubation with Integrin: Add purified, soluble integrin protein in a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2) to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the wells extensively with PBST to remove unbound integrin.

  • Detection: Add a primary antibody specific to the integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength to quantify the amount of bound integrin.

Cell Adhesion Assay

This assay assesses the ability of cells to adhere to a substrate coated with this compound, mediated by integrins.

  • Plate Coating: Coat 96-well plates with this compound or its domains as described in the solid-phase binding assay.

  • Cell Preparation: Culture cells of interest (e.g., endothelial cells, fibroblasts) and detach them using a non-enzymatic cell dissociation solution. Wash and resuspend the cells in a serum-free medium.

  • Adhesion: Add the cell suspension to the coated wells. To identify the specific integrin involved, pre-incubate the cells with function-blocking antibodies against different integrin subunits (e.g., anti-α2, anti-β1) for 30 minutes before adding them to the wells.

  • Incubation: Allow the cells to adhere for 1-2 hours at 37°C in a CO2 incubator.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Stain the adherent cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance to quantify cell adhesion.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the interaction between this compound and integrins within a cellular context.

  • Cell Lysis: Lyse cells expressing the integrins of interest with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either this compound or an integrin subunit overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using antibodies against the suspected interacting partner (e.g., if you immunoprecipitated with an anti-integrin antibody, blot with an anti-perlecan antibody).

Signaling Pathways and Experimental Workflows

The interaction of this compound with specific integrins triggers distinct downstream signaling cascades that regulate cellular functions.

Endorepellin-α2β1 Integrin Anti-Angiogenic Signaling

The binding of endorepellin (this compound Domain V) to α2β1 integrin on endothelial cells initiates an anti-angiogenic signaling cascade.[8][9][10] This involves the activation of the tyrosine phosphatase SHP-1, which leads to the dephosphorylation of key signaling molecules, ultimately inhibiting cell migration and proliferation.[8][9][10]

Endorepellin_alpha2beta1_Signaling Endorepellin Endorepellin (this compound Domain V) alpha2beta1 α2β1 Integrin Endorepellin->alpha2beta1 Binds SHP1 SHP-1 alpha2beta1->SHP1 Activates VEGFR2 VEGFR2 SHP1->VEGFR2 Dephosphorylates Angiogenesis Angiogenesis (Migration, Proliferation) SHP1->Angiogenesis Inhibits VEGFR2->Angiogenesis

Endorepellin-α2β1 integrin anti-angiogenic signaling pathway.

This compound Domain V-α5β1 Integrin Pro-Angiogenic Signaling

In contrast, the interaction of this compound Domain V with α5β1 integrin on brain endothelial cells can promote angiogenesis.[2] This process is mediated through the activation of the ERK signaling pathway, leading to the increased secretion of Vascular Endothelial Growth Factor (VEGF).[11]

PerlecanDV_alpha5beta1_Signaling PerlecanDV This compound Domain V alpha5beta1 α5β1 Integrin PerlecanDV->alpha5beta1 Binds FAK FAK alpha5beta1->FAK Activates ERK ERK FAK->ERK Activates VEGF VEGF Secretion ERK->VEGF Induces Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

This compound Domain V-α5β1 integrin pro-angiogenic signaling pathway.

Experimental Workflow for Validating this compound-Integrin Interaction

A typical workflow for validating a novel this compound-integrin interaction involves a multi-step process, starting from initial identification to functional characterization.

Experimental_Workflow Y2H Yeast-Two-Hybrid or Affinity Chromatography CoIP Co-Immunoprecipitation (in cell lysate) Y2H->CoIP Confirmation of interaction SPR Surface Plasmon Resonance (Binding Affinity - Kd) CoIP->SPR Quantitative analysis Adhesion Cell Adhesion Assay (with blocking antibodies) SPR->Adhesion Cellular validation Signaling Downstream Signaling (Western Blot for p-ERK, etc.) Adhesion->Signaling Mechanistic insight Functional Functional Assays (Migration, Proliferation) Signaling->Functional Biological relevance

Experimental workflow for validating this compound-integrin interactions.

By employing these methodologies and understanding the distinct signaling outcomes, researchers can effectively validate and characterize the interactions between this compound and specific integrins, paving the way for new therapeutic strategies targeting these complex biological pathways.

References

Unveiling the Extracellular Matrix Landscape: A Comparative Proteomic Analysis in the Presence and Absence of Perlecan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate composition of the extracellular matrix (ECM) is paramount. This guide provides an objective comparison of the ECM proteome with and without the crucial proteoglycan, perlecan, supported by experimental data. The findings reveal significant remodeling of the ECM in the absence of this compound, impacting key structural and signaling proteins.

This compound, a large heparan sulfate (B86663) proteoglycan, is a cornerstone of the basement membrane and cartilage ECM. It plays a vital role in tissue development, mechanosensing, and regulating cell signaling by interacting with a plethora of growth factors and ECM components. Genetic knockdown of this compound is associated with developmental abnormalities and early-onset osteoarthritis, highlighting its importance in maintaining tissue homeostasis.

Quantitative Proteomic Comparison of the Cartilage ECM

A key study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a murine model of Schwartz-Jampel syndrome (SJS), which involves this compound knockdown, revealed significant alterations in the composition of the cartilage ECM. Contrary to the expectation that the absence of a major structural component would lead to a general decrease in ECM proteins, the analysis showed a compensatory increase in the abundance of many bulk matrisome proteins. This suggests a complex remodeling process occurs in response to this compound deficiency.

Below is a summary of the quantitative proteomics data comparing the relative abundance of key ECM proteins in wild-type (+/+) and this compound knockdown (Neo/Neo) cartilage.

ProteinGeneFunctionFold Change (Neo/Neo vs. +/+)
Collagens
Collagen alpha-1(II) chainCOL2A1Major structural component of cartilageIncreased[1]
Collagen alpha-1(IX) chainCOL9A1Fibril-associated collagen, links collagens II and XIIncreased
Collagen alpha-1(XI) chainCOL11A1Regulates collagen fibril diameterIncreased
Glycoproteins
Cartilage oligomeric matrix proteinCOMPBinds collagen, involved in matrix assemblyIncreased[1]
FibronectinFN1Cell adhesion, migration, and differentiationIncreased[1]
Matrilin-1MATN1Forms filamentous networks with other ECM proteinsIncreased
Proteoglycans
AggrecanACANMajor proteoglycan in cartilage, provides compressive strengthNo significant change
DecorinDCNRegulates collagen fibrillogenesisIncreased
BiglycanBGNSimilar to decorin, involved in matrix assemblyIncreased

Experimental Protocols

The following section details the methodologies for the key experiments cited in the comparative proteomic analysis of cartilage ECM.

Extracellular Matrix Protein Enrichment

A standardized protocol for the enrichment of ECM proteins from tissues was employed, taking advantage of the insolubility of these proteins.[2][3][4]

  • Tissue Homogenization: 100 mg of cartilage tissue was homogenized in a buffer containing protease inhibitors to create a uniform suspension.[4][5]

  • Sequential Decellularization: The homogenate underwent a series of incubations in buffers with varying pH, salt concentrations, and detergents to sequentially remove cytosolic, nuclear, membrane, and cytoskeletal proteins.[2][3] This process results in a pellet highly enriched in insoluble ECM proteins.

  • Washing: The ECM-enriched pellet was extensively washed with PBS containing protease inhibitors to remove any remaining detergents.[2][3]

In-Solution Digestion for Mass Spectrometry

The enriched ECM proteins were prepared for mass spectrometry analysis through an in-solution digestion protocol.[6][7][8][9][10]

  • Resuspension and Reduction: The ECM pellet was resuspended in 8 M urea (B33335) and treated with dithiothreitol (B142953) (DTT) at 37°C to reduce disulfide bonds.[6]

  • Alkylation: Iodoacetamide (IAA) was added to the sample in the dark to alkylate the reduced cysteine residues, preventing the reformation of disulfide bonds.[6]

  • Deglycosylation: The sample was treated with PNGase F to remove N-linked glycans.

  • Proteolytic Digestion: The proteins were first digested with Lys-C, followed by an overnight digestion with trypsin at 37°C. A second aliquot of trypsin was added for an additional 2-hour digestion to ensure complete proteolysis.[8]

  • Acidification and Desalting: The digestion was stopped by adding trifluoroacetic acid (TFA). The resulting peptide solution was then desalted using C18 spin tips prior to LC-MS/MS analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The peptide samples were analyzed by LC-MS/MS to identify and quantify the proteins present in the ECM. The mass spectrometer was operated in a data-dependent mode, acquiring MS1 scans followed by MS2 scans of the top 10 most abundant precursor ions. The resulting spectra were searched against a protein database for protein identification and quantification.

Mandatory Visualizations

Experimental Workflow for Comparative Proteomics

experimental_workflow cluster_sample_prep Sample Preparation cluster_ecm_enrichment ECM Enrichment cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Analysis WT_tissue Wild-Type Cartilage Homogenization Homogenization WT_tissue->Homogenization KO_tissue This compound Knockdown Cartilage KO_tissue->Homogenization Decellularization Sequential Decellularization Homogenization->Decellularization ECM_pellet ECM-Enriched Pellet Decellularization->ECM_pellet Digestion In-Solution Digestion (Reduction, Alkylation, Trypsin) ECM_pellet->Digestion Desalting Peptide Desalting Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Protein_ID Protein Identification & Quantification LC_MSMS->Protein_ID Comparison Comparative Analysis Protein_ID->Comparison FGF_signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (HS chains) FGFR FGFR This compound->FGFR FGF FGF FGF->this compound FRS2 FRS2 FGFR->FRS2 P Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF_signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (HS chains) VEGFR2 VEGFR2 This compound->VEGFR2 VEGF VEGF-A VEGF->this compound PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Angiogenesis Angiogenesis & Endothelial Cell Survival PLCg->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Angiogenesis

References

A Comparative Guide to Perlecan Function: Insights from Vertebrate and Invertebrate Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perlecan, a large heparan sulfate (B86663) proteoglycan, is a crucial component of the extracellular matrix (ECM) in a wide range of organisms, from invertebrates to vertebrates. Its multifaceted nature, arising from a complex modular structure, allows it to play pivotal roles in tissue development, maintenance, and disease. This guide provides a comprehensive comparison of this compound's functions in vertebrate and invertebrate models, highlighting conserved and divergent roles, and offering insights into its mechanisms of action. The data presented is supported by experimental evidence, with detailed methodologies for key experiments and visual representations of associated signaling pathways.

Structural and Functional Overview

This compound's structure is key to its diverse functions. In vertebrates, it is characterized by five distinct domains (I-V), each with unique binding properties for a variety of molecules, including growth factors, ECM components, and cell surface receptors. A significant difference in invertebrate models, such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans), is the general absence of Domain I.[1][2][3] This domain in vertebrates is the primary site for the attachment of heparan sulfate chains, which are crucial for binding and modulating the activity of numerous signaling molecules.[4] The invertebrate homologues, encoded by the trol gene in Drosophila and the unc-52 gene in C. elegans, therefore exhibit some functional differences, although the core protein's functions in tissue architecture and signaling are remarkably conserved.[1][5][6]

Comparative Functional Analysis

The following tables summarize the key functions of this compound in vertebrate and invertebrate models, with a focus on angiogenesis, chondrogenesis, and neuromuscular junction formation.

Table 1: this compound Function in Angiogenesis

FeatureVertebrate Models (e.g., Mouse, Zebrafish)Invertebrate Models (e.g., Drosophila)
Role in Angiogenesis Pro-angiogenic; essential for blood vessel development and stability.[5][7]While Drosophila has an open circulatory system, this compound (Trol) is involved in the development of the tracheal system, which functions in gas exchange, and regulates plasmatocyte proliferation via VEGF/PDGF signaling.[5][8]
Interaction with VEGF Binds to VEGF-A via its heparan sulfate chains, modulating the VEGF-VEGFR2 signaling axis to promote endothelial cell migration and proliferation.[5][7]Trol is found on plasmatocytes and is thought to regulate VEGF/PDGF signaling.[5][8]
Phenotype of Loss-of-Function Embryonic lethality due to vascular defects and hemorrhaging.[9]Reduced number of circulating plasmatocytes.[5][8]

Table 2: this compound Function in Cartilage and Skeletal Development

FeatureVertebrate Models (e.g., Mouse)Invertebrate Models (e.g., C. elegans)
Role in Chondrogenesis Essential for cartilage development and endochondral ossification.[10][11]Not directly applicable as invertebrates lack cartilage. However, unc-52 is crucial for the attachment of muscles to the body wall, a key aspect of their "skeletal" system.[2][6]
Interaction with FGF Binds to FGFs (e.g., FGF-2, FGF-18) to modulate their signaling, influencing chondrocyte proliferation and differentiation.[6][12]unc-52 mutations can enhance defects in cell migration caused by altered FGF signaling.[8][13]
Phenotype of Loss-of-Function Severe chondrodysplasia and skeletal abnormalities, often leading to perinatal lethality.[10][11]Paralysis due to detachment of muscles from the body wall.[2][6]

Table 3: this compound Function at the Neuromuscular Junction (NMJ)

FeatureVertebrate Models (e.g., Mouse)Invertebrate Models (e.g., C. elegans, Drosophila)
Role at the NMJ Essential for the clustering of acetylcholinesterase (AChE) at the synaptic cleft.[14]In C. elegans (unc-52), it is critical for the structural integrity of the muscle-hypodermis attachment.[2][6] In Drosophila (trol), it plays a role in the stability of the ECM surrounding nerve bundles and synaptic stability.[15]
Mechanism Binds to the collagenic tail of AChE, anchoring it to the basal lamina.[14]In C. elegans, it provides a structural link between the muscle cell membrane and the overlying hypodermis.[2] In Drosophila, loss of Trol disrupts the neural lamella.[15]
Phenotype of Loss-of-Function Myotonia and muscular dystrophy-like phenotypes.[14]In C. elegans, severe muscle detachment and paralysis.[2][6] In Drosophila, axonal breakage, degeneration, and synaptic retraction.[15]

Quantitative Data on this compound Interactions

Direct comparative quantitative data on the binding affinities of vertebrate versus invertebrate this compound to various ligands is limited in the current literature. However, studies on vertebrate this compound have provided valuable insights into its molecular interactions.

Table 4: Binding Affinities of Vertebrate this compound Domains

LigandThis compound Domain(s)Dissociation Constant (Kd)Organism
PDGF-BBDomain III-28 nMHuman
PDGF-BBDomains I, IV-1, V34–64 nMHuman
FGF-18Core Protein27.8 nM (high affinity), 145 nM (low affinity)Bovine

Data compiled from multiple sources.[12][16]

Experimental Protocols

Understanding the function of this compound has been greatly advanced by genetic manipulation in model organisms. Below are summaries of key experimental protocols.

Generation of this compound Knockout Mice
  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Hspg2 gene (the gene encoding this compound) with a neomycin resistance cassette. The vector includes homologous arms to facilitate recombination.

  • ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells. ES cells that have successfully integrated the vector are selected for using G418 (neomycin).

  • Southern Blot and PCR Analysis: Correctly targeted ES cell clones are identified by Southern blotting and PCR to confirm homologous recombination.

  • Blastocyst Injection: Verified ES cells are injected into blastocysts, which are then surgically transferred to pseudopregnant female mice.

  • Generation of Chimeric and Germline Transmitting Mice: Chimeric offspring are identified by coat color. Chimeras are then bred to establish germline transmission of the targeted allele.

  • Genotyping: Heterozygous offspring are interbred to generate homozygous knockout mice, which are identified by PCR genotyping of tail DNA.

This protocol is a generalized summary based on established methods.

Analysis of trol (this compound) Mutants in Drosophila melanogaster
  • Mutant Generation: trol mutants can be generated through various methods, including chemical mutagenesis (e.g., with ethyl methanesulfonate (B1217627) - EMS) followed by screening for desired phenotypes, or by using transposon-based mutagenesis (e.g., P-element insertions). Specific alleles can also be obtained from stock centers.

  • Phenotypic Analysis: Larval and adult flies are examined for developmental defects. For neurogenesis studies, larval brains are dissected and stained with antibodies against cell cycle markers (e.g., BrdU or anti-phospho-histone H3) to assess neuroblast proliferation.[4][17]

  • Genetic Interaction Studies: To investigate the role of trol in specific signaling pathways, double mutants are created with components of pathways like FGF (branchless) or Hedgehog (hedgehog). Phenotypes are then compared to single mutants to identify genetic enhancement or suppression.[4][17]

  • Immunohistochemistry: The localization of Trol protein can be visualized in tissues like the larval brain or imaginal discs using specific antibodies. This helps to understand its distribution in relation to different cell types and structures.[5]

This protocol is a generalized summary based on established methods.

Analysis of unc-52 (this compound) Mutants in Caenorhabditis elegans
  • Mutagenesis and Mutant Isolation: unc-52 mutants are often identified in screens for uncoordinated (Unc) movement. Mutations can be induced by EMS, and animals with motility defects are isolated.

  • Phenotypic Characterization: The primary phenotype of unc-52 mutants is progressive paralysis, which can be quantified by observing the movement of worms on agar (B569324) plates. Muscle structure is examined using polarized light microscopy to visualize the myofilament lattice or by using fluorescently-tagged muscle proteins (e.g., GFP-myosin).[2]

  • Analysis of Neuromuscular Junctions: While the primary defect is in muscle attachment, the consequences on NMJ function can be assessed. This can involve behavioral assays in response to drugs that target neurotransmission (e.g., aldicarb, an acetylcholinesterase inhibitor) or electrophysiological recordings from the body wall muscles.

  • Genetic Suppression Screens: To identify interacting genes, suppressor screens can be performed. This involves mutagenizing unc-52 mutants and screening for progeny with improved motility. The suppressor mutations can then be mapped and identified, revealing genes that function in the same or parallel pathways.[13]

This protocol is a generalized summary based on established methods.

Signaling Pathways and Visualization

This compound is a key modulator of several critical signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the role of this compound in these pathways in both vertebrate and invertebrate models.

Vertebrate FGF Signaling Pathway

FGF_Signaling_Vertebrate FGF FGF This compound This compound (with HS chains) FGF->this compound FGFR FGFR FGF->FGFR Binds This compound->FGFR Presents FGF Cell_Membrane Intracellular_Signaling Intracellular Signaling Cascade (e.g., Ras-MAPK) FGFR->Intracellular_Signaling Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Intracellular_Signaling->Cellular_Response Leads to

Caption: Vertebrate this compound in FGF Signaling.

Invertebrate (Drosophila) FGF and Hedgehog Signaling

Invertebrate_Signaling cluster_FGF FGF Signaling cluster_Hh Hedgehog Signaling FGF FGF (Branchless) Trol_FGF Trol (this compound) FGF->Trol_FGF FGFR_inv FGFR (Breathless) Trol_FGF->FGFR_inv Modulates FGF_Response Neuroblast Proliferation FGFR_inv->FGF_Response Hh Hedgehog (Hh) Trol_Hh Trol (this compound) Hh->Trol_Hh Hh_Receptor Hh Receptor (Patched) Trol_Hh->Hh_Receptor Modulates Hh_Response Neuroblast Proliferation Hh_Receptor->Hh_Response

Caption: Drosophila Trol in FGF and Hh Signaling.

Vertebrate VEGF Signaling in Angiogenesis

VEGF_Signaling_Vertebrate VEGF VEGF-A Perlecan_VEGF This compound (with HS chains) VEGF->Perlecan_VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Perlecan_VEGF->VEGFR2 Presents VEGF Endothelial_Cell Endothelial Cell PLC_gamma PLCγ Activation VEGFR2->PLC_gamma Activates Angiogenesis_Response Angiogenesis (Migration, Proliferation) PLC_gamma->Angiogenesis_Response Leads to

Caption: Vertebrate this compound in VEGF Signaling.

Conclusion

The study of this compound in both vertebrate and invertebrate models has been instrumental in elucidating its fundamental roles in development and tissue homeostasis. While vertebrates have evolved additional complexity, particularly with the acquisition of Domain I and its associated heparan sulfate-mediated functions, the core functions of the this compound protein in providing structural integrity and modulating key signaling pathways are deeply conserved. Invertebrate models, with their powerful genetic tools, continue to provide invaluable insights into the intricate mechanisms by which this essential proteoglycan operates. For drug development professionals, understanding the conserved and divergent aspects of this compound function across species can inform the development of targeted therapies for a range of conditions, from developmental disorders to cancer and vascular diseases. Further research focusing on direct quantitative comparisons of this compound's molecular interactions in these diverse systems will undoubtedly continue to expand our understanding of this remarkable molecule.

References

Validating the Clinical Relevance of Circulating Perlecan Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Circulating perlecan, a large heparan sulfate (B86663) proteoglycan, is emerging as a promising biomarker with significant clinical relevance across a spectrum of diseases, including cancer, chronic kidney disease (CKD), cardiovascular disease, and diabetes. Alterations in the levels of circulating this compound and its fragments, such as endorepellin (domain V), can reflect underlying pathological processes including angiogenesis, inflammation, and extracellular matrix remodeling. This guide provides a comparative overview of current methods for measuring circulating this compound, presents available clinical data to support its relevance, and details the experimental protocols necessary for its validation.

Comparison of Circulating this compound Measurement Methods

The most common method for quantifying circulating this compound is the enzyme-linked immunosorbent assay (ELISA). Several commercial kits are available, primarily utilizing a sandwich ELISA format. While direct comparative studies between all available kits are limited, this section provides a summary of their key characteristics based on manufacturer-provided information.

Table 1: Comparison of Commercial ELISA Kits for Human this compound (HSPG2) Detection

FeatureAbcam Human HSPG2 SimpleStep ELISA® Kit (ab274393)Antibodies.com Human this compound ELISA Kit (A4673)Novus Biologicals Human Endorepellin/Perlecan ELISA Kit (NBP3-31897)
Assay Principle Single-wash sandwich ELISASandwich ELISASandwich ELISA
Target Human HSPG2 (this compound)Human this compoundHuman Endorepellin (this compound Domain V)
Sample Types Serum, Plasma (Citrate, EDTA, Heparin)Serum, Plasma, Tissue HomogenatesSerum, Plasma, Tissue Homogenates, Other Biological Fluids
Sensitivity 47.215 pg/mL[1]< 49 pg/mL[2]49 pg/mL (lot dependent)[3]
Assay Range 109.38 - 7000 pg/mL[1]125 - 8000 pg/mL[3]125 - 8000 pg/mL (lot dependent)[3]
Assay Time ~90 minutes[1]~4.5 hoursNot specified
Reactivity HumanHumanHuman

Alternative Methods:

While ELISA is the most widely used method, mass spectrometry (MS)-based approaches offer high specificity and the potential for multiplexing, allowing for the simultaneous measurement of multiple biomarkers. Targeted MS techniques, such as multiple reaction monitoring (MRM), can be developed for the absolute quantification of this compound-derived peptides in complex biological samples like plasma. However, the development of these assays is more complex and less readily available than commercial ELISA kits. At present, there is a lack of published studies directly comparing the performance of ELISA and MS for the quantification of circulating this compound.

Clinical Relevance and Quantitative Data

Circulating this compound levels have been shown to be altered in various pathological conditions. The following tables summarize key findings from clinical studies.

Table 2: Circulating this compound Levels in Chronic Kidney Disease (CKD)

Patient GroupThis compound Levels Compared to Healthy Controlsp-valueReference
Advanced CKD (ACKD)Higher0.044[4]
Hemodialysis (HD)Higher0.028[4]
Peritoneal Dialysis (PD)Higher0.002[4]
Kidney Transplant (TX)No significant difference-[4]

Table 3: Circulating this compound Levels in Breast Cancer

Patient Group (Pre-operative)Median this compound Level (ng/mL)Comparisonp-valueReference
Estrogen Receptor Positive (ER+)56.8vs. ER-0.047[5][6]
Estrogen Receptor Negative (ER-)47.5vs. ER+0.047[5][6]
Patient Group (Post-operative) Median this compound Level (ng/mL) Comparison p-value Reference
Estrogen Receptor Positive (ER+)64.2vs. ER-0.007[5][6]
Estrogen Receptor Negative (ER-)49.0vs. ER+0.007[5][6]

Note: Decreased levels of this compound have been observed in the tissues of patients with diabetes, particularly in the glomerular basement membrane, which is linked to the development of diabetic albuminuria.[7][8] However, specific quantitative data on circulating this compound levels in diabetic patients is still emerging. Similarly, while this compound is implicated in the pathophysiology of cardiovascular diseases, more quantitative clinical data on its circulating levels are needed.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are summarized protocols for the commercial ELISA kits and a general workflow for biomarker validation.

Protocol Summary: Abcam Human HSPG2 SimpleStep ELISA® Kit (ab274393)[9]
  • Preparation: Bring all reagents to room temperature. Prepare 1X Wash Buffer and Antibody Cocktail.

  • Sample Preparation: Collect serum or plasma (citrate, EDTA, or heparin). Centrifuge at 2,000 x g for 10 minutes. Dilute samples at least 1:7 in the provided Sample Diluent.

  • Assay Procedure:

    • Add 50 µL of standard or sample to appropriate wells.

    • Add 50 µL of Antibody Cocktail to each well.

    • Seal the plate and incubate for 1 hour at room temperature on a plate shaker at 400 rpm.

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of TMB Development Solution to each well and incubate for 10 minutes in the dark.

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

Protocol Summary: Antibodies.com Human this compound ELISA Kit (A4673)[2]
  • Preparation: Bring all reagents to room temperature.

  • Sample Preparation: Prepare samples as per standard procedures for serum, plasma, or tissue homogenates.

  • Assay Procedure:

    • Add 100 µL of standards or samples to the pre-coated wells.

    • Incubate for 2 hours at 37°C.

    • Aspirate and add 100 µL of Detection Reagent A.

    • Incubate for 1 hour at 37°C.

    • Wash the wells three times.

    • Add 100 µL of Detection Reagent B.

    • Incubate for 1 hour at 37°C.

    • Wash the wells five times.

    • Add 90 µL of TMB Substrate.

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of Stop Solution.

    • Read the absorbance at 450 nm within 5 minutes.

Visualizations: Pathways and Workflows

This compound Signaling in Angiogenesis

This compound plays a dual role in regulating angiogenesis. The intact molecule is generally pro-angiogenic, primarily through its heparan sulfate chains which bind to and present growth factors like FGF and VEGF to their receptors.[2][9] Conversely, proteolytic cleavage of this compound can release its C-terminal fragment, endorepellin (domain V), which has anti-angiogenic properties. Endorepellin can interact with integrins and VEGFR2, inhibiting endothelial cell migration and proliferation.[9]

cluster_pro Pro-Angiogenic Pathway cluster_anti Anti-Angiogenic Pathway This compound Intact this compound (with HS chains) GF Growth Factors (FGF, VEGF) This compound->GF Binds & Presents Endorepellin Endorepellin (this compound Domain V) This compound->Endorepellin GFR Growth Factor Receptors (FGFR, VEGFR2) GF->GFR Activates Prolif Endothelial Cell Proliferation & Migration GFR->Prolif Angio_pro Angiogenesis Prolif->Angio_pro Proteases Proteases (e.g., MMPs) Proteases->this compound Cleaves Integrin Integrin α2β1 Endorepellin->Integrin Binds VEGFR2_anti VEGFR2 Endorepellin->VEGFR2_anti Binds Inhibition Inhibition of Proliferation & Migration Integrin->Inhibition VEGFR2_anti->Inhibition Angio_anti Anti-Angiogenesis Inhibition->Angio_anti

Caption: Dual role of this compound in angiogenesis regulation.

Experimental Workflow for Clinical Validation of Circulating this compound

The clinical validation of a biomarker like circulating this compound follows a structured workflow to ensure the reliability and relevance of the findings. This process moves from initial discovery and assay development to large-scale clinical studies.

Start Biomarker Discovery (e.g., Proteomics) AssayDev Assay Development & Optimization (e.g., ELISA, MS) Start->AssayDev AnalyticalVal Analytical Validation (Sensitivity, Specificity, Precision) AssayDev->AnalyticalVal ClinicalVal Clinical Validation (Cohort Studies) AnalyticalVal->ClinicalVal DataAnalysis Statistical Analysis (Correlation with disease status/outcome) ClinicalVal->DataAnalysis End Clinical Utility Established DataAnalysis->End

Caption: Workflow for clinical biomarker validation.

Conclusion

Circulating this compound holds considerable promise as a clinically relevant biomarker. This guide provides a framework for researchers and drug development professionals to understand the current landscape of this compound measurement, interpret existing clinical data, and implement robust experimental protocols for its validation. The continued investigation and standardization of methods for quantifying circulating this compound will be crucial in fully realizing its potential in diagnostics, prognostics, and as a pharmacodynamic marker in clinical trials.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Perlecan

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling perlecan must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, a large proteoglycan integral to the extracellular matrix.[1][2] The following procedures are based on established best practices for handling biological materials and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.[3]

Risk Assessment: The Foundation of Safe Disposal

Before initiating any disposal procedure, a thorough risk assessment is paramount to categorize this compound waste. The primary considerations include its biological origin, potential bioactivity, and any chemical or biological contaminants. This assessment will determine the appropriate disposal pathway.

Waste Categorization and Disposal Methods

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous This compound solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[3]
Chemically Hazardous This compound mixed with hazardous chemicals such as solvents, detergents, or heavy metals.Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[3]
Biohazardous This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[3]
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal.[3][4]
Solid Waste Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound.Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[3]

Experimental Protocol: Inactivation of Non-Hazardous this compound Solutions

For non-hazardous this compound solutions, inactivation is a recommended precautionary step before drain disposal.

Chemical Inactivation:

  • Prepare a 10% bleach solution.

  • Add the bleach solution to the this compound solution to achieve a final concentration of at least 1% bleach.[5]

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[5]

  • If required by local regulations, neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate).

  • Dispose of the inactivated solution down the drain with a large volume of running water.[3]

Heat Inactivation:

  • Transfer the this compound solution to a heat-resistant container.

  • Heat the solution to 100°C and maintain this temperature for at least 30 minutes.

  • Allow the solution to cool to room temperature.

  • Dispose of the inactivated solution down the drain with a large volume of running water.[3]

Step-by-Step Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

Perlecan_Disposal_Workflow cluster_start cluster_assessment Risk Assessment start This compound Waste Generated assessment Assess Contamination: - Chemical? - Biological? start->assessment non_hazardous Non-Hazardous (Benign Buffers) assessment->non_hazardous None chemically_hazardous Chemically Hazardous (Solvents, etc.) assessment->chemically_hazardous Chemical biohazardous Biohazardous (BSL-2, Viral Vectors) assessment->biohazardous Biological inactivate Inactivate (Bleach or Heat) non_hazardous->inactivate hazardous_container Collect in Labeled Hazardous Waste Container chemically_hazardous->hazardous_container decontaminate Decontaminate (Autoclave or Chemical) biohazardous->decontaminate drain_disposal Drain Disposal (with copious water) inactivate->drain_disposal medical_waste Dispose as Regulated Medical Waste decontaminate->medical_waste

This compound Waste Disposal Decision Workflow

Handling of Contaminated Materials

  • Solid Waste: Items such as gels, gloves, and disposable labware contaminated with this compound should be segregated based on the risk assessment. Non-hazardous solid waste can typically be disposed of in the regular trash, while biohazardous solid waste must be collected in biohazard bags and treated accordingly, often by autoclaving.[3][6]

  • Sharps: All sharps contaminated with this compound, regardless of the hazard category, must be placed in a designated, puncture-proof sharps container to prevent physical injury and potential exposure.[3][4]

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound waste, protecting personnel and the environment. Always consult your local EHS office for specific institutional requirements.

References

Personal protective equipment for handling perlecan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Perlecan

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound and its associated reagents.

Personal Protective Equipment (PPE)

Given that this compound is a biological macromolecule, the primary risks are associated with the buffers and solutions in which it is handled, as well as its potential biological activity. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required PPE Purpose
Receiving and Unpacking - Lab coat- Safety glasses- Nitrile glovesProtects against potential container leaks and contamination.
Preparation of Stock Solutions and Dilutions - Lab coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)Provides protection from splashes of buffer solutions which may contain hazardous chemicals like sodium azide (B81097).
Use in Cell Culture or in vitro Assays - Lab coat- Safety glasses- Nitrile glovesStandard protection for sterile cell culture work and handling of biological reagents.
Handling Concentrated this compound or Lysis Buffers - Lab coat- Chemical splash goggles- Face shield (if splash risk is high)- Nitrile gloves (double-gloving)Enhanced protection against concentrated solutions and hazardous lysis buffer components (e.g., PMSF, NEM).
Waste Disposal - Lab coat- Chemical splash goggles- Nitrile glovesProtects against splashes and contact with contaminated waste.
Spill Cleanup - Lab coat- Chemical splash goggles- Nitrile gloves (double-gloving)- Respiratory protection (if aerosols are generated)Ensures comprehensive protection during spill management.

Operational Plan

This section outlines the standard operating procedures for handling this compound from receipt to experimental use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, handle with caution in a biological safety cabinet.

  • Storage Conditions: this compound solutions are typically stored at 4°C for short-term use and should not be frozen. Always refer to the manufacturer's specific storage instructions. Store in a clearly labeled, designated area away from general laboratory reagents.

Preparation of Solutions

This compound is often supplied or used in Phosphate-Buffered Saline (PBS) which may contain preservatives like sodium azide. Lysis buffers for extraction can contain protease inhibitors.

  • Working in a Fume Hood/Biological Safety Cabinet: When preparing solutions containing volatile or hazardous chemicals (e.g., PMSF in lysis buffers), work in a certified chemical fume hood. For sterile applications, use a biological safety cabinet.

  • Reagent Handling:

    • Sodium Azide: Solutions containing sodium azide (<0.1%) are common. While at a low concentration, it is acutely toxic. Avoid contact with skin and eyes.

    • Protease Inhibitors: Lysis buffers may contain inhibitors like PMSF (neurotoxin), NEM, and EDTA. Handle these with extreme care, wearing appropriate PPE.

    • Gelatin and Serum: Some buffers may contain gelatin or animal serum as stabilizers. Be aware of potential allergens.

Experimental Use
  • Aseptic Technique: When used in cell culture, handle this compound using sterile techniques within a biological safety cabinet to prevent contamination.

  • Avoid Aerosol Generation: When pipetting or mixing, do so gently to avoid the creation of aerosols, especially with solutions containing hazardous components.

  • Labeling: Clearly label all tubes and plates containing this compound with its name, concentration, and the date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain laboratory safety and environmental compliance.

Liquid Waste
  • Collection: Collect all liquid waste containing this compound and its buffers in a clearly labeled, leak-proof container. The label should indicate "Aqueous Biological Waste" and list any hazardous chemical components (e.g., "Contains Sodium Azide").

  • Segregation: Do not mix this compound-containing waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Treatment and Disposal:

    • If the solution contains hazardous chemicals (e.g., sodium azide, high concentrations of detergents), it must be disposed of as hazardous chemical waste through your institution's EHS program.

    • If the solution is considered non-hazardous biological waste, it may be acceptable to decontaminate it with a suitable disinfectant (e.g., 10% bleach solution, followed by neutralization if necessary) before drain disposal, in accordance with institutional guidelines. Always consult your local EHS for specific procedures.

Solid Waste
  • Contaminated Consumables: All solid waste that has come into contact with this compound solutions (e.g., pipette tips, tubes, gloves, flasks) should be collected in a biohazard waste bag.

  • Disposal: The biohazard bag should be placed in a designated biohazardous waste container for autoclaving and/or incineration by a certified waste management vendor.

  • Sharps: Any contaminated sharps (e.g., needles, serological pipettes) must be disposed of in a designated, puncture-resistant sharps container labeled for biohazardous waste.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a this compound solution spill.

SpillResponse start Spill Occurs alert Alert others in the area start->alert ppe Don appropriate PPE (Gloves, Lab Coat, Goggles) alert->ppe contain Contain the spill (Use absorbent pads) ppe->contain decontaminate Apply appropriate disinfectant (e.g., 10% Bleach) contain->decontaminate wait Allow sufficient contact time decontaminate->wait cleanup Wipe up with absorbent material wait->cleanup dispose Dispose of all materials in biohazard waste cleanup->dispose wash Wash hands thoroughly dispose->wash end_node Spill Cleaned wash->end_node

Caption: Workflow for responding to a this compound spill.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.